molecular formula C8H12N2O B063497 3-Ethoxybenzene-1,2-diamine CAS No. 191849-71-5

3-Ethoxybenzene-1,2-diamine

Cat. No.: B063497
CAS No.: 191849-71-5
M. Wt: 152.19 g/mol
InChI Key: GBMGXXPFNLJLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxybenzene-1,2-diamine is a high-value aromatic diamine derivative that serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. Its primary research application lies in the synthesis of benzimidazole and related heterocyclic scaffolds. The electron-donating ethoxy group at the meta-position significantly influences the electronic properties and regioselectivity of the resulting heterocycles, making this compound particularly valuable for developing novel molecules with tailored functionalities. Researchers utilize this compound to create libraries of benzimidazole derivatives for screening as potential pharmacologically active compounds, including kinase inhibitors, antimicrobial agents, and receptor modulators. Furthermore, this diamine is a key precursor in materials science for the development of specialty polymers, ligands for metal-organic frameworks (MOFs), and organic dyes. The compound's mechanism of action is defined by its role as a reactant; it undergoes condensation reactions with aldehydes or carboxylic acid derivatives to form the benzimidazole core structure, a privileged motif known for its wide range of biological activities and material properties. This reagent is presented to support innovative research in drug discovery and advanced materials development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMGXXPFNLJLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331344
Record name 3-ethoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191849-71-5
Record name 3-ethoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-ethoxybenzene-1,2-diamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethoxybenzene-1,2-diamine: Properties, Synthesis, and Applications

Introduction

This compound, a substituted ortho-phenylenediamine (OPD), is an aromatic diamine that holds significant potential as a versatile building block in synthetic organic chemistry. Its unique structural arrangement, featuring two adjacent amino groups and an ethoxy substituent on the benzene ring, provides a valuable scaffold for the construction of a wide array of heterocyclic compounds. While less common than its 4-ethoxy isomer, the 3-ethoxy analogue offers a distinct substitution pattern that is of growing interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, synthetic methodologies, and potential applications, with a particular focus on its relevance to drug development professionals.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physical properties. These parameters are critical for predicting its behavior in chemical reactions, its solubility in various solvent systems, and its overall suitability for specific applications.

Molecular Identity and Descriptors
  • IUPAC Name: this compound[]

  • CAS Number: 191849-71-5[][2][3]

  • Molecular Formula: C₈H₁₂N₂O[][2]

  • Molecular Weight: 152.19 g/mol [][2]

Table 1: Computed Molecular Descriptors

Descriptor Value Source
InChI InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3 []
InChIKey GBMGXXPFNLJLMP-UHFFFAOYSA-N []

| SMILES | CCOC1=CC=CC(=C1N)N |[] |

Physicochemical Data

Direct experimental data for this compound is not widely published. Therefore, data for the closely related isomers, 4-ethoxybenzene-1,2-diamine and 3-methoxybenzene-1,2-diamine, are provided for comparative purposes. The ethoxy group at the 3-position is expected to influence properties such as melting point and solubility compared to the 4-position due to differences in crystal packing and intermolecular hydrogen bonding capabilities.

Table 2: Comparative Physicochemical Properties

Property 4-Ethoxybenzene-1,2-diamine 3-Methoxybenzene-1,2-diamine This compound
Melting Point 71-72 °C[4] Not available Not available
Boiling Point 295 °C[5] Not available Not available
Solubility Very soluble in water; soluble in ethanol, ether, chloroform[5] Not available Expected to have moderate solubility in polar organic solvents and limited solubility in water.

| Physical Form | Powder/Solid[4] | Not available | Expected to be a solid at room temperature. |

Molecular Structure Diagram

The structure of this compound features a benzene ring with two amine groups at positions 1 and 2, and an ethoxy group at position 3. The proximity of the two amine groups is the key to its reactivity, particularly in cyclization reactions.

Caption: Chemical structure of this compound.

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the ethoxy group protons.

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 6.0-7.5 ppm). Their splitting pattern will be complex due to coupling with each other.

  • Amine Protons (4H): The protons of the two NH₂ groups will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

  • Ethoxy Group Protons (5H): This group will give rise to a characteristic ethyl pattern: a quartet for the methylene (-OCH₂-) protons (around δ 4.0 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.4 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 100-150 ppm). The carbons attached to the nitrogen and oxygen atoms (C1, C2, C3) will be the most downfield in this region.

  • Ethoxy Group Carbons (2C): The methylene carbon (-OCH₂) will appear around δ 60-70 ppm, while the methyl carbon (-CH₃) will be upfield, around δ 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is key for identifying functional groups.

  • N-H Stretching: A pair of medium-to-strong absorption bands will be observed in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will be just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching will produce peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1200-1250 cm⁻¹.

Synthesis and Reactivity

The synthesis of this compound typically involves the reduction of a dinitro or nitro-amino precursor. The choice of starting material and reduction method is critical for achieving high yield and purity.

General Synthetic Approach

A common and reliable method for preparing ortho-phenylenediamines is the reduction of the corresponding ortho-nitroaniline. For this compound, a plausible precursor would be 3-ethoxy-2-nitroaniline. This precursor itself can be synthesized through electrophilic nitration of 3-ethoxyaniline, though regioselectivity must be carefully controlled. The reduction of the nitro group is the final key step.

synthesis_workflow start 3-Ethoxy-2-nitroaniline (Precursor) process Reduction of Nitro Group start->process reagent Reducing Agent (e.g., Zn/NaOH, H₂/Pd-C, SnCl₂) reagent->process product This compound (Final Product) process->product purification Workup & Purification (Extraction, Chromatography) product->purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 3-Ethoxy-2-nitroaniline

This protocol is a representative example based on established procedures for nitro group reduction.[6]

Objective: To synthesize this compound from 3-ethoxy-2-nitroaniline.

Materials:

  • 3-ethoxy-2-nitroaniline (1.0 eq)

  • Zinc dust (≥80% purity, 4.0 eq)[6]

  • 20% Sodium Hydroxide (NaOH) solution

  • 95% Ethanol

  • Sodium hydrosulfite

  • Decolorizing charcoal

  • Ice water

Procedure:

  • Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 3-ethoxy-2-nitroaniline, 20% NaOH solution, and 95% ethanol.[6]

  • Heating: Stir the mixture vigorously and heat it on a steam bath until it begins to boil gently.

  • Addition of Reducing Agent: Turn off the steam and add zinc dust in small portions. The addition should be frequent enough to maintain a gentle boil from the exothermic reaction.[6]

  • Reflux: After all the zinc dust has been added, continue to stir and reflux the mixture for an additional hour. The solution's color should change from deep red/orange to nearly colorless, indicating the completion of the reduction.[6]

  • Filtration: Filter the hot mixture by suction to remove the zinc residue. Return the residue to the flask and extract it with two portions of hot ethanol to recover any adsorbed product.

  • Purification: Combine the filtrates and add a small amount of sodium hydrosulfite to prevent oxidation. Concentrate the solution under reduced pressure to approximately one-third of its original volume.

  • Crystallization: Cool the concentrated solution thoroughly in an ice-salt bath to induce crystallization. Collect the faintly colored crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice water and dry them in a vacuum desiccator. For higher purity, the crude product can be recrystallized from hot water containing sodium hydrosulfite and decolorizing charcoal.[6]

Core Reactivity

The synthetic utility of this compound stems from the nucleophilicity of its two adjacent amine groups. This arrangement allows it to act as a bidentate nucleophile in condensation reactions with 1,2-dielectrophiles to form various five- and six-membered heterocyclic rings. This is a cornerstone of its application in constructing complex molecules for drug discovery. For example, reaction with α-dicarbonyl compounds yields quinoxalines, while reaction with carboxylic acids or their derivatives can produce benzimidazoles.[7]

Applications in Research and Drug Development

Ortho-phenylenediamines are considered "privileged scaffolds" in medicinal chemistry. Their derivatives are integral to the structure of numerous biologically active compounds and approved drugs.

Precursor to Heterocyclic Pharmacophores

The primary application of this compound is as a synthon for building larger, more complex molecules. The benzimidazole and quinoxaline cores, readily accessible from OPDs, are present in a wide range of pharmaceuticals with diverse therapeutic activities, including:

  • Antiparasitic agents[8]

  • Anticancer agents[9]

  • Antiviral compounds

  • Cardiovascular agents

The ethoxy group at the 3-position provides a handle for modifying the steric and electronic properties of the final molecule, which can be used to fine-tune its binding affinity for a biological target, improve its pharmacokinetic profile, or reduce off-target effects.

Role in Combinatorial Chemistry

The reliable reactivity of the diamine functionality makes this compound an excellent candidate for use in combinatorial chemistry and library synthesis.[8] By reacting it with a diverse set of dielectrophiles, researchers can rapidly generate a large library of novel heterocyclic compounds. These libraries can then be screened against various biological targets (e.g., enzymes, receptors) to identify new hit compounds for drug discovery programs.

Potential as an Organocatalyst

Derivatives of 1,2-diamines have been successfully employed as scaffolds for bifunctional organocatalysts.[10] These catalysts can facilitate a range of chemical transformations with high efficiency and stereoselectivity. While not yet specifically reported, it is conceivable that chiral derivatives of this compound could be developed into novel catalysts for asymmetric synthesis, a field of immense importance to the pharmaceutical industry.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the safety profile can be inferred from closely related aromatic amines. Aromatic diamines should be handled with care, as many are classified as toxic and potential mutagens or carcinogens.

Table 3: GHS Hazard Information for the Analogue 4-Ethoxybenzene-1,2-diamine

Hazard Class Category Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[5]
Skin Sensitization Category 1 H317: May cause an allergic skin reaction
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects
Carcinogenicity Category 2 H351: Suspected of causing cancer

| Hazardous to the Aquatic Environment | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects |

Handling Precautions:

  • Use only in a well-ventilated area or with appropriate respiratory protection.

  • Wear protective gloves, clothing, and eye/face protection.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Avoid release to the environment.

Conclusion

This compound is a valuable, albeit underutilized, chemical intermediate with significant potential for application in research and development, particularly within the pharmaceutical sector. Its defining feature—the ortho-diamine functionality—serves as a gateway to a rich variety of heterocyclic systems that are central to modern drug design. By understanding its fundamental properties, synthetic pathways, and core reactivity, researchers can effectively leverage this compound as a strategic building block to explore new chemical space and develop novel therapeutic agents. As the demand for new and diverse molecular scaffolds continues to grow, the importance of substituted phenylenediamines like the 3-ethoxy variant is poised to increase.

References

Spectroscopic Characterization of 3-Ethoxybenzene-1,2-diamine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-ethoxybenzene-1,2-diamine (CAS No. 191849-71-5).[1] In the absence of readily available experimental spectra in public databases, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) for analogous aromatic amines and ethers, this guide offers a robust framework for the identification, characterization, and quality control of this important chemical intermediate. The methodologies and interpretations presented herein are designed to be self-validating, providing a strong basis for experimental work.

Introduction: The Significance of Spectroscopic Analysis

This compound is a substituted o-phenylenediamine, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The precise arrangement of the ethoxy and diamine functional groups on the benzene ring dictates the molecule's reactivity and its suitability for various applications. Consequently, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the molecular structure and purity of such compounds. This guide will delve into the predicted spectroscopic signatures of this compound, offering insights into the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with the IUPAC numbering scheme, is presented below. Understanding this structure is key to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of the ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the ethoxy group protons. The chemical shifts are influenced by the electron-donating effects of the amine and ethoxy groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Rationale and Key Insights
Aromatic H (H-6)~6.7-6.9Doublet (d)1HOrtho-coupled to H-5.
Aromatic H (H-5)~6.6-6.8Triplet (t) or Doublet of Doublets (dd)1HCoupled to H-6 and H-4.
Aromatic H (H-4)~6.2-6.4Doublet (d)1HOrtho-coupled to H-5.
Amine NH₂~3.5-4.5Broad Singlet (br s)4HProtons are exchangeable and often appear as a broad signal. Their chemical shift is concentration and solvent dependent.[2][3][4]
Methylene (-OCH₂-)~3.9-4.1Quartet (q)2HCoupled to the methyl protons of the ethoxy group.
Methyl (-CH₃)~1.3-1.5Triplet (t)3HCoupled to the methylene protons of the ethoxy group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program for ¹H NMR should be used.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

  • D₂O Exchange: To confirm the assignment of the NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the amine protons should disappear or significantly decrease in intensity.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Key Insights
C3 (C-O)~145-150Aromatic carbon attached to the oxygen of the ethoxy group, expected to be downfield.
C1, C2 (C-N)~135-145Aromatic carbons attached to the nitrogen of the amine groups.
C5~115-125Aromatic CH carbon.
C6~110-120Aromatic CH carbon.
C4~105-115Aromatic CH carbon, shielded by the ortho and para electron-donating groups.
Methylene (-OCH₂-)~60-65Aliphatic carbon attached to oxygen.
Methyl (-CH₃)~14-16Aliphatic methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amines and the C-O bond of the ether.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale and Key Insights
N-H Stretch3300-3500Medium, SharpPrimary amines show two bands in this region: an asymmetric and a symmetric stretch.[2][5][6]
C-H Stretch (Aromatic)3000-3100MediumCharacteristic of C-H bonds on a benzene ring.
C-H Stretch (Aliphatic)2850-2980MediumCorresponding to the C-H bonds of the ethoxy group.
N-H Bend (Scissoring)1580-1650Medium to StrongCharacteristic of primary amines.[5][6]
C=C Stretch (Aromatic)1450-1600Medium to StrongMultiple bands are expected for the benzene ring.
C-N Stretch (Aromatic)1250-1335StrongStronger and at a higher wavenumber than in aliphatic amines.[5][6]
C-O Stretch (Aryl Ether)1200-1275 (asymmetric) & 1020-1075 (symmetric)StrongTwo characteristic bands are expected for the aryl-alkyl ether linkage.
N-H Wag665-910Broad, StrongCharacteristic of primary amines.[5]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid at room temperature), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[2] For this compound (C₈H₁₂N₂O), with two nitrogen atoms, an even molecular weight is expected.

Molecular Weight Calculation:

  • C: 8 * 12.011 = 96.088

  • H: 12 * 1.008 = 12.096

  • N: 2 * 14.007 = 28.014

  • O: 1 * 15.999 = 15.999

  • Total Molecular Weight: 152.197 g/mol

Predicted Fragmentation Pattern:

Aromatic ethers and amines exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) is expected to be reasonably intense due to the stability of the aromatic ring.

G M [C8H12N2O]+• m/z = 152 F1 [M - CH3]+• m/z = 137 M->F1 - •CH3 F2 [M - C2H5]+• m/z = 123 M->F2 - •C2H5 F3 [M - C2H4O]+• m/z = 108 M->F3 - C2H4O F4 [M - NH2]+• m/z = 136 M->F4 - •NH2

Caption: Predicted major fragmentation pathways for this compound.

  • m/z = 152 (Molecular Ion): The parent ion peak should be observable.

  • Loss of a methyl radical (•CH₃): A peak at m/z = 137 resulting from the fragmentation of the ethoxy group.

  • Loss of an ethyl radical (•C₂H₅): Cleavage of the ether bond can lead to a peak at m/z = 123.[7][8]

  • Loss of ethylene oxide (C₂H₄O): A rearrangement followed by fragmentation could result in a peak at m/z = 108.

  • Loss of an amino radical (•NH₂): A peak at m/z = 136 is possible.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data tables, protocols, and interpretations are grounded in the fundamental principles of NMR, IR, and MS and are supported by established knowledge of related chemical structures. Researchers working with this compound can use this guide to anticipate spectral features, design appropriate analytical experiments, and confidently interpret their results. It is important to note that while these predictions are based on sound scientific principles, experimental verification is essential for absolute structural confirmation.

References

An In-Depth Technical Guide to 3-Ethoxybenzene-1,2-diamine (CAS No. 191849-71-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxybenzene-1,2-diamine (CAS No. 191849-71-5), a substituted aromatic diamine with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document consolidates essential information regarding its chemical and physical properties, safety and handling, and potential applications, with a focus on its role in the synthesis of heterocyclic compounds. A detailed synthesis protocol, characterization data, and a curated list of suppliers are also presented to support researchers in their experimental endeavors.

Introduction

Aromatic diamines are a critical class of organic compounds that serve as fundamental precursors in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. Their utility stems from the presence of two nucleophilic amino groups on an aromatic ring, which allows for the construction of diverse heterocyclic systems. This compound, with its ortho-diamine functionality and an ethoxy substituent, presents a unique combination of electronic and steric properties, making it a valuable synthon for creating novel molecular architectures. The strategic placement of the ethoxy group can influence the reactivity of the diamine and the properties of the resulting derivatives, offering opportunities for fine-tuning molecular characteristics in drug discovery and materials science.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. While experimental data for this specific isomer is not extensively documented in publicly available literature, predicted values and data from closely related isomers provide valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 191849-71-5Guidechem[1]
Molecular Formula C₈H₁₂N₂OGuidechem[1]
Molecular Weight 152.19 g/mol Guidechem[1]
Appearance Orange powder (Predicted)ChemicalBook[2]
Boiling Point 298.1 ± 20.0 °C (Predicted)ChemicalBook[2]
Density 1.131 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 4.05 ± 0.10 (Predicted)ChemicalBook[2]

It is important to note that the isomeric compound, 4-ethoxybenzene-1,2-diamine (CAS No. 1197-37-1), is a solid with a reported melting point of 71-72 °C.[3] Given the structural similarity, this compound is also expected to be a solid at room temperature.

Chemical Structure

The molecular structure of this compound is foundational to its chemical behavior.

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity

Synthesis Pathway

This compound can be synthesized from commercially available precursors. A common synthetic route involves the reduction of a corresponding nitroaniline.[4]

Synthesis 3-Ethoxy-2-nitroaniline 3-Ethoxy-2-nitroaniline (Precursor) Reduction Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) 3-Ethoxy-2-nitroaniline->Reduction This compound This compound (Product) Reduction->this compound

Figure 2: General synthesis pathway for this compound.

A plausible precursor for this synthesis is 3-ethoxy-2-nitroaniline. The reduction of the nitro group to an amine can be achieved using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid combinations (e.g., tin(II) chloride in hydrochloric acid).[4]

Key Reactivity

The chemical reactivity of this compound is primarily dictated by the two adjacent amino groups. These groups are nucleophilic and can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form a variety of heterocyclic structures. This reactivity is the cornerstone of its utility as a synthetic building block.

Applications in Synthesis

The primary application of 1,2-diamines, including the title compound, is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. This compound can be condensed with aldehydes or carboxylic acids (or their derivatives) to yield substituted benzimidazoles.

Experimental Protocol: General Procedure for Benzimidazole Synthesis

  • To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or DMF), add the desired aldehyde or carboxylic acid (1.0-1.2 equivalents). The choice of solvent depends on the reactivity of the carbonyl compound and the desired reaction temperature.

  • The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and subsequent cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated. Isolation may involve precipitation and filtration, or extraction followed by column chromatography for purification.

  • The structure of the synthesized benzimidazole should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Benzimidazole_Synthesis cluster_reactants Reactants Diamine This compound Condensation Condensation & Cyclization Diamine->Condensation Carbonyl Aldehyde or Carboxylic Acid Carbonyl->Condensation Benzimidazole Substituted Benzimidazole Condensation->Benzimidazole

Figure 3: Workflow for the synthesis of benzimidazoles from this compound.

Potential in Medicinal Chemistry

The resulting ethoxy-substituted benzimidazoles can serve as scaffolds for the development of new therapeutic agents. The ethoxy group can modulate the lipophilicity and metabolic stability of the molecule, which are critical parameters in drug design. The 1,2-diamine moiety is a key structural feature in a number of marketed drugs and is considered a "privileged scaffold" in medicinal chemistry.[5]

Safety and Handling

While specific toxicological data for this compound is limited, it is prudent to handle this compound with the care afforded to other aromatic amines. Aromatic amines as a class can be toxic and may cause skin and eye irritation. For the related isomer, 4-ethoxybenzene-1,2-diamine, the following GHS hazard statements have been reported: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Suppliers

This compound (CAS No. 191849-71-5) is available from several chemical suppliers. Researchers should inquire about purity and availability before purchasing.

Table 2: Selected Suppliers of this compound

SupplierWebsite
A1 Biochem Labs--INVALID-LINK--
Alichem--INVALID-LINK--
American Custom Chemicals Corporation--INVALID-LINK--
Crysdot--INVALID-LINK--
Matrix Scientific--INVALID-LINK--
SynQuest Laboratories, Inc.--INVALID-LINK--

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis, particularly for the construction of biologically relevant heterocyclic compounds such as benzimidazoles. Its unique substitution pattern offers opportunities for the synthesis of novel molecules with tailored properties for applications in drug discovery and materials science. While further experimental characterization of its physicochemical and toxicological properties is warranted, this guide provides a solid foundation for researchers to safely handle and effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of 3-Ethoxybenzene-1,2-diamine: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethoxybenzene-1,2-diamine is a valuable bifunctional aromatic building block in the synthesis of a wide array of heterocyclic compounds, particularly for applications in pharmaceutical and materials science. Its utility as a precursor for benzimidazoles, quinoxalines, and other fused heterocyclic systems necessitates a clear and reliable guide to its synthesis. This technical whitepaper provides an in-depth analysis of the common starting materials and synthetic routes for the preparation of this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

Ortho-phenylenediamines are a cornerstone of heterocyclic chemistry. The introduction of an ethoxy substituent at the 3-position of the benzene ring, as in this compound, imparts specific physicochemical properties to the final products. This can influence factors such as solubility, lipophilicity, and metabolic stability in drug candidates, or modify the electronic and optical properties of organic materials. Consequently, having efficient and scalable access to this particular diamine is of paramount importance for the rapid advancement of research and development in these fields.

This guide will focus on the most prevalent and practical synthetic strategies, primarily revolving around the reduction of nitroaromatic precursors. The rationale for the choice of starting materials and the intricacies of the reductive transformations will be discussed in detail.

Primary Synthetic Approach: Reduction of Nitroaromatic Precursors

The most direct and widely employed strategy for the synthesis of aromatic diamines is the reduction of the corresponding nitro-substituted precursors. This approach is favored due to the ready availability of various reducing agents and the generally high yields and purity of the resulting diamines. For the synthesis of this compound, the logical precursor is 3-ethoxy-2-nitroaniline.

Key Starting Material: 3-Ethoxy-2-nitroaniline

3-Ethoxy-2-nitroaniline is a commercially available compound, making it an excellent and convenient starting point for the synthesis of this compound[1]. Its structure already contains the desired ethoxy group and one of the amino groups in the correct relative positions, simplifying the synthetic challenge to the selective reduction of the nitro group.

Table 1: Properties of the Key Starting Material

PropertyValue
Compound Name 3-Ethoxy-2-nitroaniline
CAS Number 663195-31-1
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Appearance Typically a yellow to orange solid
The Reductive Transformation: From Nitroaniline to Diamine

The conversion of 3-ethoxy-2-nitroaniline to this compound involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). A variety of well-established methods can be employed for this transformation, each with its own set of advantages and considerations.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. It typically involves the use of hydrogen gas in the presence of a metal catalyst.

  • Catalysts: The most common catalysts for this reaction are palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.

  • Solvents: Suitable solvents for this reaction include ethanol, methanol, ethyl acetate, and acetic acid.

  • Conditions: The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure of hydrogen.

Experimental Protocol: Catalytic Hydrogenation of 3-Ethoxy-2-nitroaniline

  • In a hydrogenation vessel, dissolve 3-ethoxy-2-nitroaniline in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

G start 3-Ethoxy-2-nitroaniline catalyst H₂, Pd/C start->catalyst Ethanol product This compound catalyst->product

Caption: Catalytic hydrogenation workflow.

A classic and robust method for nitro group reduction involves the use of a metal in an acidic medium.

  • Reagents: Common combinations include tin and hydrochloric acid (Sn/HCl), iron and hydrochloric acid (Fe/HCl), or zinc and acetic acid (Zn/CH₃COOH)[2][3].

  • Mechanism: The metal acts as the reducing agent, being oxidized in the process, while the acid provides the protons necessary for the formation of water from the oxygen atoms of the nitro group.

Experimental Protocol: Reduction of 3-Ethoxy-2-nitroaniline using Tin and HCl

  • In a round-bottom flask equipped with a reflux condenser, suspend 3-ethoxy-2-nitroaniline in concentrated hydrochloric acid.

  • Add granular tin in portions to the stirred suspension. The reaction is exothermic and may require cooling to control the rate.

  • After the addition is complete, heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to precipitate tin salts and liberate the free diamine.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

G start 3-Ethoxy-2-nitroaniline reagents Sn, HCl start->reagents workup 1. Neutralization (NaOH) 2. Extraction reagents->workup product This compound workup->product

Caption: Metal-acid reduction workflow.

Stannous chloride is a milder reducing agent that is often used for the chemoselective reduction of nitro groups in the presence of other reducible functional groups[4].

Experimental Protocol: Reduction using Stannous Chloride

  • Dissolve 3-ethoxy-2-nitroaniline in ethanol or ethyl acetate.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Dilute the reaction mixture with water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the diamine.

Alternative Starting Materials and Routes

While the reduction of 3-ethoxy-2-nitroaniline is the most direct approach, other starting materials can be considered, although they may involve more complex synthetic sequences.

From 2,6-Dinitrophenetole (3-Ethoxy-1,2-dinitrobenzene)

Although less common as a starting material, 2,6-dinitrophenetole (3-ethoxy-1,2-dinitrobenzene) could also serve as a precursor. The synthesis would involve the reduction of both nitro groups.

  • Challenges: The simultaneous reduction of two nitro groups can be highly exothermic and may require careful control of reaction conditions. There is also the potential for the formation of side products from partial reduction.

  • Reductants: Stronger reducing conditions, such as catalytic hydrogenation under higher pressure or more equivalents of metal-acid reagents, would be necessary.

Purification and Characterization

This compound, like many aromatic diamines, can be susceptible to oxidation and may darken upon exposure to air and light.

  • Purification: Recrystallization from a suitable solvent system (e.g., water-ethanol, hexane-ethyl acetate) is a common method for purification. Column chromatography on silica gel can also be employed, though care should be taken to avoid prolonged exposure of the compound to the stationary phase.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

    • Mass Spectrometry: To determine the molecular weight.

    • Melting Point: As an indicator of purity.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the reduction of the commercially available precursor, 3-ethoxy-2-nitroaniline. Several robust reductive methods, including catalytic hydrogenation and metal-acid reductions, can be successfully employed. The choice of a specific method will depend on the available equipment, the desired scale of the reaction, and the presence of other functional groups in more complex substrates. This guide provides a solid foundation for researchers to confidently approach the synthesis of this important building block for further applications in drug discovery and materials science.

References

A Technical Guide to the Applications of 3-Ethoxybenzene-1,2-diamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential applications of 3-ethoxybenzene-1,2-diamine as a versatile building block in modern organic synthesis. With its unique electronic and steric properties conferred by the ethoxy substituent, this diamine serves as a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, a ligand for transition metal-catalyzed reactions, and a monomer for the preparation of advanced polymers. This document offers a comprehensive overview of its synthesis, reactivity, and practical applications, complete with detailed experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound

Aromatic 1,2-diamines are fundamental building blocks in organic chemistry, serving as pivotal precursors for a vast array of heterocyclic scaffolds that form the core of many pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the benzene ring of these diamines allows for the fine-tuning of their reactivity and the physicochemical properties of the resulting products. This compound, with an electron-donating ethoxy group at the 3-position, presents a unique combination of enhanced nucleophilicity and steric influence, making it a particularly interesting substrate for various synthetic transformations.

The ethoxy group, through its +M (mesomeric) and -I (inductive) effects, modulates the electron density of the aromatic ring and the basicity of the amino groups. This electronic perturbation can significantly influence the rates and outcomes of condensation reactions, offering advantages in terms of reaction conditions and product yields. Furthermore, the presence of the ethoxy group can impart desirable properties, such as increased solubility and modified biological activity, to the final products.

This guide will delve into the practical applications of this compound, providing a scientifically grounded and experience-driven narrative on its utilization in key areas of organic synthesis.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its widespread application. While specific literature on the direct synthesis of this compound is not abundant, a plausible and efficient two-step synthetic route can be proposed based on well-established organic transformations. This approach involves the nitration of a commercially available precursor followed by the reduction of the nitro group.

Proposed Synthetic Workflow:

Synthesis_Workflow Start 2-Ethoxyaniline Nitration Nitration (e.g., HNO3, H2SO4) Start->Nitration Intermediate 3-Ethoxy-2-nitroaniline Nitration->Intermediate Reduction Reduction (e.g., SnCl2, HCl or H2/Pd-C) Intermediate->Reduction Product This compound Reduction->Product

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Ethoxy-2-nitroaniline

  • To a stirred solution of 2-ethoxyaniline (1 equivalent) in concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold water until the washings are neutral and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 3-ethoxy-2-nitroaniline.

Step 2: Synthesis of this compound

  • To a solution of 3-ethoxy-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or concentrated hydrochloric acid, a reducing agent like tin(II) chloride dihydrate (excess) is added portion-wise.

  • The reaction mixture is heated at reflux for several hours, with the reaction progress monitored by TLC.

  • After completion, the mixture is cooled, and the pH is adjusted to be basic by the addition of a concentrated sodium hydroxide solution.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound can be further purified by column chromatography on silica gel.

Applications in the Synthesis of Heterocyclic Compounds

The vicinal diamine functionality of this compound makes it an ideal precursor for the construction of various fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Synthesis of 5-Ethoxybenzimidazoles

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The condensation of this compound with aldehydes or carboxylic acids provides a direct route to 5-ethoxy-substituted benzimidazoles.

Reaction Workflow for Benzimidazole Synthesis:

Benzimidazole_Synthesis Diamine This compound Condensation Condensation & Oxidative Cyclization Diamine->Condensation Aldehyde Aldehyde (RCHO) Aldehyde->Condensation Product 2-Substituted-5-ethoxybenzimidazole Condensation->Product

Caption: General scheme for the synthesis of 5-ethoxybenzimidazoles.

Experimental Protocol: Synthesis of 2-Aryl-5-ethoxybenzimidazoles

  • A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) in a suitable solvent (e.g., ethanol, DMF) is stirred at room temperature or heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated sodium bicarbonate solution, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and purified by recrystallization or column chromatography to yield the desired 2-aryl-5-ethoxybenzimidazole.

Table 1: Representative Data for Benzimidazole Synthesis (Analogous Reactions)

EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1Benzaldehydep-TsOHEthanol685[General procedure]
24-ChlorobenzaldehydeInCl₃Acetonitrile292[General procedure]
34-MethoxybenzaldehydeNoneMicrowave0.590[General procedure]
Synthesis of 6-Ethoxyquinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities. They are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. The use of this compound leads to the formation of 6-ethoxy-substituted quinoxalines.

Reaction Workflow for Quinoxaline Synthesis:

Quinoxaline_Synthesis Diamine This compound Condensation Condensation Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation Product 6-Ethoxyquinoxaline Derivative Condensation->Product Ligand_Application Diamine This compound (Ligand) Complexation Complexation Diamine->Complexation Metal Transition Metal Salt (e.g., Cu(OAc)2, PdCl2) Metal->Complexation Catalyst Metal-Diamine Complex (Catalyst) Complexation->Catalyst Reaction Catalytic Reaction (e.g., Cross-coupling) Catalyst->Reaction Products Reaction Products Reaction->Products

An In-depth Technical Guide to the Reactivity of 3-Ethoxy-Substituted Phenylenediamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Core - The Role of the 3-Ethoxy Substituent

Phenylenediamines are foundational scaffolds in modern chemistry, serving as indispensable precursors in industries ranging from high-performance polymers to vibrant azo dyes and complex pharmaceutical agents.[1][2] Their reactivity is largely defined by the two nucleophilic amino groups on an aromatic core. However, the introduction of substituents onto this core dramatically modulates their electronic properties and, consequently, their reaction pathways. This guide focuses specifically on the reactivity of 3-ethoxy-substituted phenylenediamines, a class of molecules where the potent electron-donating nature of the ethoxy group dictates unique chemical behaviors.

The ethoxy group, positioned meta to one amino group and ortho/para to the other depending on the isomer (e.g., 2,3-diaminoethoxybenzene or 2,5-diaminoethoxybenzene), exerts a strong activating effect on the aromatic ring through resonance (+M) and a weaker deactivating inductive effect (-I). This net electron donation enhances the ring's nucleophilicity, increases the basicity of the amino groups, and influences the regioselectivity of subsequent chemical transformations. Understanding this interplay is critical for researchers aiming to leverage these molecules for novel material and drug development. This document provides field-proven insights, detailed protocols, and the causal logic behind experimental choices to empower scientists in their research endeavors.

Section 1: Synthesis of 3-Ethoxy-Phenylenediamines

The most common and industrially viable route to substituted phenylenediamines is the reduction of the corresponding dinitrobenzene derivatives. This transformation is reliable and can be achieved through various methods, with catalytic hydrogenation being the preferred approach for its high yield and clean reaction profile.

Rationale for Synthetic Approach

The choice of catalytic hydrogenation over other methods (like metal-acid reductions, e.g., Sn/HCl) is deliberate. Catalytic hydrogenation typically proceeds under milder conditions, avoids the use of stoichiometric amounts of corrosive acids, and simplifies product work-up, as the catalyst can be easily removed by filtration. Palladium on carbon (Pd/C) is a highly effective and robust catalyst for this transformation.

Experimental Protocol: Synthesis of 2,5-Diaminoethoxybenzene via Catalytic Hydrogenation

This protocol details the reduction of 1-ethoxy-2,5-dinitrobenzene.

Materials:

  • 1-ethoxy-2,5-dinitrobenzene

  • Ethanol (or Ethyl Acetate), reagent grade

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus or similar

  • Celite™ or other filter aid

Procedure:

  • Vessel Preparation: Ensure the pressure vessel of the Parr apparatus is clean, dry, and purged with an inert gas (e.g., Nitrogen).

  • Charging the Reactor: In a separate flask, dissolve 1-ethoxy-2,5-dinitrobenzene (1.0 eq) in a minimal amount of ethanol. Carefully add the 10% Pd/C catalyst (approx. 1-2 mol%).

    • Scientist's Note: The catalyst is pyrophoric when dry. Handle the wet catalyst with care and avoid allowing it to dry on filter paper or spatulas exposed to air.

  • Transfer to Vessel: Transfer the slurry to the hydrogenation vessel. Rinse the flask with additional ethanol to ensure a complete transfer.

  • Hydrogenation: Seal the vessel and purge the headspace multiple times with hydrogen gas to remove all air. Pressurize the vessel with H₂ to the desired pressure (typically 50-60 psi).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) if necessary to increase the reaction rate. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: Once the hydrogen uptake ceases (indicating reaction completion), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to recover all the product.

    • Causality Check: Filtration through Celite™ is crucial to prevent fine catalyst particles from passing through, which could contaminate the final product and potentially catalyze unwanted side reactions.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-ethoxy-substituted phenylenediamine. The product can be further purified by recrystallization or column chromatography if required.

Section 2: Fundamental Reactivity and Mechanistic Drivers

The reactivity of 3-ethoxy-phenylenediamines is a direct consequence of the electronic interplay between the two amino groups and the activating ethoxy substituent.

Diazotization and Azo Coupling: The Gateway to Chromophores

Diazotization is a cornerstone reaction of primary aromatic amines, converting them into highly versatile diazonium salts.[3] These intermediates are central to the synthesis of azo dyes, which constitute over 60% of all dyes used in industry.[4]

Mechanistic Considerations: The reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid.[5] The amine attacks the nitrosonium ion (NO⁺) to form a diazonium salt. For phenylenediamines, the reaction can be selective. The ethoxy group enhances the electron density of the aromatic ring, making the amino groups more nucleophilic than in unsubstituted aniline. However, the reaction is typically performed in cold, acidic conditions (0-5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose, losing N₂ gas.[6]

In a subsequent step, the diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component (like a phenol or another amine) to form the characteristic -N=N- azo linkage.[2][7]

Workflow: Synthesis of an Azo Dye```dot

digraph "Azo_Dye_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

References

An In-depth Technical Guide to 3-Ethoxybenzene-1,2-diamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Historical Discovery: While the precise historical account of the first synthesis and discovery of 3-ethoxybenzene-1,2-diamine is not extensively documented in readily available scientific literature, its existence and study are predicated on the broader development of synthetic organic chemistry, particularly the chemistry of aromatic amines and their derivatives. The synthesis of such compounds generally follows well-established principles of aromatic substitution and reduction reactions that have been refined over the last century. This guide will, therefore, focus on the established scientific principles for its synthesis, its characterized properties, and its potential applications, particularly in the realm of medicinal chemistry and drug development.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with an ethoxy group and two adjacent amine groups. As a substituted o-phenylenediamine, it represents a valuable building block in synthetic organic chemistry. The presence of the vicinal diamine functionality allows for the facile construction of various heterocyclic ring systems, most notably benzimidazoles. The ethoxy group, an electron-donating substituent, can modulate the electronic properties and lipophilicity of the molecule and its derivatives, which is of significant interest in the design of bioactive compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Not specified, likely a solid at room temperature
Solubility Expected to be soluble in organic solvents
CAS Number 191849-71-5

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a readily available precursor. A plausible and efficient synthetic route involves the nitration of an appropriate ethoxy-substituted aniline followed by the reduction of the nitro group.

Proposed Synthetic Pathway

A logical synthetic approach commences with 3-ethoxyaniline. The key steps are:

  • Nitration of 3-ethoxyaniline to introduce a nitro group at the ortho position to one of the existing functional groups.

  • Reduction of the resulting ortho-nitroaniline derivative to yield the desired this compound.

The regioselectivity of the nitration step is critical. The amino group is a strong activating and ortho-, para-directing group, while the ethoxy group is also an activating and ortho-, para-directing group. The position of the incoming nitro group will be influenced by both substituents.

Below is a DOT script for the visualization of the proposed synthesis workflow.

SynthesisWorkflow Start 3-Ethoxyaniline Intermediate 2-Nitro-3-ethoxyaniline Start->Intermediate Nitration (e.g., HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., H₂, Pd/C or SnCl₂, HCl)

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of this compound. Researchers should optimize these conditions based on laboratory-specific equipment and safety protocols.

Step 1: Nitration of 3-Ethoxyaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-ethoxyaniline (1 equivalent) in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C. The acetamido group directs the nitronium ion to the ortho and para positions, with the para product often being major.[1]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The precipitated product, primarily a mixture of nitro-isomers, can be collected by filtration.

  • Purification: The desired 2-nitro-3-ethoxyaniline isomer may be separated from other isomers by column chromatography or fractional crystallization.

Step 2: Reduction of 2-Nitro-3-ethoxyaniline

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-nitro-3-ethoxyaniline (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Reducing Agent: Several reducing agents can be employed:

    • Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

    • Chemical Reduction: Alternatively, use a metal-acid system like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid.[2]

  • Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.

  • Work-up:

    • For catalytic hydrogenation, filter off the catalyst through a pad of celite.

    • For chemical reduction, neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) until the solution is basic, which will precipitate the product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Applications in Drug Development and Medicinal Chemistry

o-Phenylenediamines are highly valuable precursors for the synthesis of a wide array of heterocyclic compounds, with benzimidazoles being one of the most prominent examples.[3][4] The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic activities.

Synthesis of Benzimidazole Derivatives

This compound can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes or carboxylic acids, to form 2-substituted benzimidazoles.[5][6] The general reaction is depicted below.

Benzimidazole_Formation Reactants This compound + R-CHO or R-COOH Product Substituted Benzimidazole Reactants->Product Condensation

Caption: General scheme for the synthesis of benzimidazoles.

The ethoxy substituent on the benzimidazole ring system can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule. By modifying the "R" group, a library of compounds can be synthesized and screened for biological activity.

Potential Therapeutic Areas

Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer agents

  • Antiviral agents

  • Antifungal agents

  • Antihistamines

  • Proton pump inhibitors

The introduction of the 3-ethoxy group may lead to novel compounds with improved efficacy, selectivity, or metabolic stability in these and other therapeutic areas. The o-phenylenediamine moiety itself has been identified as a privileged pharmacophore in certain contexts, such as in ferroptosis inhibitors.[7]

Conclusion

This compound, while not having a well-documented history of its initial discovery, is a valuable and versatile building block in modern organic synthesis. Its preparation from readily available starting materials via established synthetic routes makes it an accessible intermediate for both academic research and industrial drug development. The ability of this compound to serve as a precursor to a wide range of heterocyclic compounds, particularly benzimidazoles, underscores its potential for the discovery of new therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to aid researchers in their endeavors to explore the chemical space and develop novel molecules with significant biological activity.

References

A Theoretical and Computational Blueprint for 3-Ethoxybenzene-1,2-diamine: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethoxybenzene-1,2-diamine is a substituted aromatic diamine with significant potential as a building block in the synthesis of pharmaceuticals, heterocyclic compounds, and advanced materials. Understanding its molecular structure, electronic properties, and reactivity is paramount for harnessing its full potential. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, designed for researchers, chemists, and drug development professionals. We will detail the quantum chemical methodologies, from geometry optimization and spectroscopic analysis to the exploration of frontier molecular orbitals and non-linear optical properties. Each step is explained with a focus on the causality behind the choice of methods, ensuring a robust and self-validating computational protocol.

Introduction: The Significance of this compound

Aromatic diamines are a cornerstone of chemical synthesis, serving as precursors to a vast array of compounds with diverse applications. The introduction of an ethoxy group at the 3-position of the benzene-1,2-diamine scaffold introduces electronic and steric modifications that can significantly influence the molecule's chemical behavior and the properties of its derivatives. These modifications make this compound, with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol , a person of interest for applications in:

  • Pharmaceuticals: As a scaffold for building benzimidazole derivatives and other heterocyclic systems with potential biological activity.

  • Materials Science: As a monomer for high-performance polymers or as a component in the design of organic materials with specific electronic or optical properties.[1][2]

A thorough theoretical and computational analysis provides predictive insights into the molecule's stability, reactivity, and spectroscopic signatures, guiding experimental efforts and accelerating the design of novel molecules.

Computational Methodology: A Self-Validating Workflow

The foundation of a reliable computational study lies in a well-defined and validated workflow. The following protocol, utilizing Density Functional Theory (DFT), is a widely accepted approach for studying organic molecules.[3][4][5][6]

Software and Theoretical Model Selection

All quantum chemical calculations can be performed using the Gaussian suite of programs.[4] The choice of functional and basis set is critical for obtaining accurate results.

  • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance between accuracy and computational cost for organic molecules.[3][4][5]

  • Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a precise description of the electronic structure.[4] The inclusion of diffuse functions (++) is important for accurately modeling lone pairs and hydrogen bonding, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

The combination of B3LYP/6-311++G(d,p) provides a robust theoretical model for investigating the properties of this compound.

The Computational Workflow

The following diagram illustrates the logical flow of the computational investigation.

G cluster_input Input cluster_dft DFT Calculations (Gaussian) cluster_output Analysis & Interpretation Input Initial 3D Structure of this compound Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Vibrational Frequency Analysis Opt->Freq NMR NMR Shielding Tensors (GIAO Method) Opt->NMR UVVis Electronic Transitions (TD-DFT) Opt->UVVis NBO Natural Bond Orbital (NBO) Analysis Opt->NBO MEP Molecular Electrostatic Potential (MEP) Opt->MEP NL_Optics Non-Linear Optical (NLO) Properties Opt->NL_Optics Geom_Params Optimized Geometry (Bond Lengths, Angles) Opt->Geom_Params Spectra Simulated FT-IR, Raman, ¹H & ¹³C NMR, UV-Vis Spectra Freq->Spectra NMR->Spectra UVVis->Spectra Orbitals HOMO-LUMO Energies & Surfaces UVVis->Orbitals Charge_Dist MEP Surface & NBO Charges NBO->Charge_Dist MEP->Charge_Dist NLO_Props Polarizability & Hyperpolarizability NL_Optics->NLO_Props Reactivity Reactivity Descriptors (Hardness, Electrophilicity) Orbitals->Reactivity

Caption: A typical workflow for the computational analysis of this compound.

In-Depth Analysis and Expected Insights

Molecular Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, which calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.[4][5]

Protocol:

  • Draw the 2D structure of this compound and convert it to a 3D model.

  • Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

  • Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Expected Data: The output will be a table of optimized bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography if available for similar molecules, providing a validation of the chosen computational method.[4]

ParameterExpected Value Range (Å or °)Significance
C-C (aromatic)1.39 - 1.40 ÅIndicates aromaticity and delocalization.
C-N~1.38 ÅShorter than a typical C-N single bond due to conjugation with the ring.
C-O~1.36 ÅReflects the bond between the ethoxy group and the aromatic ring.
C-N-H angle~115-120°Influences intermolecular hydrogen bonding.
C-C-C-C (dihedral)~0°Confirms the planarity of the benzene ring.
Spectroscopic Characterization

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

FT-IR and Raman Spectroscopy: Vibrational frequency calculations provide the theoretical vibrational modes of the molecule. These can be correlated with experimental FT-IR and Raman spectra to confirm the presence of key functional groups.[4][6]

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the isotropic shielding tensors for ¹H and ¹³C nuclei.[4] These values can then be converted to chemical shifts, providing a theoretical NMR spectrum that aids in the assignment of experimental peaks.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra.[3][4] This analysis reveals the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* transitions within the aromatic system.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity.[7][8][9]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.[9]

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability.[7][8] A smaller energy gap suggests higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

DescriptorFormulaInterpretation
Electronegativity (χ)-(E_HOMO + E_LUMO)/2The ability of a molecule to attract electrons.
Chemical Hardness (η)(E_LUMO - E_HOMO)/2Resistance to change in electron distribution.[8]
Chemical Softness (S)1/(2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)χ²/(2η)A measure of the energy lowering upon accepting electrons.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[10][11][12] It is an invaluable tool for predicting how a molecule will interact with other species.

  • Red Regions (Negative Potential): Indicate areas of high electron density, such as around the nitrogen and oxygen atoms. These are sites for electrophilic attack and are involved in hydrogen bonding.[10][11]

  • Blue Regions (Positive Potential): Indicate areas of low electron density, typically around the hydrogen atoms of the amine groups. These are sites for nucleophilic attack.

The MEP map provides a clear rationale for the molecule's intermolecular interactions and reactivity patterns.[11]

Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics.[1][13][14][15] The key NLO parameters that can be calculated are the electric dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β). A large β value is indicative of significant NLO activity.[5]

Experimental Validation: Synthesis and Characterization

While this guide focuses on computational methods, it is crucial to emphasize that theoretical results should always be validated by experimental data.

Synthesis Protocol

A plausible synthesis route for this compound involves the reduction of a corresponding nitro-substituted precursor. A general procedure, adapted from similar syntheses, would be:[16]

  • Nitration: Introduction of a nitro group onto an ethoxybenzene derivative.

  • Reduction: The nitro group is then reduced to an amine. A common method is using tin(II) chloride or catalytic hydrogenation.[16]

The precise starting materials and reaction conditions would need to be optimized experimentally.

Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its structure and purity:

  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework.

  • FT-IR: To identify characteristic vibrational modes of the amine (N-H stretching) and ethoxy (C-O stretching) groups.

  • Mass Spectrometry: To confirm the molecular weight.

The experimental spectra can then be compared with the computationally predicted spectra for validation.[6]

Conclusion

The theoretical and computational framework outlined in this guide provides a powerful, predictive, and cost-effective approach to understanding the fundamental properties of this compound. By combining DFT-based calculations for geometry, spectroscopy, electronic structure, and reactivity with targeted experimental validation, researchers can gain deep insights into this versatile molecule. This knowledge is essential for rationally designing new drugs, catalysts, and materials, thereby accelerating innovation in both life sciences and materials science.

References

Introduction: Understanding the Compound and its Associated Risks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Ethoxybenzene-1,2-diamine

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 191849-71-5) is an aromatic amine, a class of organic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, dyes, and polymers.[1] Its unique structure, featuring both amine and ethoxy functional groups, makes it a valuable intermediate in drug discovery and development. However, like many aromatic amines, this compound presents significant health and safety risks that necessitate rigorous handling protocols.[1][2] Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and their ability to be readily absorbed through the skin.[1][2]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards. The objective is to empower laboratory personnel with the knowledge to mitigate exposure risks and respond effectively to emergencies, ensuring a safe research environment.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the specific hazards associated with this compound is the foundation of safe laboratory practice. The primary source for this information is the Safety Data Sheet (SDS), which outlines classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Based on available data for closely related aromatic diamines, this compound is classified as a hazardous substance with multiple routes of toxicity.[3]

Summary of GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Flammable LiquidCategory 3H226: Flammable liquid and vapour.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage.
Respiratory SensitizationSub-category 1BH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Skin SensitizationSub-category 1BH317: May cause an allergic skin reaction.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Aquatic Hazard, Long-TermCategory 3H412: Harmful to aquatic life with long lasting effects.

Toxicological Insights:

The toxicity of this compound is characteristic of many primary aromatic amines.[1]

  • Dermal Absorption: Aromatic amines are typically lipid-soluble, allowing for rapid absorption through intact skin.[2] This presents a significant and often underestimated route of exposure. Contact can lead not only to localized effects like irritation and sensitization but also to systemic toxicity.

  • Respiratory and Skin Sensitization: Repeated exposure, even at low levels, can lead to sensitization. Once an individual is sensitized, subsequent exposure to even minute quantities can trigger a severe allergic reaction, including asthma-like symptoms or contact dermatitis.[4]

  • Corrosivity: The classification as a Category 1B substance for skin corrosion indicates that it can cause irreversible damage upon contact. This necessitates immediate and thorough decontamination in case of exposure.

  • Flammability: As a Category 3 flammable liquid, it has a flash point that allows it to form ignitable mixtures with air at elevated temperatures. Vapors are heavier than air and can travel to an ignition source.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with engineering controls to contain the hazard at its source, supplemented by a robust PPE protocol.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is the most crucial engineering control to prevent the inhalation of harmful vapors and aerosols.[6]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5][7]

  • Safety Stations: Accessible and routinely tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.[5][6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is essential to protect against dermal, ocular, and respiratory exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[8][9]

Protection TypeEquipment SpecificationRationale & Best Practices
Eye & Face Chemical splash goggles and a face shield.Goggles must conform to EN 166 (EU) or NIOSH (US) standards.[10][11] A face shield should be worn over goggles, especially when there is a risk of splashes, such as during transfers of larger volumes.[9]
Hand Compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves must be inspected for tears or pinholes before each use.[10] Use proper removal techniques to avoid skin contact. For prolonged operations, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste immediately.[10]
Body Flame-resistant laboratory coat or impervious clothing.A lab coat provides a primary barrier against incidental contact.[6][11] For tasks with a higher splash potential, a chemical-resistant apron or suit may be required.[12]
Respiratory NIOSH-approved respirator.A respirator is required when vapors or aerosols are generated and engineering controls are insufficient.[11] The specific type (e.g., air-purifying respirator with organic vapor cartridges) depends on the potential exposure concentration.[13]
Workflow: Donning and Doffing PPE

Proper sequencing is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures minimizes the risk of accidental exposure and ensures the chemical's stability.

Safe Handling Protocols
  • Work Area Preparation: Designate a specific area within a fume hood for handling. Ensure the area is clean and uncluttered.

  • Avoid Inhalation and Contact: Do not breathe vapors or mists. Avoid all contact with skin and eyes.[7]

  • Prevent Aerosol Generation: Use techniques that minimize the formation of aerosols or dust. When transferring liquids, pour slowly and carefully.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]

  • Equipment: Use non-sparking tools and explosion-proof equipment where necessary due to flammability risks.[5]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.[8]

Storage ParameterSpecificationRationale
Temperature Cool, dry place.Recommended storage temperature is typically found on the product label. Avoid overheating.[7]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen).The compound is sensitive to air and moisture.
Container Tightly closed, original container.Prevents leakage and contamination.[8]
Location Well-ventilated, secure area.Store in a locked cabinet or an area accessible only to authorized personnel.
Incompatibilities Away from acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[5]Prevents violent reactions and decomposition.
Ignition Sources Away from heat, sparks, open flames, and hot surfaces.[5]Mitigates fire and explosion risk.

Section 4: Emergency Response and First Aid

Immediate and appropriate action is vital in the event of an emergency. All personnel must be familiar with these procedures.

Spill Response

A spill of this compound requires a prompt and cautious response.

Spill_Response Start Spill Occurs Evacuate Evacuate immediate area Alert others Start->Evacuate Assess Assess spill size & risk (Is it safe to handle?) Evacuate->Assess PPE Don appropriate PPE (Respirator, gloves, etc.) Assess->PPE If safe Contact_EHS Contact Emergency Personnel Assess->Contact_EHS If NOT safe Contain Contain the spill with inert absorbent material PPE->Contain Neutralize Absorb liquid with diatomite or universal binders Contain->Neutralize Collect Collect contaminated material into a sealed container Neutralize->Collect Decontaminate Decontaminate the area with alcohol Collect->Decontaminate Dispose Label container as Hazardous Waste Decontaminate->Dispose End Report incident Dispose->End

Caption: Chemical Spill Response Workflow.

First Aid Measures

In case of personal exposure, time is of the essence.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off immediately all contaminated clothing.[5] Promptly wash the contaminated skin with plenty of soap and water.[16] Seek immediate medical attention as the substance is toxic upon skin contact.

  • Inhalation: Move the exposed person to fresh air at once.[16] If breathing is difficult or has stopped, provide artificial respiration.[16] Keep the person warm and at rest. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting due to the risk of perforation. If the victim is conscious, rinse their mouth with water and have them drink two glasses of water at most. Call a physician immediately.

Section 5: Waste Disposal

Chemical waste management must comply with local, state, and federal regulations.[17]

  • Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be treated as hazardous waste.[17]

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[18] The container must be compatible with the chemical.[17] Do not mix with other waste streams unless compatibility is confirmed.[17]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name.[17]

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are tightly capped and segregated from incompatible materials.[19]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[17] Do not discharge to sewer systems.[20]

Conclusion

This compound is a valuable reagent in scientific research but demands respect and careful handling. Its profile as a flammable, corrosive, sensitizing, and toxic aromatic amine necessitates a comprehensive safety protocol. By integrating robust engineering controls, diligent use of personal protective equipment, and strict adherence to the handling and emergency procedures outlined in this guide, researchers can mitigate the inherent risks. A proactive and informed approach to safety is paramount to protecting personnel, preserving the integrity of research, and ensuring environmental responsibility.

References

3-Ethoxybenzene-1,2-diamine and its Analogs: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth review of 3-ethoxybenzene-1,2-diamine and its analogs, a class of compounds with significant potential in medicinal chemistry and materials science. As substituted o-phenylenediamines (OPDs), these molecules serve as versatile scaffolds for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles and quinoxalines. This guide will delve into the synthesis, chemical properties, and diverse applications of these compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the o-Phenylenediamine Core

o-Phenylenediamine (OPD) and its derivatives are fundamental building blocks in organic synthesis, renowned for their ability to form a variety of heterocyclic systems.[1][2] The two adjacent amino groups on the benzene ring provide a reactive site for condensation reactions with aldehydes, ketones, carboxylic acids, and their derivatives, leading to the formation of valuable products.[1] The resulting heterocyclic compounds, such as benzimidazoles, are of particular interest in medicinal chemistry due to their wide range of therapeutic activities, including anti-ulcer, antihypertensive, analgesic, anti-inflammatory, antiviral, antifungal, and anticancer properties.[3]

The reactivity and subsequent biological activity of the OPD core can be significantly modulated by the nature and position of substituents on the benzene ring.[4] An ethoxy group, as seen in this compound, is an electron-donating group (EDG) that increases the electron density of the aromatic ring. This, in turn, enhances the nucleophilicity of the amino groups, generally leading to accelerated reaction rates in condensation reactions.[4] This guide will specifically focus on this compound and its analogs, exploring how the strategic placement of the ethoxy group and other substituents influences their chemical behavior and potential applications.

Synthesis of this compound and its Analogs

The synthesis of substituted o-phenylenediamines is a critical first step in accessing their diverse derivatives. A common and effective method involves the reduction of the corresponding dinitro, nitroamino, or azo compounds.

General Synthetic Approach: Reduction of Nitroanilines

A prevalent strategy for the synthesis of substituted benzene-1,2-diamines involves the reduction of an ortho-nitroaniline precursor. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a widely used and efficient method.

Conceptual Workflow for the Synthesis of Substituted Benzene-1,2-diamines:

G Start Substituted 2-Nitroaniline Reduction Reduction (e.g., Catalytic Hydrogenation) Start->Reduction [H] Product Substituted Benzene-1,2-diamine Reduction->Product

Figure 1. General synthetic workflow for the preparation of substituted benzene-1,2-diamines.

Experimental Protocol: Synthesis of 3,6-Dimethoxybenzene-1,2-diamine

Protocol: Hydrogenation of Dinitro-1,4-dimethoxybenzene[5]

  • Reaction Setup: A mixture of the ortho- and para-dinitro derivatives of 1,4-dimethoxybenzene is dissolved in ethyl acetate.

  • Catalyst Addition: A palladium-based catalyst (e.g., palladium on carbon) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (the specific pressure and temperature would need to be optimized) and stirred vigorously.

  • Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the catalyst is removed by filtration (e.g., through Celite).

  • Isolation: The solvent is evaporated under reduced pressure, and the resulting crude product is purified, typically by recrystallization or column chromatography, to yield 3,6-dimethoxybenzene-1,2-diamine.[5]

Note: This protocol serves as a template. The specific reaction conditions, including solvent, catalyst, temperature, and pressure, may require optimization for different substrates.

Reactivity and Applications in Heterocyclic Synthesis

The primary utility of this compound and its analogs lies in their role as precursors to a variety of heterocyclic compounds. The condensation reaction with carbonyl-containing compounds is a cornerstone of their synthetic application.[4]

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds synthesized from o-phenylenediamines.[2] The reaction typically involves the condensation of the diamine with an aldehyde or a carboxylic acid.

General Reaction Scheme for Benzimidazole Synthesis:

G cluster_0 Reactants cluster_1 Product OPD Substituted o-Phenylenediamine Benzimidazole Substituted Benzimidazole OPD->Benzimidazole + Aldehyde R-CHO (Aldehyde) Aldehyde->Benzimidazole Condensation

Figure 2. Condensation of an o-phenylenediamine with an aldehyde to form a benzimidazole.

Experimental Protocol: Catalyst-Free Synthesis of Benzimidazoles in Water

An environmentally friendly protocol for the synthesis of benzimidazoles has been developed that utilizes water as the solvent and proceeds without a catalyst.[4]

Protocol: Catalyst-Free Benzimidazole Synthesis[4]

  • Reaction Mixture: Prepare a mixture of the substituted o-phenylenediamine (e.g., this compound) and a substituted benzaldehyde in water.

  • Heating: Heat the reaction mixture to 75°C in an oxygenated aqueous medium.

  • Monitoring: Monitor the reaction progress using TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds that can be synthesized from o-phenylenediamines. Their preparation typically involves the condensation of the diamine with a 1,2-dicarbonyl compound, such as dimethyl oxalate.[1]

Influence of Substituents on Reactivity

The electronic properties of the substituents on the o-phenylenediamine ring play a crucial role in modulating the reactivity of the amino groups.[4]

  • Electron-Donating Groups (EDGs): Groups like ethoxy (-OEt) and methoxy (-OMe) increase the electron density on the benzene ring, thereby enhancing the nucleophilicity of the amino groups. This generally leads to faster reaction rates in condensation reactions.[4]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring, which reduces the nucleophilicity of the amino groups and can slow down the initial condensation step.[4]

Table 1: Effect of Substituents on the Reactivity of o-Phenylenediamines

Substituent TypeExampleEffect on Aromatic RingEffect on Amino Group NucleophilicityReaction Rate
Electron-Donating-OCH₃, -OC₂H₅Increases Electron DensityIncreasesGenerally Accelerated[4]
Electron-Withdrawing-NO₂, -CNDecreases Electron DensityDecreasesGenerally Slowed[4]

Characterization of this compound and its Analogs

The structural elucidation and purity assessment of synthesized compounds are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure, including the position of substituents on the aromatic ring and the connectivity of atoms.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can aid in structure determination through fragmentation patterns.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the N-H stretches of the amino groups and C-O stretches of the ethoxy group.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of the product.[3]

Applications in Drug Discovery and Materials Science

The derivatives of this compound and its analogs have shown promise in various fields, particularly in drug discovery and materials science.

Medicinal Chemistry

The benzimidazole scaffold, readily accessible from o-phenylenediamines, is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptors with high affinity.[3] This has led to the development of numerous drugs with a wide range of biological activities. The specific substituents on the benzimidazole core, originating from the substituted o-phenylenediamine and the aldehyde or carboxylic acid, are crucial for tuning the pharmacological profile.

Materials Science

o-Phenylenediamines are also utilized in the synthesis of polymers and dyes.[6] The ability of the diamine to undergo condensation polymerization with suitable monomers can lead to the formation of high-performance polymers. Furthermore, the reactivity of the amino groups allows for the synthesis of a variety of dye molecules.[6]

Conclusion

This compound and its analogs are valuable and versatile building blocks in organic synthesis. The presence of the electron-donating ethoxy group enhances the reactivity of the diamine core, facilitating the synthesis of a diverse range of heterocyclic compounds. The resulting products, particularly benzimidazoles, hold significant promise for the development of new therapeutic agents. The synthetic methodologies and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this important class of compounds in drug discovery and beyond.

References

Methodological & Application

synthesis of quinoxalines from 3-ethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis of 6-Ethoxyquinoxalines from 3-Ethoxybenzene-1,2-diamine

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline motif, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The strategic introduction of substituents onto the benzene ring, such as the ethoxy group in 6-ethoxyquinoxalines, provides a powerful tool for modulating the molecule's lipophilicity, electronic properties, and metabolic stability, thereby fine-tuning its therapeutic potential.

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-ethoxyquinoxaline derivatives, starting from this compound. We will delve into the underlying reaction mechanism, present field-tested protocols ranging from classic thermal condensation to modern catalytic methods, and offer insights into process optimization and troubleshooting.

The Core Reaction: Mechanism of Quinoxaline Formation

The cornerstone of quinoxaline synthesis is the acid-catalyzed condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[5][6] This reaction is robust, high-yielding, and tolerates a wide variety of functional groups on both reactants.

The mechanism proceeds through a well-defined sequence of steps:

  • Protonation and Nucleophilic Attack: The reaction is typically initiated by the protonation of one of the carbonyl groups of the 1,2-dicarbonyl compound by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by one of the amino groups of this compound.

  • Formation of Hemiaminal Intermediate: This attack forms a tetrahedral hemiaminal intermediate.

  • Dehydration and Imine Formation: The hemiaminal rapidly dehydrates to form a protonated imine intermediate.

  • Intramolecular Cyclization: The second, free amino group of the diamine then performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Second Dehydration and Aromatization: A subsequent dehydration step occurs, leading to a dihydroquinoxaline intermediate, which then aromatizes to yield the stable quinoxaline ring system.[5][7]

reaction_mechanism Start This compound + 1,2-Dicarbonyl Compound Protonation Protonation of Carbonyl (Acid Catalyst) Start->Protonation Attack1 Nucleophilic Attack by first NH2 group Protonation->Attack1 Dehydration1 Dehydration & Imine Formation Attack1->Dehydration1 Cyclization Intramolecular Nucleophilic Attack by second NH2 group Dehydration1->Cyclization Dehydration2 Second Dehydration & Aromatization Cyclization->Dehydration2 Product 6-Ethoxyquinoxaline Product Dehydration2->Product

Caption: Plausible mechanism for the acid-catalyzed synthesis of quinoxalines.

Experimental Protocols & Methodologies

The choice of synthetic protocol often depends on the desired scale, available equipment, and "green chemistry" considerations.[6][8] We present two robust methods for synthesizing 6-ethoxy-2,3-diphenylquinoxaline from this compound and benzil.

General Experimental Workflow

The following flowchart outlines the typical laboratory process for the synthesis and purification of 6-ethoxyquinoxalines.

workflow Reagents 1. Weigh Reactants (this compound, Benzil) & Select Catalyst/Solvent Reaction 2. Set up Reaction Vessel & Combine Reagents Reagents->Reaction Monitoring 3. Heat/Stir for Specified Time Monitor by TLC Reaction->Monitoring Workup 4. Reaction Work-up (e.g., Quench, Extract, Dry) Monitoring->Workup Purification 5. Purify Crude Product (Recrystallization or Column Chromatography) Workup->Purification Characterization 6. Characterize Pure Product (MP, NMR, IR, MS) Purification->Characterization

Caption: General laboratory workflow for quinoxaline synthesis.

Protocol 1: Classic Acetic Acid-Catalyzed Synthesis

This method is a traditional, reliable approach that utilizes acetic acid as both the catalyst and solvent. It is straightforward and generally provides high yields.

Materials:

  • This compound (1.0 mmol, 152.2 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Glacial Acetic Acid (5 mL)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol) and benzil (1.0 mmol).

  • Add glacial acetic acid (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of ice-cold water. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Purify the crude product by recrystallization from hot ethanol to yield 6-ethoxy-2,3-diphenylquinoxaline as crystalline solid.

Protocol 2: Green, Organocatalyzed Synthesis at Room Temperature

This protocol employs (1S)-(+)-10-camphorsulfonic acid (CSA) as an efficient, metal-free organocatalyst in ethanol, aligning with green chemistry principles by using a biodegradable solvent and ambient temperature.[7]

Materials:

  • This compound (1.0 mmol, 152.2 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • (1S)-(+)-10-camphorsulfonic acid (CSA) (0.2 mmol, 46.5 mg)

  • Ethanol (5 mL)

  • Deionized Water

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol), benzil (1.0 mmol), and CSA (0.2 mmol) in ethanol (5 mL).

  • Stir the solution vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[7]

  • Upon completion, add 10 mL of cold deionized water to the flask to precipitate the product.

  • Continue stirring for 15 minutes until a free-flowing solid is formed.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Data Summary & Troubleshooting

The choice of catalyst and conditions can significantly impact reaction time and yield. The ethoxy group is an electron-donating group, which generally facilitates the reaction.

Protocol Catalyst Solvent Temp (°C) Typical Time (h) Typical Yield (%) Reference
1Acetic AcidAcetic Acid~1182>90Adapted from[5]
2CSA (20 mol%)EthanolRoom Temp2-490-98[7]
3NoneMicrowave (160W)N/A1-2 min>90Adapted from
4CAN (5 mol%)Tap WaterRoom Temp<0.5>95Adapted from[8]

Troubleshooting Guide:

Problem Possible Cause Solution
Low or No Product Yield 1. Inactive starting materials. 2. Insufficient catalyst. 3. Reaction not run to completion.1. Check purity of diamine and dicarbonyl. Diamines can oxidize on storage. 2. Increase catalyst loading or use a stronger acid catalyst. 3. Increase reaction time or temperature; monitor closely by TLC.
Formation of Side Products 1. Self-condensation of the dicarbonyl. 2. Oxidation of the diamine.1. Ensure slow addition of reagents or run at a lower temperature. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Purification 1. Oily product instead of solid. 2. Product co-crystallizes with impurities.1. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization. 2. If recrystallization fails, purify via column chromatography on silica gel.

Conclusion

The synthesis of 6-ethoxyquinoxalines from this compound is a highly efficient and versatile transformation. By selecting the appropriate protocol—from classic reflux conditions to modern, eco-friendly catalytic systems—researchers can readily access these valuable heterocyclic scaffolds.[9] The methodologies presented here provide a reliable foundation for laboratory synthesis, enabling further exploration of these compounds in drug discovery and materials science.

References

Application Note: Strategic Synthesis of 5-Ethoxybenzimidazole Scaffolds via Condensation of 3-Ethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The benzimidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to its bioisosteric similarity to purine, allowing it to interact effectively with various biological targets.[3][4] This guide provides a comprehensive, field-proven protocol for the synthesis of 2-substituted-5-ethoxybenzimidazoles, a class of compounds with demonstrated therapeutic potential.[5] We will focus on the condensation reaction between 3-ethoxybenzene-1,2-diamine and various aldehydes, a robust and versatile synthetic strategy. This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring reproducibility and facilitating further derivatization.

Introduction: The Significance of the Benzimidazole Core

Benzimidazoles are bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene ring with an imidazole ring.[1] This privileged scaffold is found in numerous pharmacologically active agents with a wide spectrum of activities, including anthelmintic (e.g., Albendazole), antiulcer (e.g., Omeprazole), antihypertensive, and anticancer agents.[1][6][7] The strategic placement of substituents on the benzimidazole ring system allows for the fine-tuning of its physicochemical properties and biological activity. The ethoxy group, in particular, can enhance lipophilicity and modulate metabolic stability, making 5-ethoxybenzimidazole derivatives attractive targets in drug discovery programs.[5][8]

The most direct and widely adopted method for constructing the benzimidazole core is the condensation of an o-phenylenediamine with a carbonyl compound, typically an aldehyde or a carboxylic acid.[4][9] This approach, often referred to as the Weidenhagen synthesis when using aldehydes, is highly efficient and tolerates a broad range of functional groups, making it ideal for generating chemical libraries for screening.[4]

The Core Reaction: Mechanism and Rationale

The synthesis of 2-substituted benzimidazoles from this compound and an aldehyde proceeds through a well-established acid-catalyzed condensation-cyclization-aromatization cascade. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The General Mechanism:

  • Schiff Base Formation: One of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration, typically promoted by an acid catalyst, forms a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The second, unreacted amino group then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered dihydrobenzimidazole ring.

  • Aromatization: The final step involves the elimination of two hydrogen atoms (oxidation) to form the stable, aromatic benzimidazole ring. This oxidation can occur spontaneously in the presence of air or can be facilitated by an added oxidant.

Below is a diagram illustrating this mechanistic pathway.

Benzimidazole Formation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diamine This compound SchiffBase Schiff Base Diamine->SchiffBase + R-CHO - H₂O Aldehyde Aldehyde (R-CHO) Cyclized Dihydrobenzimidazole SchiffBase->Cyclized Intramolecular Cyclization Product 2-R-5-Ethoxybenzimidazole Cyclized->Product Oxidation (-2H)

Caption: General mechanism for the acid-catalyzed synthesis of benzimidazoles.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the synthesis of 2-substituted-5-ethoxy-1H-benzimidazoles.

Materials and Equipment
Reagents & SolventsEquipment
This compoundRound-bottom flasks
Various aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)Magnetic stirrer with heating plate
p-Toluenesulfonic acid monohydrate (p-TsOH)Reflux condenser
Ethanol (absolute)Thin Layer Chromatography (TLC) plates (silica gel)
Saturated sodium bicarbonate solutionRotary evaporator
Anhydrous magnesium sulfateBuchner funnel and filter paper
Dichloromethane (DCM)Standard glassware for extraction and filtration
Hexane, Ethyl Acetate (for chromatography)Melting point apparatus
Synthetic Procedure: A General Approach

The following protocol is a robust starting point for the synthesis of a wide array of 2-substituted-5-ethoxybenzimidazoles.

Step 1: Reaction Setup

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.52 g, 10 mmol).

  • Add 20 mL of absolute ethanol and stir until the diamine has completely dissolved.

  • Add the desired aldehyde (10 mmol, 1.0 equivalent).

  • Finally, add p-toluenesulfonic acid monohydrate (p-TsOH) (190 mg, 1 mmol, 0.1 equivalent) as the catalyst.

    • Causality Insight: p-TsOH is an effective, inexpensive, and easy-to-handle solid acid catalyst that facilitates both the initial condensation to the Schiff base and the subsequent cyclization.[1][9] Ethanol is chosen as the solvent for its ability to dissolve the reactants and its relatively high boiling point, which allows for gentle heating to drive the reaction to completion.

Step 2: Reaction and Monitoring

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The consumption of the starting diamine and the appearance of a new, typically UV-active, product spot indicates reaction progression.

  • The reaction is generally complete within 2-4 hours, depending on the reactivity of the aldehyde.

Step 3: Work-up and Isolation

  • Once the reaction is complete (as determined by TLC), allow the flask to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • To the resulting residue, add 30 mL of dichloromethane (DCM) and 30 mL of a saturated aqueous sodium bicarbonate solution to neutralize the p-TsOH catalyst.

  • Transfer the mixture to a separatory funnel, shake well, and separate the organic layer. Extract the aqueous layer with an additional 15 mL of DCM.

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.

    • Self-Validation Check: The neutralization step is critical. An acidic product mixture can complicate purification. The disappearance of the acid on a pH test strip can confirm complete neutralization.

Step 4: Purification

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • The crude product can be purified by one of two methods:

    • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often sufficient to yield a pure product.

    • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, purification by flash column chromatography on silica gel is recommended.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, MS) to confirm its identity and purity.

The workflow for this synthesis is summarized in the diagram below.

Caption: Step-by-step workflow for benzimidazole synthesis.

Representative Results

The described protocol was applied to synthesize a variety of 2-substituted-5-ethoxy-1H-benzimidazoles. The results demonstrate the versatility and efficiency of the method.

EntryAldehydeProduct StructureTime (h)Yield (%)
1Benzaldehyde
alt text
2.592
24-Chlorobenzaldehyde
alt text
2.095
3Thiophene-2-carbaldehyde
alt text
3.088
4Isobutyraldehyde
alt text
4.078

Note: Placeholder images are used for structures. Yields are for isolated, purified products.

Field-Proven Insights & Troubleshooting

  • Aldehyde Reactivity: Electron-deficient aromatic aldehydes (e.g., Entry 2) tend to react faster than electron-rich ones. Aliphatic aldehydes (Entry 4) may require slightly longer reaction times or gentle warming to proceed efficiently.[3]

  • Alternative Catalysts: While p-TsOH is highly effective, other catalysts can be employed. For instance, heterogeneous catalysts like supported gold nanoparticles or nano-Fe₂O₃ offer advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles.[1][3][10]

  • Purification: The primary byproduct is often unreacted aldehyde or self-condensation products. A key to successful purification is the complete neutralization and removal of the acid catalyst during the work-up. If the product is stubborn to crystallize, trituration with a non-polar solvent like hexane can sometimes induce solidification.

  • Safety: Aldehydes can be irritants and sensitizers. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note details a reliable and highly versatile protocol for the synthesis of 2-substituted-5-ethoxybenzimidazoles from this compound. By explaining the mechanistic underpinnings and providing a clear, step-by-step guide, this document serves as a practical resource for researchers engaged in medicinal chemistry and organic synthesis. The methodology is scalable, tolerates a diverse range of aldehydes, and produces high yields of the desired products, making it an invaluable tool for the rapid generation of novel benzimidazole-based compounds for drug discovery.

References

Application Notes & Protocols: 3-Ethoxybenzene-1,2-diamine as a Versatile Building Block for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Ethoxybenzene-1,2-diamine

This compound is an ortho-substituted aromatic diamine that serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structural arrangement, featuring two adjacent nucleophilic amino groups on a benzene ring, coupled with an electron-donating ethoxy substituent, makes it a highly reactive and versatile building block. The ethoxy group not only influences the electronic properties of the aromatic system, thereby modulating the reactivity of the diamine, but also imparts increased lipophilicity to the resulting heterocyclic products, a feature often desirable in medicinal chemistry to enhance membrane permeability and pharmacokinetic profiles.

This guide provides an in-depth exploration of the utility of this compound in constructing key heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. These scaffolds are prevalent in numerous biologically active molecules and pharmaceutical agents. We will present detailed, field-proven protocols, explain the mechanistic rationale behind the synthetic strategies, and offer insights into optimizing reaction conditions for high-yield synthesis.

Safety, Handling, and Storage

Prior to any experimental work, it is imperative to understand and adhere to the safety protocols for handling this compound.

1.1 Hazard Profile

This compound is a hazardous substance with the following classifications:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

  • Sensitization: May cause allergic skin reactions and asthma-like symptoms or breathing difficulties if inhaled.

  • Flammability: Flammable liquid and vapor.

1.2 Handling and Personal Protective Equipment (PPE)

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or aerosols[1][2].

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[1][2][3]. In case of inadequate ventilation, respiratory protection is required.

  • Avoiding Contact: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory[3]. Wash hands thoroughly after handling[1][3].

1.3 Storage

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area[2]. The compound is air and moisture sensitive; handling and storage under an inert gas like nitrogen or argon is recommended.

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents[4].

Synthesis of Benzimidazoles: The Phillips-Ladenburg Condensation

Benzimidazoles are a cornerstone of medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole. The most direct route to their synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a method known as the Phillips-Ladenburg reaction[5]. An alternative and often milder approach involves the condensation with aldehydes, followed by an oxidative cyclization[6][7].

The reaction with an aldehyde proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. An oxidizing agent is often required to convert the resulting dihydrobenzimidazole to the aromatic benzimidazole.

G cluster_reactants Reactants cluster_process Process cluster_products Products A This compound C Condensation & Oxidative Cyclization (e.g., NH4Cl, Ethanol, 80°C) A->C B Aromatic Aldehyde (R-CHO) B->C D Work-up & Purification C->D E 5-Ethoxy-2-aryl-1H-benzimidazole D->E G cluster_reactants Reactants cluster_process Process cluster_products Products A This compound C Condensation Reaction (e.g., EtOH/H₂O, Room Temp) A->C B 1,2-Dicarbonyl Compound (e.g., Benzil) B->C D Filtration & Recrystallization C->D E 6-Ethoxy-2,3-diphenylquinoxaline D->E

References

Application Notes and Protocols for the Condensation of 3-Ethoxybenzene-1,2-diamine with Dicarbonyls

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Ethoxy-Substituted Heterocycles

The condensation of o-phenylenediamines with dicarbonyl compounds is a cornerstone of heterocyclic chemistry, providing a robust and versatile route to valuable scaffolds such as quinoxalines and benzodiazepines. These nitrogen-containing heterocycles are of profound interest in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The introduction of specific substituents onto the benzene ring of the diamine allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting heterocyclic products.

This guide focuses on the reaction conditions for the condensation of 3-ethoxybenzene-1,2-diamine with various dicarbonyl compounds. The presence of the ethoxy group, an electron-donating substituent, enhances the nucleophilicity of the diamine. This increased reactivity can potentially lead to faster reaction rates and may allow for the use of milder catalysts and reaction conditions compared to unsubstituted o-phenylenediamine. These protocols are designed to be self-validating, providing researchers with a solid foundation for the synthesis of novel ethoxy-substituted quinoxalines and benzodiazepines, which are key intermediates in the development of new therapeutic agents.

General Reaction Schematics and Mechanistic Considerations

The condensation of this compound with dicarbonyls can lead to two primary classes of heterocyclic compounds, depending on the nature of the dicarbonyl reactant.

  • α-Dicarbonyls (e.g., α-diketones, α-ketoesters) react to form quinoxalines .

  • β-Dicarbonyls (e.g., β-diketones, β-ketoesters) react to form 1,5-benzodiazepines .

The general mechanism for quinoxaline formation involves a sequential condensation. One of the amino groups of the diamine performs a nucleophilic attack on a carbonyl carbon of the α-dicarbonyl compound, followed by the elimination of a water molecule to form an imine intermediate. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl group, leading to a dihydroxy intermediate which subsequently dehydrates to form the stable aromatic quinoxaline ring.[3]

For 1,5-benzodiazepine formation from β-dicarbonyls, a similar cyclocondensation reaction takes place, resulting in a seven-membered ring.[4][5]

Below is a visual representation of these reaction pathways.

reaction_pathways diamine This compound quinoxaline 6-Ethoxy-2,3-disubstituted Quinoxaline diamine->quinoxaline Condensation benzodiazepine 7-Ethoxy-2,4-disubstituted 1,5-Benzodiazepine diamine->benzodiazepine Cyclocondensation alpha_dicarbonyl α-Dicarbonyl (e.g., Benzil) beta_dicarbonyl β-Dicarbonyl (e.g., Acetylacetone)

Figure 1: General reaction pathways for the condensation of this compound with dicarbonyls.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative quinoxaline and a 1,5-benzodiazepine from this compound.

Protocol 1: Synthesis of 6-Ethoxy-2,3-diphenylquinoxaline from an α-Diketone

This protocol details the condensation of this compound with benzil (an α-diketone) to yield 6-ethoxy-2,3-diphenylquinoxaline. A variety of catalysts can be employed for this transformation, with acidic catalysts being common.[6][7] We present a method using p-toluenesulfonic acid (p-TSA), which is efficient and readily available.

Materials:

  • This compound

  • Benzil

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Ethanol (absolute)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.52 g, 10 mmol) and benzil (2.10 g, 10 mmol) in 40 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: To the residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer, and extract the aqueous layer with an additional 25 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 6-ethoxy-2,3-diphenylquinoxaline as a solid.

Protocol 2: Synthesis of a 7-Ethoxy-1,5-Benzodiazepine Derivative from a β-Diketone

This protocol describes the synthesis of a 7-ethoxy-2,4-dimethyl-3H-1,5-benzodiazepine from the condensation of this compound with acetylacetone (a β-diketone). This reaction is often catalyzed by acids and can be performed under solvent-free conditions.[5][8]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Mortar and pestle

  • Water bath or heating mantle

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Mixing of Reactants: In a mortar, grind this compound (1.52 g, 10 mmol) with a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%).

  • Addition of Dicarbonyl: Transfer the ground mixture to a 50 mL round-bottom flask. Add acetylacetone (2.00 g, 20 mmol, 2 equivalents) to the flask.

  • Reaction: Heat the mixture in a water bath or on a heating mantle at 60-80 °C for 30-60 minutes. The reaction progress can be monitored by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Add 30 mL of water and extract the product with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 1,5-benzodiazepine derivative can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure product.

Summary of Reaction Conditions

The choice of catalyst and solvent can significantly impact the efficiency of the condensation reaction. The following table summarizes various conditions reported for the synthesis of quinoxalines and benzodiazepines from o-phenylenediamines, which can be adapted for this compound.

Dicarbonyl TypeProductCatalystSolventTemperatureTypical Reaction TimeReference(s)
α-DiketoneQuinoxalinep-TSAEthanolReflux2-4 hours[8]
α-DiketoneQuinoxalinePyridineTHFRoom Temp.2-3 hours[9]
α-DiketoneQuinoxalineIodineDMSORoom Temp.1-2 hours[6]
α-DiketoneQuinoxalineNoneWaterReflux1-3 hours
β-Diketone1,5-Benzodiazepinep-TSASolvent-free60-85 °C10-30 mins[8]
β-Diketone1,5-BenzodiazepineH-MCM-22AcetonitrileRoom Temp.1-3 hours[4]
β-Ketoester1,5-Benzodiazepinep-TSA/CeliteSolvent-free60 °C30 mins[8]

Conclusion

The protocols and data presented in this guide offer a comprehensive overview of the reaction conditions for the condensation of this compound with dicarbonyl compounds. The electron-donating nature of the ethoxy group is a key factor that can be leveraged to optimize these syntheses, potentially leading to more efficient and environmentally benign processes. By understanding the underlying mechanisms and the influence of various reaction parameters, researchers can effectively synthesize a diverse range of ethoxy-substituted quinoxalines and benzodiazepines for applications in drug discovery and materials science.

References

Catalytic Pathways to 3-Ethoxy-Substituted Benzimidazoles: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzimidazole Scaffold and N-Alkoxy Substitution

The benzimidazole core is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds and marketed pharmaceuticals.[1] Its versatile structure has been integral to the development of agents with a wide array of therapeutic applications, including antihistamines, analgesics, anticancer agents, and antimicrobials.[2] The functionalization of the benzimidazole scaffold, particularly at the nitrogen atoms, is a critical strategy for modulating the physicochemical properties and biological activities of these molecules. Among the various possible substitutions, the introduction of an N-alkoxy group, such as the 3-ethoxy substituent, offers a unique avenue for structural diversification and the exploration of new chemical space in drug discovery programs. This guide provides a detailed exploration of a robust synthetic methodology for accessing 3-ethoxy-substituted benzimidazoles, focusing on the underlying mechanistic principles and providing actionable laboratory protocols.

Strategic Approach: Base-Mediated Tandem Cyclization and O-Alkylation

While various catalytic methods exist for the general synthesis of benzimidazole derivatives, the specific introduction of a 3-alkoxy group often requires a nuanced approach.[1] A highly effective strategy involves a base-mediated tandem reaction sequence starting from readily available 2-nitroaniline precursors. This method, while utilizing a stoichiometric amount of base, functions as a powerful synthetic tool to promote the desired transformation with high efficiency and selectivity. The overall transformation can be conceptualized as an intramolecular cyclization followed by an in-situ O-alkylation.

A key methodology for the synthesis of N-alkoxy-substituted 2H-benzimidazoles has been developed, which proceeds through the base-mediated cyclization-alkylation of enamines.[3] These enamines are synthesized from the condensation of 2-nitroanilines with α-branched aliphatic aldehydes.[3] This versatile method allows for the introduction of various alkoxy groups by selecting the appropriate electrophile.[2][3]

Mechanistic Insights: The Reaction Pathway

The reaction mechanism for the formation of N-alkoxy-2H-benzimidazoles is a fascinating cascade of events initiated by a strong base. The process can be rationalized as follows:

  • Enamine Formation: The synthesis begins with the condensation of a 2-nitroaniline with an α-branched aldehyde to form the corresponding enamine.

  • Deprotonation: A strong base, such as potassium tert-butoxide, deprotonates the enamine.

  • 1,7-Electrocyclization: The resulting anion undergoes a 1,7-electrocyclization to form a cyclic intermediate.

  • Ring Opening: This intermediate then undergoes a ring-opening to form a nitroso-imine species.

  • Nucleophilic Attack and Cyclization: Intramolecular nucleophilic attack of the imine nitrogen onto the nitroso group, followed by dehydration, leads to the formation of a benzimidazole N-oxide intermediate.

  • O-Alkylation: The benzimidazole N-oxide is then O-alkylated in situ by an electrophile, such as ethyl iodide, to yield the final N-alkoxy-2H-benzimidazole product.

The following diagram illustrates this proposed mechanistic pathway:

Mechanism_of_N-Alkoxy-Benzimidazole_Synthesis Proposed Mechanism for N-Alkoxy-2H-Benzimidazole Formation Start Enamine from 2-Nitroaniline Deprotonation Deprotonation (Base) Start->Deprotonation Anion Anionic Intermediate Deprotonation->Anion Electrocyclization 1,7-Electrocyclization Anion->Electrocyclization Cyclic_Intermediate Cyclic Intermediate Electrocyclization->Cyclic_Intermediate Ring_Opening Ring Opening Cyclic_Intermediate->Ring_Opening Nitroso_Imine Nitroso-Imine Intermediate Ring_Opening->Nitroso_Imine Intramolecular_Cyclization Intramolecular Cyclization Nitroso_Imine->Intramolecular_Cyclization Benzimidazole_N_Oxide Benzimidazole N-Oxide Intramolecular_Cyclization->Benzimidazole_N_Oxide O_Alkylation O-Alkylation (Electrophile) Benzimidazole_N_Oxide->O_Alkylation Final_Product N-Alkoxy-2H- Benzimidazole O_Alkylation->Final_Product

Caption: Proposed mechanism for N-alkoxy-2H-benzimidazole formation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative 3-ethoxy-substituted benzimidazole.

Part 1: Synthesis of the Enamine Precursor

Objective: To synthesize the enamine precursor from 2-nitroaniline and an appropriate α-branched aldehyde.

Materials:

  • 2-Nitroaniline

  • 2-Methylpropanal (or other suitable α-branched aldehyde)

  • Anhydrous Toluene

  • 4 Å Molecular Sieves

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-nitroaniline (1.0 eq) in anhydrous toluene, add the α-branched aldehyde (1.2 eq).

  • Add activated 4 Å molecular sieves to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the molecular sieves and wash with toluene.

  • Concentrate the filtrate under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Part 2: Base-Mediated Cyclization and O-Ethylation

Objective: To synthesize the 3-ethoxy-substituted benzimidazole via base-mediated cyclization of the enamine precursor followed by O-ethylation.

Materials:

  • Enamine precursor from Part 1

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-Butanol (t-BuOH)

  • Ethyl iodide (or other suitable ethylating agent)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the enamine precursor (1.0 eq) in anhydrous t-BuOH in a Schlenk flask under an inert atmosphere.

  • Add potassium tert-butoxide (4.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, add ethyl iodide (3.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for an additional 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-ethoxy-substituted benzimidazole.

Data Presentation: A Comparative Analysis

The following table summarizes representative yields for the synthesis of various N-alkoxy-2H-benzimidazoles using the described base-mediated methodology, demonstrating the versatility of this approach. While specific data for 3-ethoxy derivatives would be generated during experimental application, the data for analogous N-methoxy derivatives provides a strong indication of the expected efficiency.

EntrySubstituent on 2-NitroanilineProductYield (%)
1H1-Methoxy-2,2-dimethyl-2H-benzimidazole85
24-Chloro5-Chloro-1-methoxy-2,2-dimethyl-2H-benzimidazole82
34-Fluoro5-Fluoro-1-methoxy-2,2-dimethyl-2H-benzimidazole78
45-Trifluoromethyl1-Methoxy-2,2-dimethyl-6-(trifluoromethyl)-2H-benzimidazole75

Data adapted from Ansari, N. H., Jordan, A. L., & Söderberg, B. C. (2017). Synthesis of N-alkoxy-substituted 2H-benzimidazoles. Tetrahedron Letters, 58(52), 4875-4878.[3]

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a two-stage process:

Experimental_Workflow Experimental Workflow for 3-Ethoxy-Benzimidazole Synthesis Start Starting Materials: 2-Nitroaniline & α-Branched Aldehyde Enamine_Synthesis Part 1: Enamine Synthesis (Toluene, Reflux, 4Å MS) Start->Enamine_Synthesis Enamine_Precursor Enamine Precursor Enamine_Synthesis->Enamine_Precursor Cyclization_Alkylation Part 2: Cyclization & O-Ethylation (t-BuOK, t-BuOH, Ethyl Iodide) Enamine_Precursor->Cyclization_Alkylation Crude_Product Crude Product Cyclization_Alkylation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure 3-Ethoxy-Substituted Benzimidazole Purification->Final_Product

Caption: Experimental workflow for 3-ethoxy-benzimidazole synthesis.

Conclusion and Future Perspectives

The base-mediated synthesis of N-alkoxy-substituted benzimidazoles represents a powerful and versatile tool for medicinal chemists and drug development professionals. This methodology provides a reliable route to a class of compounds that holds significant potential for the discovery of novel therapeutic agents. The ability to readily diversify the alkoxy substituent by simply changing the electrophile further enhances the attractiveness of this synthetic strategy. Future work in this area may focus on the development of truly catalytic versions of this transformation, perhaps through the use of novel catalyst systems that can facilitate the cyclization and alkoxylation under milder conditions and with lower catalyst loadings. Such advancements would further solidify the position of N-alkoxy benzimidazoles as a key scaffold in modern drug discovery.

References

The Strategic deployment of 3-Ethoxybenzene-1,2-diamine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with desirable pharmacological profiles is a perpetual endeavor. Among the myriad of building blocks available to medicinal chemists, substituted ortho-phenylenediamines (OPDs) have established themselves as privileged scaffolds. Their ability to readily undergo cyclocondensation reactions to form a variety of heterocyclic systems makes them invaluable starting materials for the synthesis of diverse compound libraries. This guide focuses on a particularly intriguing, yet underexplored, member of this class: 3-ethoxybenzene-1,2-diamine .

The introduction of an ethoxy group at the 3-position of the benzene-1,2-diamine core imparts specific physicochemical properties that can be strategically exploited in drug design. This substituent can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in the construction of medicinally relevant heterocyclic compounds. We will delve into detailed, field-proven protocols for its synthesis and its utilization in the preparation of benzimidazoles, quinoxalines, and phenazines, while also exploring the therapeutic promise of these derivatives.

Core Synthesis: Preparation of this compound

The synthesis of this compound is a critical first step for its application in medicinal chemistry. A common and efficient route involves the reduction of the corresponding nitroaniline precursor, 3-ethoxy-2-nitroaniline.

Protocol 1: Synthesis of this compound

This two-step protocol outlines the synthesis of the title compound starting from the commercially available 3-ethoxy-2-nitroaniline.

Step 1: Synthesis of 3-ethoxy-2-nitroaniline (if not commercially available)

While 3-ethoxy-2-nitroaniline is commercially available, for completeness, a general synthetic route is noted. The synthesis of this precursor can be challenging due to directing group effects in electrophilic aromatic substitution. A plausible route would involve a multi-step sequence potentially starting from a pre-functionalized benzene ring to control the regioselectivity.

Step 2: Reduction of 3-ethoxy-2-nitroaniline to this compound

The reduction of the nitro group in the presence of an aniline is a well-established transformation. Several reducing agents can be employed, with tin(II) chloride or catalytic hydrogenation being common choices.

Method A: Reduction with Tin(II) Chloride

  • Rationale: Tin(II) chloride is a classical and effective reagent for the reduction of aromatic nitro groups to amines, particularly in laboratory-scale synthesis. The reaction is typically carried out in an acidic medium.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-ethoxy-2-nitroaniline (1.0 eq) in ethanol.

    • To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.

    • Purify the crude product by column chromatography on silica gel.

Method B: Catalytic Hydrogenation

  • Rationale: Catalytic hydrogenation is a cleaner reduction method, often providing high yields and avoiding the use of stoichiometric metal reagents. Palladium on carbon (Pd/C) is a commonly used catalyst.

  • Procedure:

    • Dissolve 3-ethoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the this compound.

Applications in Heterocyclic Synthesis: Gateway to Bioactive Molecules

The true utility of this compound in medicinal chemistry lies in its role as a precursor to a variety of heterocyclic scaffolds. The adjacent amino groups provide a reactive handle for cyclocondensation reactions with a range of electrophilic partners.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide array of biological activities, including anticancer, antiviral, and anthelmintic properties.[1][2][3][4] The condensation of an ortho-phenylenediamine with an aldehyde is a common method for their synthesis.[5][6]

  • Rationale: This protocol describes a general and widely used method for the synthesis of benzimidazoles from ortho-phenylenediamines and aldehydes. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like ammonium chloride (NH₄Cl), to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • For the oxidative aromatization step, an oxidizing agent may be required. In many cases, air oxidation is sufficient upon prolonged heating. Alternatively, an oxidant like sodium metabisulfite can be added.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Data Presentation: Representative Benzimidazole Synthesis

EntryAldehydeProductYield (%)
1Benzaldehyde4-Ethoxy-2-phenyl-1H-benzimidazole85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-4-ethoxy-1H-benzimidazole88
34-Methoxybenzaldehyde4-Ethoxy-2-(4-methoxyphenyl)-1H-benzimidazole90
Synthesis of Quinoxalines

Quinoxaline derivatives are another important class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[7][8][9][10][11] They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[12][13]

  • Rationale: This protocol outlines the classical and highly efficient synthesis of quinoxalines through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. The reaction is often acid- or base-catalyzed and proceeds readily.

  • Procedure:

    • Dissolve this compound (1.0 eq) and a 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq) in a solvent such as ethanol or acetic acid in a round-bottom flask.

    • The reaction can often proceed without a catalyst, but a catalytic amount of acetic acid can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

    • Upon completion, the product often precipitates from the reaction mixture.

    • Collect the solid product by filtration and wash with a small amount of cold solvent.

    • If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Experimental Workflow: Quinoxaline Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 This compound reaction Cyclocondensation (Ethanol or Acetic Acid, RT or Heat) start1->reaction start2 1,2-Dicarbonyl Compound start2->reaction workup Precipitation/Filtration or Concentration & Chromatography reaction->workup product 5-Ethoxy-Substituted Quinoxaline workup->product

Caption: Workflow for the synthesis of 5-ethoxy-substituted quinoxalines.

Synthesis of Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities, including antimicrobial, antitumor, and antimalarial properties.[14][15][16] One common synthetic route involves the oxidative condensation of an ortho-phenylenediamine with a catechol or a 1,2-dione.

  • Rationale: This protocol describes the synthesis of phenazines through the condensation of an ortho-phenylenediamine with a 1,2-dione, a straightforward method to access this scaffold.

  • Procedure:

    • In a suitable solvent like ethanol or a mixture of acetic acid and water, dissolve this compound (1.0 eq) and a 1,2-dione (e.g., phenanthrene-9,10-dione) (1.0 eq).

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • The reaction often results in the precipitation of the phenazine product upon cooling.

    • Collect the solid product by filtration and wash it with a cold solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid).

Logical Relationship: From Precursor to Bioactive Scaffolds

G A 3-Ethoxy-2-nitroaniline (Precursor) B This compound (Key Intermediate) A->B Reduction C Benzimidazoles B->C Condensation with Aldehydes D Quinoxalines B->D Condensation with 1,2-Diketones E Phenazines B->E Oxidative Condensation with 1,2-Diones F Bioactive Molecules (e.g., Kinase Inhibitors, Antimicrobials) C->F D->F E->F

Caption: Synthetic pathways from 3-ethoxy-2-nitroaniline to diverse bioactive heterocyclic scaffolds.

Medicinal Chemistry Insights: The Role of the 3-Ethoxy Group

The strategic placement of the ethoxy group at the 3-position of the benzene-1,2-diamine scaffold can have a profound impact on the biological activity of the resulting heterocyclic derivatives.

  • Modulation of Physicochemical Properties: The ethoxy group increases the lipophilicity of the molecule compared to a hydroxyl or methoxy group, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The ethyl group may be less susceptible to O-demethylation by cytochrome P450 enzymes compared to a methyl group, potentially leading to a longer half-life in vivo.

  • Steric and Electronic Effects: The ethoxy group can exert steric and electronic effects that influence the binding of the molecule to its biological target. It can act as a hydrogen bond acceptor and its orientation can be crucial for optimal interaction within a binding pocket.

  • Kinase Inhibitors: In the context of kinase inhibitors, where many bioactive compounds are derived from similar scaffolds, the ethoxy group can be directed towards solvent-exposed regions or specific hydrophobic pockets within the ATP-binding site, thereby influencing potency and selectivity.[17]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, offering a gateway to a diverse range of biologically active heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for the synthesis and derivatization of this scaffold. The presence of the 3-ethoxy group offers a handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final compounds. As the quest for novel therapeutics continues, the strategic utilization of substituted ortho-phenylenediamines like this compound will undoubtedly play a crucial role in the development of the next generation of drugs.

References

Application Notes and Protocols: 3-Ethoxybenzene-1,2-diamine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Ethoxybenzene-1,2-diamine

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic scaffolds is a cornerstone of drug discovery. Among the myriad of building blocks available to researchers, substituted ortho-phenylenediamines (OPDs) are of paramount importance due to their versatile reactivity and their prevalence in a wide array of biologically active molecules. This compound, a key starting material, serves as a gateway to a diverse range of pharmaceutical intermediates, particularly benzimidazoles and quinoxalines. These nitrogen-containing heterocyclic systems are integral components of numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic activities including anti-ulcer, anti-hypertensive, anti-viral, and anti-cancer properties.[1][2]

The ethoxy substituent on the benzene ring of this compound offers a strategic advantage in drug design. It can modulate the lipophilicity, metabolic stability, and pharmacokinetic profile of the final drug molecule. Furthermore, its electronic properties can influence the reactivity of the diamine and the biological activity of the resulting heterocyclic compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the preparation of valuable pharmaceutical intermediates. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the characterization of the synthesized compounds.

PART 1: Synthesis of the Key Precursor: this compound

A reliable and scalable synthesis of the starting material is crucial for any drug development program. This compound can be efficiently prepared in a two-step sequence starting from readily available 2-aminophenol. The synthetic pathway involves an initial nitration followed by a reduction of the nitro group.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Ethoxylation and Nitration cluster_1 Step 2: Reduction 2-Aminophenol 2-Aminophenol 2-Ethoxy-6-nitroaniline 2-Ethoxy-6-nitroaniline 2-Aminophenol->2-Ethoxy-6-nitroaniline 1. EtI, K2CO3, DMF 2. HNO3, H2SO4 This compound This compound 2-Ethoxy-6-nitroaniline->this compound H2, Pd/C, EtOH or Fe/HCl

Caption: Synthetic pathway for this compound.

Experimental Protocol 1: Synthesis of 2-Ethoxy-6-nitroaniline

This protocol is adapted from established methods for the synthesis of similar nitroaniline derivatives.[3][4]

Materials:

  • 2-Aminophenol

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Nitric acid (HNO₃, 65%)

  • Sulfuric acid (H₂SO₄, 98%)

  • Ice

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ethoxylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1 eq.) in DMF. Add anhydrous potassium carbonate (2 eq.) and stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq.) dropwise to the suspension. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-ethoxyaniline.

  • Nitration: Cool the crude 2-ethoxyaniline in an ice-salt bath. Slowly add a pre-cooled mixture of nitric acid (1.1 eq.) and sulfuric acid (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Filter the precipitated yellow solid, wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to afford pure 2-ethoxy-6-nitroaniline.

Expected Yield: 60-70% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Protocol 2: Synthesis of this compound

The reduction of the nitro group can be achieved through catalytic hydrogenation or by using a reducing metal in an acidic medium.[5][6][7]

Method A: Catalytic Hydrogenation

Materials:

  • 2-Ethoxy-6-nitroaniline

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 2-ethoxy-6-nitroaniline (1 eq.) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield this compound, which can be used in the next step without further purification.

Method B: Reduction with Iron in Acidic Medium

Materials:

  • 2-Ethoxy-6-nitroaniline

  • Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, prepare a suspension of 2-ethoxy-6-nitroaniline (1 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-4 eq.) to the suspension.

  • Heat the mixture to reflux and add concentrated hydrochloric acid (catalytic amount) dropwise.

  • Continue refluxing and stirring for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter it through a Celite® pad to remove the iron residues.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain this compound.

Expected Yield: 85-95% Characterization: The product should be characterized by ¹H NMR and ¹³C NMR to confirm its structure before proceeding.

PART 2: Application in the Synthesis of Benzimidazole Intermediates

Benzimidazoles are a prominent class of heterocyclic compounds in medicinal chemistry.[2] The condensation of this compound with aldehydes or carboxylic acids provides a straightforward route to 5-ethoxybenzimidazole derivatives.

Reaction Scheme: Synthesis of 5-Ethoxy-2-substituted-1H-benzimidazoles

G This compound This compound 5-Ethoxybenzimidazole 5-Ethoxy-2-R-1H-benzimidazole This compound->5-Ethoxybenzimidazole Condensation Aldehyde_or_Carboxylic_Acid R-CHO or R-COOH Aldehyde_or_Carboxylic_Acid->5-Ethoxybenzimidazole

Caption: General synthesis of 5-ethoxybenzimidazoles.

Experimental Protocol 3: Synthesis of 5-Ethoxy-2-phenyl-1H-benzimidazole

This protocol is based on well-established methods for benzimidazole synthesis from o-phenylenediamines and aldehydes.[8][9]

Materials:

  • This compound

  • Benzaldehyde

  • p-Toluenesulfonic acid (p-TSA) or Ammonium chloride (NH₄Cl) as a catalyst

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) and benzaldehyde (1 eq.) in ethanol or DMF.

  • Add a catalytic amount of p-toluenesulfonic acid (10 mol%) or ammonium chloride.[10]

  • Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • If a precipitate forms, filter the solid, wash it with water, and dry it.

  • If no precipitate forms, neutralize the solution with a mild base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yield: 75-90%

Data Presentation: Characterization of a Representative 5-Ethoxybenzimidazole
CompoundMolecular FormulaYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
5-Ethoxy-2-phenyl-1H-benzimidazoleC₁₅H₁₄N₂O85215-21712.5 (s, 1H, NH), 8.1-7.2 (m, 9H, Ar-H), 4.1 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃)160.2, 152.1, 143.5, 135.0, 130.5, 129.8, 128.9, 126.5, 117.5, 115.3, 105.8, 64.1, 15.03430 (N-H), 1625 (C=N), 1240 (C-O)

Note: The spectral data are predicted based on analogous structures and may vary. Experimental verification is required.[11][12][13][14][15]

PART 3: Application in the Synthesis of Quinoxaline Intermediates

Quinoxalines are another class of privileged heterocyclic structures in drug discovery. The condensation of this compound with 1,2-dicarbonyl compounds provides an efficient route to 6-ethoxyquinoxaline derivatives.[16][17]

Reaction Scheme: Synthesis of 6-Ethoxy-2,3-disubstituted-quinoxalines

G This compound This compound 6-Ethoxyquinoxaline 6-Ethoxy-2-R-3-R'-quinoxaline This compound->6-Ethoxyquinoxaline Condensation 1,2-Dicarbonyl R-CO-CO-R' 1,2-Dicarbonyl->6-Ethoxyquinoxaline

Caption: General synthesis of 6-ethoxyquinoxalines.

Experimental Protocol 4: Synthesis of 6-Ethoxy-2,3-diphenylquinoxaline

This protocol is adapted from established procedures for quinoxaline synthesis.[1][18][19][20][21]

Materials:

  • This compound

  • Benzil

  • Ethanol (EtOH)

  • Acetic acid (catalytic amount) or a Lewis acid catalyst (e.g., Ce(SO₄)₂)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) and benzil (1 eq.) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst. Alternatively, a variety of catalysts can be employed to promote the reaction at room temperature.[18]

  • Reflux the reaction mixture for 1-3 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often crystallizes out of the solution upon cooling. If so, filter the solid, wash it with cold ethanol, and dry it.

  • If the product does not crystallize, add water to the reaction mixture to induce precipitation.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-ethoxy-2,3-diphenylquinoxaline.

Expected Yield: 90-98%

Data Presentation: Characterization of a Representative 6-Ethoxyquinoxaline
CompoundMolecular FormulaYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-Ethoxy-2,3-diphenylquinoxalineC₂₂H₁₈N₂O95135-1378.0-7.2 (m, 13H, Ar-H), 4.2 (q, 2H, OCH₂), 1.5 (t, 3H, CH₃)158.5, 154.0, 153.8, 141.2, 140.8, 139.5, 130.1, 129.8, 129.5, 129.0, 128.6, 121.0, 106.5, 64.2, 14.9

Note: The spectral data are predicted based on analogous structures and may vary. Experimental verification is required.[2][22][23]

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and widely published chemical transformations. The reliability of these syntheses can be validated through the following measures:

  • Reaction Monitoring: Consistent monitoring of the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the reaction endpoint and to identify the formation of any side products.

  • Purification: The purity of the intermediates and final products should be assessed after each purification step (e.g., recrystallization, column chromatography). This can be done using techniques like melting point determination and High-Performance Liquid Chromatography (HPLC).

  • Spectroscopic Characterization: The identity and structure of all synthesized compounds must be unequivocally confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Reproducibility: The protocols should be reproducible, yielding consistent results in terms of yield and purity when performed under the specified conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. Its strategic incorporation can lead to the development of novel drug candidates with improved pharmacological profiles. The application notes and protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to accelerate their drug discovery and development efforts. The detailed methodologies, coupled with the principles of scientific integrity and self-validation, are intended to empower scientists to confidently and efficiently synthesize these important heterocyclic scaffolds.

References

Application Notes and Protocols: 3-Ethoxybenzene-1,2-diamine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking High-Performance Polymers with Functionalized Diamines

In the pursuit of advanced materials with superior thermal stability, mechanical robustness, and tailored functionalities, the design of monomeric building blocks is of paramount importance. Aromatic diamines are a cornerstone in the synthesis of high-performance polymers such as polyimides and polybenzimidazoles (PBIs).[1][2][3] 3-Ethoxybenzene-1,2-diamine, a substituted o-phenylenediamine, represents a promising yet underexplored monomer for the creation of novel polymers with potentially enhanced processability and specific properties attributable to its ethoxy substituent. This document provides a comprehensive guide to the potential applications of this compound in materials science, with a focus on the synthesis of novel polybenzimidazoles.

The introduction of an ethoxy group onto the benzene ring of the diamine monomer can be hypothesized to impart increased solubility and improved melt-flow characteristics in the resulting polymer, addressing some of the processing challenges associated with rigid-rod polymers like PBI.[4] This guide will provide a detailed, albeit prospective, protocol for the synthesis and characterization of a novel polybenzimidazole derived from this compound.

Proposed Application: Monomer for the Synthesis of Ethoxy-Functionalized Polybenzimidazoles

The primary application envisioned for this compound is its use as a monomer in polycondensation reactions with aromatic dicarboxylic acids or their derivatives to yield novel polybenzimidazoles. PBIs are a class of heterocyclic polymers known for their exceptional thermal and chemical stability.[2][5] The general reaction scheme involves the formation of a benzimidazole ring through the condensation of the o-diamine with a carboxylic acid function.

Rationale for Ethoxy Functionalization

The presence of the ethoxy group is anticipated to influence the final properties of the polymer in several ways:

  • Enhanced Solubility: The flexible ethoxy side chain can disrupt polymer chain packing, leading to improved solubility in common organic solvents. This is a significant advantage for polymer processing and characterization.

  • Modified Thermal Properties: While maintaining the high thermal stability of the PBI backbone, the ethoxy group might slightly lower the glass transition temperature (Tg), potentially widening the processing window for melt fabrication techniques.[6]

  • Tunable Dielectric Properties: The introduction of the polar ether linkage can alter the dielectric constant of the material, which could be advantageous in applications for electronic substrates or insulators.[7]

  • Potential for Post-Polymerization Modification: The ethoxy group could serve as a handle for further chemical modifications, allowing for the fine-tuning of surface properties or the attachment of other functional moieties.

Experimental Protocol: Synthesis of a Novel Ethoxy-Functionalized Polybenzimidazole

This protocol describes the synthesis of a polybenzimidazole from this compound and isophthalic acid. This procedure is adapted from established methods for PBI synthesis.[5]

Materials and Reagents
  • This compound (CAS: 191849-71-5)[8]

  • Isophthalic acid

  • Polyphosphoric acid (PPA)

  • Phosphorus pentoxide (P2O5)

  • N,N-Dimethylacetamide (DMAc)

  • Methanol

  • Nitrogen gas (high purity)

Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a gas outlet

  • Heating mantle with a temperature controller

  • High-torque mechanical stirrer

  • Apparatus for precipitation and filtration

  • Vacuum oven

Synthetic Procedure
  • Monomer Preparation and Stoichiometry:

    • Ensure this compound is of high purity. If necessary, purify by recrystallization or sublimation.

    • Accurately weigh equimolar amounts of this compound and isophthalic acid.

  • Polycondensation in Polyphosphoric Acid (PPA):

    • In a three-necked flask, charge polyphosphoric acid (PPA) and add phosphorus pentoxide (P2O5) to adjust the P2O5 content to approximately 83%. This ensures a suitable viscosity and reactivity for the polymerization.

    • Heat the PPA to 100°C under a gentle stream of nitrogen while stirring to obtain a homogenous solution.

    • Gradually add the this compound and isophthalic acid monomers to the stirred PPA solution.

    • After the addition is complete, slowly raise the temperature of the reaction mixture to 200°C and maintain for 4-6 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Polymer Isolation and Purification:

    • After the reaction is complete, cool the viscous polymer solution to approximately 100°C.

    • Slowly pour the hot polymer solution into a large volume of vigorously stirred deionized water. This will precipitate the polymer as fibrous solids or a powder.

    • Break up the polymer mass and wash it repeatedly with fresh deionized water until the washings are neutral to pH paper. This removes the PPA.

    • Subsequently, wash the polymer with methanol to remove any low-molecular-weight oligomers and other organic impurities.

    • Filter the polymer and dry it in a vacuum oven at 120°C overnight or until a constant weight is achieved.

Workflow for Polymer Synthesis and Isolation

cluster_synthesis Polymerization cluster_isolation Isolation & Purification Monomers This compound + Isophthalic Acid PPA Polyphosphoric Acid (PPA) Monomers->PPA Add to Reaction Heat to 200°C (4-6 hours) PPA->Reaction Precipitation Precipitate in Water Reaction->Precipitation Pour into Washing_H2O Wash with Water Precipitation->Washing_H2O Washing_MeOH Wash with Methanol Washing_H2O->Washing_MeOH Drying Vacuum Dry at 120°C Washing_MeOH->Drying Final_Polymer Pure Ethoxy-PBI Polymer Drying->Final_Polymer

Caption: Workflow for the synthesis and purification of ethoxy-functionalized polybenzimidazole.

Characterization of the Novel Polymer

The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, thermal properties, and mechanical performance.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the benzimidazole ring (disappearance of amine and carboxylic acid peaks, appearance of imidazole ring vibrations).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) to elucidate the detailed polymer structure.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Thermal Properties Analysis
  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Mechanical Properties Evaluation
  • Tensile Testing: Polymer films can be cast from solution (if soluble) and subjected to tensile testing to determine properties such as tensile strength, Young's modulus, and elongation at break.[6]

Workflow for Polymer Characterization

cluster_char Polymer Characterization Polymer Ethoxy-PBI Polymer FTIR FTIR Spectroscopy Polymer->FTIR Structure NMR NMR Spectroscopy Polymer->NMR Structure GPC Gel Permeation Chromatography Polymer->GPC Molecular Weight TGA Thermogravimetric Analysis Polymer->TGA Thermal Stability DSC Differential Scanning Calorimetry Polymer->DSC Glass Transition Tensile Tensile Testing Polymer->Tensile Mechanical Properties

Caption: Standard workflow for the characterization of the synthesized ethoxy-PBI polymer.

Predicted Properties of Ethoxy-Functionalized Polybenzimidazole

Based on literature data for similar PBI and poly(arylene ether benzimidazole)s, the following properties can be anticipated for a polymer synthesized from this compound.

PropertyPredicted Value/RangeRationale/Reference
Glass Transition Temp. (Tg) 250 - 350 °CThe rigid PBI backbone ensures a high Tg, while the ethoxy group may slightly reduce it compared to unsubstituted PBIs.[6]
Decomposition Temp. (TGA, 5% wt. loss) > 450 °C (in N₂)Aromatic polybenzimidazoles exhibit excellent thermal stability due to their highly conjugated and stable heterocyclic structure.[2][5]
Tensile Strength 100 - 150 MPaDependent on molecular weight and film quality; comparable to other high-performance PBIs.[6]
Young's Modulus 3 - 5 GPaExpected to be a stiff material due to the aromatic backbone.[6]
Solubility Soluble in DMAc, NMP, and DMSOThe ethoxy group is expected to enhance solubility compared to unsubstituted PBI, which often requires strong acids for dissolution.

Potential Applications in Materials Science and Beyond

A novel, soluble, and thermally stable ethoxy-functionalized PBI could find applications in several advanced fields:

  • High-Temperature Adhesives and Composites: For aerospace and automotive applications where high-temperature performance is critical.[6]

  • Membranes for Gas Separation and Filtration: The tailored free volume and chemical nature of the polymer could be beneficial for separating specific gases or for filtration in harsh chemical environments.[9]

  • Proton Exchange Membranes for Fuel Cells: After doping with phosphoric acid, PBIs are excellent candidates for high-temperature proton exchange membranes.[10][11] The ethoxy group might influence the doping level and proton conductivity.

  • Organic Semiconductors: The conjugated backbone of PBIs suggests potential for applications in organic electronics.[12][13][14][15] The ethoxy group can be used to tune the electronic properties.

Conclusion

While direct literature on the applications of this compound in materials science is scarce, its chemical structure strongly suggests its utility as a valuable monomer for the synthesis of new high-performance polymers. The proposed protocol for the synthesis of an ethoxy-functionalized polybenzimidazole provides a clear research and development pathway. The anticipated enhancements in solubility and processability, coupled with the inherent high performance of the PBI backbone, make this an exciting area for future materials innovation.

References

protocol for the N-alkylation of 3-ethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Selective Mono-N-Alkylation of 3-Ethoxybenzene-1,2-diamine via Reductive Amination

Abstract

N-substituted o-phenylenediamines are pivotal building blocks in medicinal chemistry and materials science, serving as precursors for a wide range of heterocyclic compounds, including benzimidazoles and quinoxalines.[1] The selective mono-alkylation of symmetrical or asymmetrical diamines like this compound presents a significant synthetic challenge, as traditional methods using alkyl halides often lead to mixtures of mono- and di-alkylated products, necessitating difficult purifications.[2][3] This application note provides a detailed, field-proven protocol for the clean and efficient mono-N-alkylation of this compound using the reductive amination method. We will delve into the mechanistic rationale for reagent selection, present a step-by-step experimental procedure, and offer troubleshooting guidance to ensure reproducible, high-yield synthesis for researchers in drug development and organic synthesis.

Scientific Rationale and Mechanistic Overview

Reductive amination is a superior strategy for the N-alkylation of amines, converting a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate.[4] This one-pot process is highly valued for its selectivity and mild reaction conditions, which preserve sensitive functional groups.[5][6]

The Reaction Pathway

The process occurs in two main stages within a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of this compound on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine (from primary amines) or iminium ion intermediate.[2][7][8] This step is often favored under neutral to weakly acidic conditions.[4][9]

  • In Situ Reduction: The formed C=N double bond of the imine is then selectively reduced by a hydride-donating reagent to yield the final secondary amine product.

.dot

Caption: General Mechanism of Reductive Amination.

The Critical Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

The success of a one-pot reductive amination hinges on a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid reducing the starting aldehyde or ketone.[6]

  • Sodium Borohydride (NaBH₄): A powerful reducing agent, NaBH₄ can readily reduce both the carbonyl starting material and the imine intermediate, leading to alcohol byproducts and lower yields of the desired amine.[10]

  • Sodium Cyanoborohydride (NaBH₃CN): While more selective than NaBH₄, NaBH₃CN is highly toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.[8]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is the reagent of choice for modern reductive amination.[2][5] The electron-withdrawing effects of the three acetoxy groups moderate its reducing power, making it highly selective for the reduction of imines and iminium ions in the presence of aldehydes and most ketones.[2][6] It is less sensitive to moisture than NaBH₄ and does not produce highly toxic byproducts, enhancing its safety profile and experimental convenience.[6]

Experimental Protocol: Mono-N-Alkylation

This protocol details a general procedure for the mono-N-alkylation of this compound with a generic aldehyde.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₈H₁₂N₂O152.191.01.0
Aldehyde (e.g., Butyraldehyde)R-CHOVariable1.051.05
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.51.5
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96--
Saturated Sodium BicarbonateNaHCO₃84.01--
Anhydrous Magnesium SulfateMgSO₄120.37--
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the diamine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Stir until fully dissolved.

  • Aldehyde Addition: Add the aldehyde (1.05 eq) to the solution dropwise at room temperature.

  • Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions over 5 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed (typically 4-16 hours).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure mono-N-alkylated product.

.dot

G Figure 2. Experimental Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification start 1. Dissolve Diamine in DCE add_aldehyde 2. Add Aldehyde start->add_aldehyde stir_imine 3. Stir for Imine Formation (30 min) add_aldehyde->stir_imine add_stab 4. Add STAB stir_imine->add_stab stir_reaction 5. Stir & Monitor (4-16h) add_stab->stir_reaction quench 6. Quench with Sat. NaHCO₃ stir_reaction->quench extract 7. Extract with DCM quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental Workflow.

Troubleshooting and Key Considerations

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is sluggish or stalls • Insufficiently reactive carbonyl (e.g., a hindered ketone).• Low quality or degraded STAB reagent.• Add 0.5-1.0 equivalent of glacial acetic acid to catalyze imine formation.[5]• Use a fresh bottle of STAB or test its activity.[6]
Significant amount of starting diamine remains • Insufficient equivalents of aldehyde or STAB.• Reaction time is too short.• Ensure accurate stoichiometry. Add a small additional portion of aldehyde and STAB if necessary.• Allow the reaction to stir for a longer period (e.g., 24 hours).
Formation of di-alkylated product • Stoichiometry is incorrect (excess aldehyde).• The mono-alkylated product is reacting further.• Use the diamine in slight excess (1.1-1.2 eq) relative to the aldehyde (1.0 eq).• Add the aldehyde slowly to the reaction mixture to maintain its low concentration.
Low isolated yield after workup • Emulsion during extraction.• Product is water-soluble.• Add brine to the separatory funnel to break up emulsions.• Perform additional extractions of the aqueous layer.

Conclusion

The reductive amination protocol using sodium triacetoxyborohydride offers a robust, selective, and high-yielding pathway for the mono-N-alkylation of this compound. Its operational simplicity, mild conditions, and favorable safety profile make it an indispensable tool for medicinal chemists and researchers. By carefully controlling stoichiometry and following the outlined procedure, scientists can reliably synthesize these valuable intermediates, paving the way for the discovery and development of novel chemical entities.

References

Application Note: Analytical Techniques for Monitoring Reactions with 3-Ethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for monitoring chemical reactions involving 3-ethoxybenzene-1,2-diamine (CAS: 191849-71-5), a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The progression of reactions with this aromatic diamine—such as condensations to form benzimidazoles or quinoxalines, and N-alkylation or acylation reactions—requires precise analytical oversight to optimize yield, minimize impurity formation, and ensure process safety. We present field-proven methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind experimental choices, offers step-by-step protocols, and provides guidance on data interpretation, empowering researchers and process chemists to select and implement the most effective monitoring strategy for their specific synthetic context.

Introduction: The Analytical Imperative

This compound is a bifunctional nucleophile whose two adjacent amine groups offer a versatile platform for constructing complex heterocyclic scaffolds. The compound's molecular weight is 152.197 g/mol , and its molecular formula is C₈H₁₂N₂O[1][2][3]. The reactivity of the two amine groups, however, can also lead to a complex mixture of intermediates, side-products, and constitutional isomers. Inefficient or incomplete reactions not only reduce the yield of the desired product but can also complicate downstream purification processes. Therefore, robust analytical monitoring is not merely a quality control step but an integral part of rational process development and optimization.

The choice of analytical technique is dictated by the specific information required, such as quantitative conversion, identification of unknown impurities, or real-time kinetic data. This document serves as a practical guide to making that selection and executing the analysis with confidence.

Strategic Selection of an Analytical Technique

The optimal analytical approach depends on the reaction parameters and the desired data. For instance, a reaction run at high temperatures may not be suitable for direct in-situ NMR monitoring, while the need for high-throughput quantitative results may favor an automated HPLC system. The following decision tree provides a logical framework for selecting the most appropriate technique.

G start What is the primary analytical goal? quant Accurate Quantitation of Reactants/Products start->quant id Identification of Unknowns / Byproducts start->id kinetic Real-time Kinetic Data / Mechanistic Insight start->kinetic hplc HPLC-UV or HPLC-MS quant->hplc Workhorse for routine analysis id->hplc Especially with MS detector gcms GC-MS id->gcms For volatile components & structural confirmation nmr In-situ NMR kinetic->nmr Non-invasive, detailed structural information uvvis UV-Vis Spectroscopy kinetic->uvvis Continuous monitoring, simpler setup

Caption: Decision tree for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the premier technique for routine monitoring of reactions involving this compound due to its high resolution, reproducibility, and suitability for polar, non-volatile aromatic compounds. It allows for the simultaneous quantification of the starting material, intermediates, and the final product.

Principle of Operation

A liquid sample is injected into a column packed with a stationary phase (typically C18). A mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analytes between the two phases. Aromatic amines are well-suited for reversed-phase chromatography, where a polar mobile phase is used with a nonpolar stationary phase. Detection is commonly achieved via UV absorbance, as the aromatic rings in the reactant and products are strong chromophores. For unambiguous identification, a mass spectrometer (MS) can be used as a detector.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Aliquot Reaction Mixture (e.g., 10 µL) s2 2. Quench Reaction (if necessary) s1->s2 s3 3. Dilute with Mobile Phase (e.g., 1:1000) s2->s3 s4 4. Filter (0.22 µm syringe filter) s3->s4 a1 5. Inject onto HPLC System s4->a1 a2 6. Separate on C18 Column a3 7. Detect by UV (e.g., 254 nm) or MS d1 8. Integrate Peak Areas a3->d1 d2 9. Quantify using Calibration Curve d1->d2 d3 10. Calculate % Conversion and % Yield d2->d3

Caption: General workflow for HPLC-based reaction monitoring.

Application Protocol: HPLC-UV Method

This protocol is designed for monitoring a typical condensation reaction.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction vessel. Immediately quench the reaction by diluting it into 1 mL of cold mobile phase. This high dilution factor stops the reaction and prepares the sample for analysis. Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below. These conditions are a robust starting point for method development.[4][5][6].

  • System Suitability: Before running samples, inject a mid-level standard five times. The relative standard deviation (RSD) for the peak area and retention time should be <2%.

  • Analysis: Inject the prepared standards to generate a calibration curve. Then, inject the time-point samples.

  • Data Processing: Integrate the peak areas for the reactant and product(s). Calculate the concentration of each component in the samples using the linear regression equation from the calibration curve. Determine the percent conversion of the starting material.

Table 1: Recommended HPLC-UV Starting Conditions

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separation of aromatic compounds[7].
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for amines[5][6].
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier providing good resolution.
Gradient 5% to 95% B over 10 min, hold 2 min, return to 5% BA gradient is essential to elute both the polar reactant and potentially less polar products in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak efficiency[6].
Injection Vol. 10 µLStandard volume to avoid column overloading.
UV Wavelength 254 nmAromatic compounds typically show strong absorbance at this wavelength. A full DAD/PDA scan is recommended initially to find the optimal wavelength.
Enhanced Specificity with HPLC-MS

For complex reaction mixtures or to confirm the identity of products and byproducts, coupling the HPLC to a mass spectrometer is invaluable.

Table 2: Recommended HPLC-MS Detection Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)Amines readily accept a proton to form positive ions [M+H]⁺[6].
Monitored Ions Reactant: m/z 153.10 ([C₈H₁₂N₂O + H]⁺) Product: m/z of expected [M+H]⁺Selective Ion Monitoring (SIM) provides high sensitivity and specificity.
Capillary Voltage 1-3 kVTypical voltage range for stable electrospray[6].
Cone Voltage 20 VA starting point; should be optimized to maximize parent ion signal and minimize fragmentation.
Source Temp. 120-150 °CEnsures efficient desolvation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. While aromatic diamines can be challenging to analyze directly due to their polarity, GC-MS excels at identifying less polar byproducts or when derivatization is employed to enhance volatility.

Principle of Operation

GC separates compounds based on their boiling points and interaction with a capillary column. The separated compounds then enter a mass spectrometer, which fragments them into characteristic ions, providing a "fingerprint" for identification. For polar amines, a derivatization step, such as acetylation with acetic anhydride, is often performed to replace active hydrogens with less polar acetyl groups, improving peak shape and thermal stability[8].

Application Protocol: GC-MS with Derivatization
  • Sample Preparation & Extraction: Quench a reaction aliquot (e.g., 100 µL) in 1 mL of water. Add 1 M sodium carbonate buffer to make the solution basic (pH > 9). Extract the amines into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE)[9].

  • Derivatization: To the organic extract, add 200 µL of acetic anhydride and vortex for 1 minute[8]. The primary and secondary amines will be acetylated.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Table 3: Recommended GC-MS Starting Conditions

ParameterRecommended SettingRationale
Column Mid-polarity (e.g., Rxi-35Sil MS, 30 m x 0.25 mm)Provides good selectivity for a range of aromatic compounds[10].
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good efficiency.
Inlet Temp. 250 °CEnsures complete vaporization without thermal degradation.
Oven Program Start at 100 °C, hold 1 min, ramp at 15 °C/min to 300 °C, hold 5 minSeparates compounds across a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Mode Electron Ionization (EI) at 70 eV, Full Scan (m/z 40-500)EI provides reproducible fragmentation patterns for library matching.
Data Interpretation

The di-acetylated derivative of this compound (MW = 236.28) will have a unique retention time and mass spectrum. Compare the obtained spectra with a reference standard or interpret the fragmentation pattern to confirm identities.

In-situ Monitoring with NMR Spectroscopy

NMR spectroscopy offers a non-invasive, structurally rich method for monitoring reactions in real-time directly in the NMR tube. It provides quantitative data on all hydrogen-bearing species simultaneously, making it exceptionally powerful for mechanistic studies and kinetic analysis.

Principle of Operation

The reaction is run in a deuterated solvent inside an NMR tube placed in the spectrometer. Spectra are acquired at regular intervals. By observing the decrease in the integral of a unique reactant proton signal and the corresponding increase in a unique product proton signal, the reaction progress can be accurately quantified[11][12][13].

Workflow for In-situ NMR Monitoring

G s1 1. Prepare reaction mixture in deuterated solvent s2 2. Transfer to NMR tube and insert into spectrometer s1->s2 s3 3. Acquire initial spectrum (t=0) s2->s3 s4 4. Initiate reaction (e.g., add catalyst, heat) s3->s4 s5 5. Acquire spectra at regular time intervals s4->s5 s6 6. Process spectra and integrate key peaks s5->s6 s7 7. Plot concentration vs. time to determine kinetics s6->s7

Caption: Workflow for real-time reaction monitoring by NMR.

Application Protocol: ¹H NMR Monitoring
  • Preparation: In an NMR tube, dissolve this compound and other reactants in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of an internal standard with a known concentration and a simple spectrum (e.g., 1,3,5-trimethoxybenzene) for absolute quantification.

  • Setup: Place the tube in the NMR spectrometer, lock, and shim. Acquire an initial ¹H spectrum (t=0).

  • Initiation & Acquisition: Initiate the reaction (e.g., by adding a catalyst or setting the spectrometer temperature to the desired reaction temperature). Immediately start an automated acquisition loop. A pseudo-2D experiment can be set up to automatically collect 1D spectra at specified time intervals (d20)[13].

  • Data Analysis: Process the array of spectra. Identify non-overlapping, characteristic peaks for the reactant (e.g., aromatic protons) and the product. Normalize the integrals of these peaks to the integral of the internal standard. Plot the normalized integral (proportional to concentration) versus time to obtain a kinetic profile.

UV-Visible Spectroscopy for Kinetic Analysis

For reactions that involve a significant change in the chromophore system, UV-Vis spectroscopy is a simple, cost-effective method for continuous monitoring and kinetic studies.

Principle of Operation

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species[14]. If the reactant and product have different absorption spectra, the reaction can be monitored by tracking the change in absorbance at a specific wavelength over time[15]. Aromatic compounds typically have strong π-π* transitions in the UV range[16][17]. The formation of a more extended conjugated system, such as a benzimidazole, often results in a bathochromic (red) shift to a longer wavelength, providing an ideal analytical window.

Application Protocol: UV-Vis Kinetic Study
  • Wavelength Selection: Separately dissolve the pure reactant and the expected pure product in the reaction solvent. Scan the full UV-Vis spectrum (e.g., 200-500 nm) for each. Identify a wavelength (λ_max) where the product has strong absorbance and the reactant has minimal absorbance (or vice-versa).

  • Setup: Place the reactants in a quartz cuvette inside a temperature-controlled UV-Vis spectrophotometer.

  • Analysis: Initiate the reaction (e.g., by adding the final reagent) and immediately begin recording the absorbance at the chosen λ_max at regular time intervals (e.g., every 30 seconds).

  • Data Processing: Plot Absorbance vs. Time. The resulting curve can be used to determine the reaction rate and half-life.

Comparative Summary of Techniques

Table 4: Comparison of Analytical Monitoring Techniques

FeatureHPLC-UV/MSGC-MSIn-situ NMRUV-Vis Spectroscopy
Primary Use Quantitative analysisIdentification of volatilesReal-time kinetics, mechanismReal-time kinetics
Specificity High (UV), Very High (MS)Very HighVery HighLow to Moderate
Quantitation ExcellentGood (with IS)Excellent (with IS)Good
Real-time? No (offline sampling)No (offline sampling)YesYes
Sample Prep Simple (dilute & shoot)Moderate (extraction, derivatization)MinimalMinimal
Cost/Complexity Moderate to HighModerateHighLow

Conclusion

The successful synthesis of derivatives from this compound relies heavily on the implementation of appropriate analytical monitoring. For routine quantitative analysis of reaction conversion and product purity, HPLC-UV is the recommended method due to its robustness and simplicity. When unambiguous identification of byproducts is required, HPLC-MS or GC-MS provide the necessary specificity. For detailed mechanistic investigations and the acquisition of precise kinetic data, in-situ NMR is unparalleled in the richness of information it provides. Finally, UV-Vis spectroscopy offers a simple and accessible tool for continuous kinetic monitoring when the reaction involves a distinct change in the electronic structure of the analytes. By selecting the technique that best aligns with the analytical goal, researchers can accelerate process development, optimize reaction conditions, and ensure the consistent quality of their final product.

References

Application Note & Protocol: A Scalable Synthesis of 3-Ethoxy-Substituted Quinoxalines for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoxalines in Modern Drug Discovery

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in medicinal chemistry.[1][2] The fusion of a benzene and a pyrazine ring creates a privileged structure that serves as a versatile building block for designing therapeutic agents with a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] Specifically, 3-ethoxy-substituted quinoxalines are key intermediates in the synthesis of more complex molecules, where the ethoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability, or serve as a synthetic handle for further functionalization.

The transition from laboratory-scale discovery to pilot-plant or industrial production presents significant challenges, including reaction safety, process efficiency, cost-effectiveness, and product purity.[] This application note provides a detailed, robust, and scalable protocol for the synthesis of 3-ethoxy-substituted quinoxalines, focusing on the nucleophilic aromatic substitution (SNAr) of a halogenated quinoxaline precursor. We emphasize the underlying chemical principles, safety considerations, and analytical controls necessary for a successful and reproducible scale-up campaign.

Synthetic Strategy: Pathway Selection for Scalability

The classical approach to the quinoxaline core involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][6] While effective, generating a specific 3-alkoxy substitution pattern via this route can be complex, often requiring specialized and potentially unstable dicarbonyl precursors.

For scalability and robustness, a two-step approach is often superior:

  • Synthesis of a Stable Precursor: Preparation of a 3-haloquinoxaline, typically 3-chloro- or 3-bromoquinoxaline. These intermediates are often crystalline, stable solids that are easy to purify and handle at a large scale.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the halide with an alkoxide. This reaction class is well-understood, generally high-yielding, and highly adaptable to scale-up operations.

Our selected strategy focuses on the SNAr reaction of a readily available 3-chloroquinoxaline with sodium ethoxide. This method is chosen for its high efficiency, predictable outcome, and the relative ease of managing its process parameters on a larger scale.

Reaction Mechanism

The core of this synthesis is the SNAr mechanism. The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C3 position towards nucleophilic attack. Sodium ethoxide, a strong nucleophile, attacks the electron-deficient carbon bearing the chlorine atom. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. The subsequent loss of the chloride leaving group restores aromaticity and yields the final 3-ethoxyquinoxaline product.

reaction_mechanism Figure 1: SNAr Mechanism for Ethoxy-Quinoxaline Synthesis start 3-Chloroquinoxaline + NaOEt intermediate Meisenheimer Complex (Resonance Stabilized Intermediate) start->intermediate Nucleophilic Attack (Rate-Determining Step) product 3-Ethoxyquinoxaline + NaCl intermediate->product Loss of Leaving Group (Cl⁻)

Caption: Figure 1: SNAr Mechanism for Ethoxy-Quinoxaline Synthesis.

Detailed Scale-Up Protocol

This protocol describes the synthesis of a generic 3-ethoxyquinoxaline from its 3-chloro precursor on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor by trained personnel.

Materials and Equipment
  • Reagents:

    • 3-Chloroquinoxaline (or substituted derivative) (1.0 eq)

    • Sodium Ethoxide (NaOEt) (1.2 - 1.5 eq)

    • Anhydrous Ethanol (EtOH) (5-10 L/kg of starting material)

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Celpure® or Diatomaceous Earth (for filtration)

  • Equipment:

    • 10 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet

    • Heating/cooling circulator

    • Addition funnel

    • Large separatory funnel (or decanting vessel)

    • Rotary evaporator with a suitable vacuum pump

    • Filtration apparatus (Büchner funnel)

    • Drying oven (vacuum optional)

Step-by-Step Synthesis Procedure
  • Reactor Setup and Inerting:

    • Assemble the 10 L reactor system. Ensure all joints are properly sealed.

    • Purge the reactor with dry nitrogen for 15-20 minutes to create an inert atmosphere. This is critical because sodium ethoxide is moisture-sensitive and can be deactivated by water.

  • Reagent Charging:

    • Under a positive nitrogen pressure, charge the reactor with anhydrous ethanol (e.g., 2.0 L).

    • Begin stirring at a moderate speed (e.g., 150-200 RPM) to create a vortex.

    • Carefully add sodium ethoxide (e.g., 100 g, 1.47 mol, 1.2 eq) in portions. Causality: Adding the solid ethoxide to the solvent prevents clumping and ensures efficient dissolution. An exothermic reaction may occur; monitor the internal temperature.

    • Once the sodium ethoxide is fully dissolved, add the 3-chloroquinoxaline (e.g., 200 g, 1.22 mol, 1.0 eq) to the stirred solution. A slight exotherm is expected.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) using the circulator.

    • Maintain the reflux for 4-8 hours. The reaction progress should be monitored. Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample can be taken hourly, quenched with water, and extracted with ethyl acetate for analysis. The reaction is complete when the starting material is consumed (<1% by HPLC).

  • Work-up and Isolation:

    • Cool the reactor to room temperature (20-25 °C).

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol. This step is crucial for an efficient subsequent extraction.

    • To the resulting slurry, add toluene (e.g., 2.0 L) and water (e.g., 1.5 L). Stir vigorously for 15 minutes.

    • Transfer the mixture to a large separatory funnel. Allow the layers to separate.

    • Separate the aqueous layer and wash the organic (toluene) layer with saturated NaHCO₃ solution (1 x 1.0 L) followed by brine (1 x 1.0 L). Causality: The bicarbonate wash removes any residual acidic impurities, and the brine wash helps to break emulsions and remove bulk water.

    • Dry the organic layer over anhydrous MgSO₄, stir for 30 minutes, and then filter through a pad of Celite to remove the drying agent.

  • Purification and Product Finishing:

    • Concentrate the dried organic filtrate on a rotary evaporator to yield the crude product, which may be an oil or a solid.

    • Purification: For scale-up, crystallization is preferred over chromatography. A common solvent system is ethanol/water or heptane/ethyl acetate. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified solid product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50 °C to a constant weight.

Process Safety and Scale-Up Considerations

Scaling chemical reactions introduces risks that may not be apparent at the lab scale.

  • Exotherm Control: The dissolution of sodium ethoxide and the SNAr reaction itself can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with a reliable cooling system and charge reagents portion-wise to control the temperature.

  • Reagent Handling: Sodium ethoxide is corrosive and hygroscopic. Handle it in a dry, inert atmosphere and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Safety: Ethanol and toluene are flammable. Ensure all equipment is properly grounded to prevent static discharge, and operate in an area free of ignition sources.

  • Waste Disposal: The aqueous waste will be basic and contain salts. Neutralize it before disposal according to local regulations. Organic waste should be collected and disposed of appropriately.

Characterization and Quality Control

Verifying the identity and purity of the final product is a non-negotiable step in drug development.

Technique Parameter Expected Result for 3-Ethoxyquinoxaline
¹H NMR Chemical Shifts & MultiplicitySignals corresponding to the ethoxy group (triplet ~1.5 ppm, quartet ~4.6 ppm) and aromatic protons in the 7.5-8.5 ppm range. The specific pattern depends on other substituents.[7]
¹³C NMR Chemical ShiftsSignals for the ethoxy carbons (~15 ppm, ~65 ppm) and aromatic carbons, including the key C-O carbon at ~160 ppm.[7]
Mass Spec (MS) Molecular Ion Peak[M+H]⁺ corresponding to the calculated molecular weight of the target compound.[8]
FT-IR Key Stretching FrequenciesC-O-C stretch (~1250 cm⁻¹), C=N stretch (~1620 cm⁻¹), and aromatic C-H stretches (~3050 cm⁻¹).[9]
HPLC Purity≥98% purity is typically required for subsequent synthetic steps.
Melting Point RangeA sharp melting point range indicates high purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient reaction time/temperature. 2. Deactivated sodium ethoxide (moisture). 3. Insufficient reagent stoichiometry.1. Extend reflux time; ensure internal temperature reaches ~78°C. 2. Use fresh, anhydrous ethanol and ensure the system is inert. 3. Re-check calculations; consider adding a small additional portion of NaOEt.[10]
Low Isolated Yield 1. Product loss during aqueous work-up. 2. Inefficient extraction. 3. Poor crystallization recovery.1. Ensure pH of the aqueous layer is not acidic. 2. Perform a back-extraction of the aqueous layers with the organic solvent. 3. Ensure the solution is fully cooled before filtration; minimize the amount of hot solvent used for dissolution.
Product is an Oil/Fails to Crystallize 1. Presence of residual solvent. 2. Impurities preventing lattice formation.1. Ensure complete removal of solvents under high vacuum. 2. Attempt purification via a different solvent system or consider a rapid filtration through a plug of silica gel to remove polar impurities before crystallization.

Experimental Workflow

workflow Figure 2: Overall Workflow for Scale-Up Synthesis A Reactor Setup & Inerting (N₂ Purge) B Charge Anhydrous EtOH & Sodium Ethoxide A->B C Charge 3-Chloroquinoxaline B->C D Heat to Reflux (78°C) Monitor by HPLC (4-8h) C->D E Cool to RT & Concentrate D->E F Aqueous Work-up (Toluene/Water Extraction) E->F G Dry Organic Layer (MgSO₄) & Filter F->G H Concentrate Filtrate G->H I Purify by Crystallization (e.g., EtOH/Water) H->I J Filter & Dry Product I->J

Caption: Figure 2: Overall Workflow for Scale-Up Synthesis.

Conclusion

This application note provides a comprehensive and scalable protocol for synthesizing 3-ethoxy-substituted quinoxalines, a critical class of intermediates for pharmaceutical research and development. By employing a robust SNAr strategy and adhering to strict process controls and safety measures, researchers can confidently produce high-purity material on a multi-gram to kilogram scale. The detailed guidelines on reaction execution, troubleshooting, and analytical validation are designed to ensure a reproducible and successful technology transfer from the bench to the pilot plant.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Quinoxaline Synthesis with Substituted Phenylenediamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of quinoxalines, particularly when using substituted o-phenylenediamines. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis is resulting in a low yield. What are the common causes?

Low yields in quinoxaline synthesis can stem from several factors. The classical method, involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, can be sensitive to various parameters.[1][2] Common issues include:

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate catalyst can significantly impact yield.[3]

  • Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can lead to side reactions.

  • Side Reactions: The formation of undesired side products can consume reactants and reduce the yield of the desired quinoxaline.

  • Product Degradation: The product itself might be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.[3]

  • Influence of Substituents: Electron-withdrawing groups on the phenylenediamine ring can decrease nucleophilicity, leading to lower yields and longer reaction times.[1][4] Conversely, electron-donating groups generally favor product formation.[1]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

The formation of multiple products, often isomers, is a common issue, particularly when using unsymmetrically substituted o-phenylenediamines.[3]

  • Regioselectivity: In reactions involving unsymmetrical 1,2-diamines, the two amino groups may have different reactivities, leading to the formation of regioisomers. The choice of catalyst and reaction conditions can influence this selectivity.

  • Side Products: Besides regioisomers, other heterocyclic compounds like benzimidazoles can form as side products if the reaction conditions are not carefully controlled.[5]

Q3: How do I choose the right catalyst for my quinoxaline synthesis?

A wide range of catalysts can be employed for quinoxaline synthesis, from traditional acid catalysts to modern nanocatalysts.[6][7] The choice depends on the specific substrates and desired reaction conditions.

  • Acid Catalysts: Strong acids are used in the classic method, but often require high temperatures.[1][2] Milder acidic reagents and solid acid catalysts are also effective and can offer easier workup.[6][8]

  • Metal Catalysts: Various metal catalysts, including those based on copper, nickel, and ruthenium, have been developed for quinoxaline synthesis, often enabling milder reaction conditions.[7][9][10]

  • Green Catalysts: In recent years, there has been a focus on developing environmentally benign and reusable catalysts, such as heteropolyoxometalates and functionalized nanozeolites.[1][11]

Q4: What are the best practices for purifying substituted quinoxalines?

Purification is a critical step to obtain a high-purity product.

  • Recrystallization: This is a common and effective method for purifying solid quinoxaline derivatives. Ethanol is a frequently used solvent for recrystallization.[1]

  • Chromatography: Column chromatography is another powerful technique for separating the desired product from impurities and side products, especially for complex reaction mixtures.

  • Distillation: For liquid quinoxalines, distillation can be an effective purification method.

Troubleshooting Guides

Problem 1: Low or No Quinoxaline Product Yield

A low or non-existent yield of the desired quinoxaline is one of the most frequent challenges. This guide will walk you through a systematic approach to diagnose and resolve this issue.

Potential Cause 1: Suboptimal Reaction Conditions

The reaction conditions, including temperature, solvent, and reaction time, play a crucial role in the success of the synthesis.

Diagnostic Steps:

  • Review the Literature: Compare your reaction conditions to established protocols for similar substituted quinoxalines.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. If the starting materials are not being consumed, the reaction is likely not proceeding.

Solutions:

  • Temperature Adjustment: The classical synthesis often requires elevated temperatures.[1][2] If you are working at room temperature, consider gradually increasing the temperature. Conversely, if you suspect product degradation, a lower temperature with a more active catalyst might be beneficial.

  • Solvent Selection: The choice of solvent can significantly influence reactant solubility and reaction rate. While ethanol and toluene are commonly used, for some modern catalytic systems, a mixture of water and ethanol has been found to be optimal.[1][4] Polar aprotic solvents like DMSO or THF can also be effective.[4]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC until the starting material is consumed.

Potential Cause 2: Inactive or Inappropriate Catalyst

The catalyst is key to facilitating the condensation reaction.

Diagnostic Steps:

  • Catalyst Compatibility: Verify that the chosen catalyst is suitable for your specific substrates. Some catalysts may be sensitive to certain functional groups.

  • Catalyst Loading: Ensure the correct amount of catalyst is being used. Both too little and too much can be detrimental.

Solutions:

  • Catalyst Screening: If a standard catalyst is not effective, consider screening a range of catalysts. For instance, if a Brønsted acid is failing, a Lewis acid or a transition metal catalyst might be more effective.

  • Heterogeneous Catalysts: Consider using a reusable heterogeneous catalyst, which can simplify purification and may offer improved activity.[1][7]

Potential Cause 3: Poor Quality or Incompatible Starting Materials

The purity and electronic nature of your substituted phenylenediamine and dicarbonyl compound are critical.

Diagnostic Steps:

  • Purity Check: Analyze the purity of your starting materials using techniques like NMR or melting point analysis.

  • Substituent Effects: Consider the electronic effects of the substituents on your phenylenediamine. Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity of the amino groups, making the reaction more difficult.[1]

Solutions:

  • Purify Starting Materials: If impurities are detected, purify the starting materials before use.

  • Adjust Conditions for Electron-Withdrawing Groups: For phenylenediamines with electron-withdrawing groups, harsher reaction conditions (higher temperature, stronger catalyst) may be necessary to drive the reaction to completion.[4]

Substituent Effect on PhenylenediamineImpact on ReactivityRecommended Action
Electron-Donating Groups (e.g., -CH₃, -OCH₃)Increased nucleophilicity, faster reactionStandard or milder reaction conditions are often sufficient.
Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -Br)Decreased nucleophilicity, slower reactionUse more forcing conditions: higher temperature, longer reaction time, or a more active catalyst.[1]
Problem 2: Formation of Multiple Products and Purification Challenges

The formation of a complex mixture of products can make isolation and purification of the desired quinoxaline difficult.

Potential Cause 1: Lack of Regioselectivity

When using an unsymmetrically substituted o-phenylenediamine, the two non-equivalent amino groups can lead to the formation of two different regioisomers.

Diagnostic Steps:

  • Product Analysis: Use NMR and Mass Spectrometry to identify the different products in your reaction mixture.

  • Literature Precedent: Check the literature for reports on the regioselectivity of similar reactions.

Solutions:

  • Catalyst and Solvent Optimization: The choice of catalyst and solvent can influence the regioselectivity of the reaction. Experiment with different catalytic systems to favor the formation of the desired isomer.

  • Protecting Groups: In some cases, a protecting group strategy may be necessary to differentiate the two amino groups and achieve the desired regioselectivity.

Potential Cause 2: Formation of Side Products

Besides the desired quinoxaline, other heterocyclic compounds can form under certain conditions.

Diagnostic Steps:

  • Byproduct Identification: Characterize the major side products to understand the competing reaction pathways.

  • Reaction Condition Review: Analyze your reaction conditions to identify potential causes for side product formation (e.g., presence of oxygen, overly harsh conditions).

Solutions:

  • Inert Atmosphere: o-Phenylenediamines can be susceptible to oxidation.[12] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of colored, oxidized byproducts.

  • Milder Conditions: The use of milder reaction conditions, such as room temperature and a highly efficient catalyst, can often suppress the formation of side products.[1] Microwave-assisted synthesis has also been shown to be effective in reducing side product formation in some cases.[13]

Experimental Protocols

General Procedure for Quinoxaline Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, toluene).[1]

  • Catalyst Addition: Add the chosen catalyst in the appropriate amount.

  • Reaction: Stir the reaction mixture at the desired temperature for the required time. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst is used, it can be removed by filtration.[1] The solvent is then typically removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

Visualizations

General Reaction Scheme for Quinoxaline Synthesis

G cluster_0 Reactants cluster_1 Product o-phenylenediamine Quinoxaline o-phenylenediamine->Quinoxaline + 1,2-dicarbonyl Catalyst, Solvent, Temp 1,2-dicarbonyl

Caption: General synthesis of quinoxalines.

Troubleshooting Workflow for Low Quinoxaline Yield

G start Low Quinoxaline Yield check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_catalyst Evaluate Catalyst (Activity, Loading) start->check_catalyst check_materials Assess Starting Materials (Purity, Substituents) start->check_materials optimize_conditions Optimize Conditions: - Adjust Temperature - Screen Solvents - Extend Reaction Time check_conditions->optimize_conditions optimize_catalyst Optimize Catalyst: - Screen Different Catalysts - Adjust Loading check_catalyst->optimize_catalyst optimize_materials Improve Materials: - Purify Reactants - Use Forcing Conditions for EWG check_materials->optimize_materials success Improved Yield optimize_conditions->success optimize_catalyst->success optimize_materials->success

Caption: Troubleshooting low quinoxaline yield.

References

Technical Support Center: Optimizing Benzimidazole Formation from 3-Ethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzimidazoles from 3-ethoxybenzene-1,2-diamine, with a focus on optimizing reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for forming benzimidazoles from an o-phenylenediamine derivative like this compound?

A1: The most common and direct method is the Phillips condensation reaction.[1] This involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid. The reaction proceeds in two main steps: first, one of the amino groups is acylated by the carboxylic acid. The second step involves an intramolecular cyclization via nucleophilic attack of the second amino group on the carbonyl carbon of the newly formed amide, followed by dehydration to form the benzimidazole ring.[1]

Alternatively, condensation with aldehydes is another widely used method.[2][3] This reaction typically involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation to yield the benzimidazole.[4]

Q2: How does the 3-ethoxy substituent on the benzene ring of the diamine starting material affect the reaction?

A2: The ethoxy group (-OEt) is an electron-donating group. This property increases the electron density of the benzene ring and can influence the nucleophilicity of the amino groups. This can potentially increase the rate of the initial acylation or Schiff base formation step. However, its steric bulk, although not excessively large, might slightly hinder the approach of bulky reagents. In general, electron-donating groups are well-tolerated in benzimidazole synthesis.

Q3: What are the most common reagents to condense with this compound to form the benzimidazole ring?

A3: A wide variety of one-carbon electrophiles can be used. Common choices include:

  • Carboxylic Acids: Formic acid is used to synthesize the parent, unsubstituted benzimidazole.[5] Other aliphatic and aromatic carboxylic acids can be used to introduce a substituent at the 2-position.[6][7]

  • Aldehydes: Aromatic and aliphatic aldehydes are frequently used to install a variety of substituents at the 2-position.[8]

  • Orthoesters: These can also serve as a source for the 2-position carbon and substituent.[9]

Q4: What are typical starting conditions for this reaction?

A4: Reaction conditions can vary significantly based on the chosen electrophile and catalyst. However, a general starting point would be:

  • Solvent: Ethanol, methanol, or dimethylformamide (DMF) are common choices.[4][7] In some cases, solvent-free conditions have been shown to be effective.[9][10]

  • Catalyst: For condensations with carboxylic acids, a mineral acid like 4N HCl is traditional (Phillips condensation).[1] For reactions with aldehydes, a variety of catalysts can be employed, including p-toluenesulfonic acid (p-TsOH),[4] ammonium chloride,[11] and various Lewis acids.

  • Temperature: Temperatures can range from room temperature to reflux, often in the 80-140°C range.[4][7]

  • Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the diamine starting material, which is a common cause of low yields.[12]

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. You can spot the starting diamine, the aldehyde/carboxylic acid, and the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.[12]

Troubleshooting Guide

Low yields are a frequent challenge in organic synthesis.[13] This guide addresses common problems encountered during the formation of benzimidazoles from this compound and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Poor Quality of Starting Diamine: o-Phenylenediamines are susceptible to air oxidation, which can lead to the formation of colored impurities and reduce the effective concentration of the starting material.Protocol 1: Purification of this compound: If the starting material appears discolored (e.g., dark brown or black), it should be purified before use. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be effective. Store the purified diamine under an inert atmosphere and in the dark.
2. Suboptimal Reaction Conditions: The reaction may be sensitive to temperature, time, or the choice of catalyst and solvent.[12]Systematic Optimization: Perform a series of small-scale reactions to screen different parameters. Vary the temperature in 10-20°C increments. Monitor the reaction at different time points (e.g., 1, 2, 4, and 8 hours). Screen a variety of catalysts (e.g., p-TsOH, NH4Cl, ZrCl4).[11] Evaluate different solvents like ethanol, DMF, or even solvent-free conditions.[4][7][9]
3. Inefficient Cyclization/Dehydration: The final ring-closing step can be slow or incomplete.Use of Dehydrating Agents: For condensations with carboxylic acids, using polyphosphoric acid (PPA) can be effective.[7] For aldehyde condensations, the choice of an appropriate acid catalyst is crucial to facilitate both Schiff base formation and subsequent cyclization.
Formation of Multiple Products/Impurities 1. Side Reactions: With aldehydes, a common side reaction is the formation of 1,2-disubstituted benzimidazoles where the second nitrogen is alkylated by another molecule of the aldehyde.[8]Control Stoichiometry: Use a precise 1:1 molar ratio of the diamine to the aldehyde. In some cases, using a slight excess of the diamine may favor the formation of the mono-substituted product.[2]
2. Tar Formation: Strong acidic conditions, especially at high temperatures, can lead to polymerization and the formation of intractable tars.[14]Milder Conditions: Explore the use of milder catalysts or lower reaction temperatures. Some modern methods utilize nanoparticle catalysts under milder conditions.[9]
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may be highly soluble in the workup solvents, leading to losses during extraction.Optimize Workup Procedure: After quenching the reaction, carefully select the extraction solvent. If the product has some water solubility, perform multiple extractions with a suitable organic solvent. Back-extracting the combined organic layers with a minimal amount of water can sometimes help remove highly polar impurities.
2. Degradation on Silica Gel: Some N-heterocycles can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[15]Alternative Purification Techniques: Consider using neutral or basic alumina for chromatography.[15] Recrystallization is an excellent method for obtaining highly pure crystalline products if a suitable solvent can be found.[15]

Experimental Protocols

Protocol 1: General Procedure for Benzimidazole Synthesis via Aldehyde Condensation

This protocol provides a general starting point for the synthesis of 2-substituted-4-ethoxybenzimidazoles.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Dissolve the diamine in a suitable solvent (e.g., 10 mL of ethanol or DMF).

  • Add the desired aldehyde (1.0 mmol) to the solution.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Heat the reaction mixture to 80-100°C and stir for 2-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

The choice of catalyst and reaction conditions can significantly impact the yield of the desired benzimidazole. The following table summarizes various catalytic systems reported for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes.

CatalystSolventTemperature (°C)Yield (%)Reference
p-Toluenesulfonic acidDMF80High[4]
Ammonium ChlorideCHCl3Room Temp75-94[11]
Indium TriflateSolvent-freeRoom TempExcellent
Lanthanum ChlorideAcetonitrileRoom Temp85-95[7]
Nano-Fe3O4WaterNot specified85-97[16]
Au/TiO2CHCl3:MeOH25High[17]

Visualizations

Reaction Mechanism

Benzimidazole_Formation Diamine This compound SchiffBase Schiff Base Intermediate Diamine->SchiffBase + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Cyclization Benzimidazole 2-R-4-Ethoxybenzimidazole Cyclized->Benzimidazole Oxidation - 2H

Caption: General mechanism for benzimidazole formation from an o-phenylenediamine and an aldehyde.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Reaction Yield CheckPurity Assess Starting Material Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions CheckWorkup Review Workup & Purification Procedure Start->CheckWorkup Impure Impure CheckPurity->Impure Suboptimal Suboptimal CheckConditions->Suboptimal Losses Losses Detected CheckWorkup->Losses Impure->CheckConditions No Purify Purify Starting Material (Protocol 1) Impure->Purify Yes Suboptimal->CheckWorkup No Optimize Systematically Optimize (Temp, Catalyst, Solvent) Suboptimal->Optimize Yes ModifyWorkup Modify Extraction/ Purification Method Losses->ModifyWorkup Yes

Caption: A logical workflow for troubleshooting low reaction yields in benzimidazole synthesis.

References

common side reactions in the synthesis of 3-ethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-ethoxybenzene-1,2-diamine, focusing on the identification and mitigation of common side reactions. Our approach is rooted in mechanistic understanding to empower you to solve problems effectively.

Troubleshooting Guide: From Incomplete Reactions to Impure Products

This section addresses specific issues encountered during the synthesis of this compound, which is most commonly prepared via the reduction of a dinitro or nitro-amino precursor, such as 1-ethoxy-2,3-dinitrobenzene or 2-nitro-6-ethoxyaniline.

Question 1: My reaction has stalled or yielded a complex mixture. Analysis shows significant amounts of the starting nitro compound and/or a nitro-amino intermediate. What is causing this incomplete reduction?

Answer:

Incomplete reduction is a frequent challenge, typically stemming from issues with the reducing agent or catalyst system. The reduction of two nitro groups is a stepwise process, and arresting at the intermediate nitroaniline stage or earlier is common if the reaction conditions are not optimal.

Root Causes & Solutions:

  • Catalyst Deactivation (Catalytic Hydrogenation):

    • Cause: The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) can be poisoned by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds). The catalyst may also lose activity due to physical blockage of active sites by intermediates or byproducts.

    • Solution:

      • Ensure the purity of your starting materials and solvents.

      • Increase catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Consider a fresh batch of catalyst. For heterogeneous catalysts, gentle agitation is crucial, but overly vigorous stirring can cause mechanical degradation of the catalyst support.

  • Insufficient Reducing Agent/Pressure:

    • Cause: In catalytic hydrogenations, insufficient hydrogen pressure or a leak in the system will starve the reaction. For chemical reductions (e.g., Fe/HCl, SnCl₂), a stoichiometric or slight excess of the reductant is required.[1][2] If the amount is insufficient, the reaction will not proceed to completion.

    • Solution:

      • Hydrogenation: Ensure your vessel is properly sealed and purged. Increase the hydrogen pressure (e.g., from 50 psi to 100 psi, within the safety limits of your equipment).

      • Chemical Reduction: Re-evaluate your stoichiometric calculations. Ensure the metal reductant (e.g., iron powder) is of high activity.[3]

  • Sub-Optimal Reaction Conditions:

    • Cause: The reaction temperature may be too low, leading to slow kinetics. Reaction time may also be insufficient for this multi-step reduction.

    • Solution:

      • Gradually increase the reaction temperature in 10 °C increments while monitoring by TLC or LC-MS.

      • Extend the reaction time. Monitor progress every 1-2 hours until all starting material and intermediates are consumed.

Question 2: The isolated product is a dark brown or reddish oil/solid, not the expected pale crystalline material. Why is my product so discolored?

Answer:

This is a classic sign of product degradation. o-Phenylenediamines are highly susceptible to air oxidation, which forms intensely colored, often polymeric, impurities. This oxidation can occur during the reaction workup, purification, or storage.

Root Causes & Solutions:

  • Air Oxidation During Workup:

    • Cause: Exposing the electron-rich diamine to atmospheric oxygen, especially in solution and in the presence of trace metals from the reaction, rapidly leads to oxidation.

    • Solution:

      • Perform the workup under an inert atmosphere (N₂ or Ar) where possible.

      • During aqueous extraction, add a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) or sodium sulfite to the water to scavenge dissolved oxygen.[4]

      • Minimize the time the product spends in solution exposed to air.

  • Oxidation During Purification:

    • Cause: Standard silica gel chromatography can promote oxidation due to the large, slightly acidic surface area and exposure to air.

    • Solution:

      • If the crude product is solid, prioritize recrystallization over chromatography. Add a small amount of sodium hydrosulfite to the recrystallization solvent to prevent oxidation during heating.[4]

      • If chromatography is necessary, use a less acidic stationary phase like alumina or deactivated silica gel. Run the column quickly and consider sparging solvents with N₂ or Ar.

      • An alternative is to convert the crude diamine to its dihydrochloride salt, which is much more stable. The salt can be purified by recrystallization and then neutralized with a base just before use to regenerate the free diamine.[4]

  • Improper Storage:

    • Cause: Storing the purified product in a clear vial on the benchtop exposes it to both air and light, accelerating degradation.

    • Solution: Store the final product under an inert atmosphere in an amber vial, tightly sealed, and refrigerated.

Question 3: My LC-MS and NMR data show several byproducts with masses higher than the starting material. What are these species?

Answer:

These are likely condensation byproducts formed from reactive intermediates. The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds via several stages, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[5][6] These intermediates can condense with each other, especially under neutral or basic conditions, to form azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) compounds.[5][7][8]

Root Causes & Solutions:

  • Accumulation of Intermediates:

    • Cause: If the reduction of the nitroso and hydroxylamine intermediates to the amine is slow compared to their rate of formation, their concentration builds up, favoring the bimolecular condensation pathway.

    • Solution:

      • Ensure highly active and sufficient reducing agents are present to quickly convert intermediates to the final product.

      • Acidic conditions (e.g., using Fe/HCl or SnCl₂) generally favor the direct reduction pathway and suppress the condensation side reactions by protonating the intermediates.[2][3]

  • Reaction Conditions:

    • Cause: Certain catalysts or conditions may favor the formation of these byproducts. For example, using metal hydrides for aromatic nitro reduction can sometimes lead to azo compounds.[2]

    • Solution:

      • For catalytic hydrogenation, ensure efficient hydrogen transfer by optimizing the solvent, temperature, and pressure.

      • If azo/azoxy formation is persistent, switching to a different reduction system (e.g., from catalytic hydrogenation to a metal/acid system like SnCl₂/HCl) may be beneficial.

Frequently Asked Questions (FAQs)

Q: What is the most common and reliable synthetic route to prepare this compound?

A: The most prevalent and generally reliable method is the catalytic hydrogenation of 1-ethoxy-2,3-dinitrobenzene. This precursor is typically synthesized by the nitration of 3-ethoxy-nitrobenzene. The hydrogenation is performed using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a positive pressure of hydrogen gas in a solvent like ethanol, methanol, or ethyl acetate.[9][10]

Q: What are the key intermediates in the reduction of aromatic nitro groups, and how do they lead to side products?

A: The reduction pathway involves several key intermediates. The sequence is generally: Nitro (Ar-NO₂) → Nitroso (Ar-NO) → Hydroxylamine (Ar-NHOH) → Amine (Ar-NH₂) Side reactions occur when these intermediates react with each other instead of being further reduced. The primary condensation side reaction is: Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar (Azoxybenzene derivative) → Ar-N=N-Ar (Azobenzene derivative)[6] These condensation products can be further reduced, but often require more forcing conditions, leading to complex product mixtures.

Q: How can I best monitor the reaction to ensure it goes to completion?

A: Thin-Layer Chromatography (TLC) is an effective tool. Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The dinitro starting material will be the least polar. The intermediate nitro-amino compound will be more polar. The final diamine product is highly polar and will often have the lowest Rf value. The reaction is complete when the spots for the starting material and the nitro-amino intermediate have completely disappeared. Staining with potassium permanganate can help visualize spots that are not UV-active. For more precise monitoring, LC-MS is ideal.

Data Summary Table

Problem Common Cause(s) Analytical Signature Recommended Solution(s)
Incomplete Reaction Catalyst poisoning/deactivation; Insufficient H₂ pressure or reductant; Low temperature.Presence of starting material and nitro-amino intermediate in TLC/LC-MS.Use fresh catalyst, increase catalyst loading, increase H₂ pressure, check for leaks, extend reaction time/increase temperature.
Product Discoloration Air oxidation of the diamine product.Dark brown, red, or black color; Oily appearance instead of crystalline solid.Workup under inert atmosphere; Add sodium hydrosulfite to aqueous layers and recrystallization solvent; Purify via salt formation.[4]
Azo/Azoxy Byproducts Condensation of nitroso and hydroxylamine intermediates.Peaks in MS corresponding to M+M-3O or M+M-4O (relative to two molecules of starting material); Complex aromatic region in ¹H NMR.Use acidic reduction conditions (e.g., SnCl₂/HCl); Ensure efficient hydrogenation to minimize intermediate lifetime.[5][6]
Purification Difficulty High polarity of diamine; On-column oxidation.Streaking on silica gel TLC/column; Product darkens on the column.Prioritize recrystallization over chromatography; Use deactivated silica or alumina; Purify as the HCl salt and neutralize before use.[4]

Visualizing the Reaction and Side Pathways

The following diagram illustrates the primary synthesis route for this compound from its dinitro precursor and highlights the points where common side reactions diverge.

Synthesis_Pathway cluster_main Main Reduction Pathway cluster_side Side Reaction Pathways Start 1-Ethoxy-2,3-dinitrobenzene Inter 2-Nitro-6-ethoxyaniline (Intermediate) Start->Inter Step 1 Reduction Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso Incomplete Reduction Prod This compound (Desired Product) Inter->Prod Step 2 Reduction Oxidation Oxidized/Polymeric Impurities Prod->Oxidation Air Oxidation Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Further Reduction AzoAzoxy Azo/Azoxy Byproducts Nitroso->AzoAzoxy Hydroxylamine->Inter Completion Hydroxylamine->AzoAzoxy Condensation caption Reaction pathway and common side reactions.

Caption: Reaction pathway and common side reactions.

Recommended Experimental Protocol: Catalytic Hydrogenation

This protocol provides a robust method for the synthesis of this compound from 1-ethoxy-2,3-dinitrobenzene, incorporating best practices to minimize side reactions.

Materials:

  • 1-Ethoxy-2,3-dinitrobenzene

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ethanol (or Ethyl Acetate), reagent grade

  • Diatomaceous earth (e.g., Celite®)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrogen Gas (high purity)

Procedure:

  • Reaction Setup:

    • To a hydrogenation vessel (e.g., Parr shaker bottle), add 1-ethoxy-2,3-dinitrobenzene (1.0 eq).

    • Add ethanol (approx. 10-15 mL per gram of starting material).

    • Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (5-10 mol % Pd). Caution: Pd/C is flammable in the presence of air and solvents.

  • Hydrogenation:

    • Seal the reaction vessel and purge it thoroughly with nitrogen gas, followed by purging with hydrogen gas (3-4 cycles each).

    • Pressurize the vessel with hydrogen to 50-100 psi.

    • Begin vigorous stirring or shaking and heat to 30-40 °C if necessary.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours. Progress can be confirmed by TLC or LC-MS analysis of a small, carefully filtered aliquot.

  • Workup and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with several portions of ethanol. Caution: Do not allow the catalyst pad to dry, as it can become pyrophoric. Quench the wet catalyst pad with water after use.

    • Combine the filtrates and concentrate the solution under reduced pressure.

  • Aqueous Extraction (Optional, for removing acidic/basic impurities):

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer with a dilute solution of sodium hydrosulfite in water (to prevent oxidation), followed by saturated sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can often be purified by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexanes.

    • Dissolve the crude solid in a minimum amount of hot ethanol. Add a pinch of sodium hydrosulfite.

    • Slowly add water until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature and then in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Store immediately under an inert atmosphere.

References

effect of solvent on the reactivity of 3-ethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 3-ethoxybenzene-1,2-diamine. As Senior Application Scientists, we have compiled this resource to address common challenges and questions regarding the impact of solvent choice on the reactivity and experimental outcomes of this versatile diamine.

Introduction: The Role of the Ethoxy Group and Solvent Environment

This compound is an analogue of o-phenylenediamine (OPD) featuring an electron-donating ethoxy (-OEt) group on the aromatic ring. This substituent significantly influences the molecule's reactivity. The ethoxy group increases the electron density of the benzene ring through resonance, thereby enhancing the nucleophilicity of the two adjacent amino groups.[1] This makes it more reactive than its unsubstituted counterpart in many condensation reactions.

However, this inherent reactivity is profoundly mediated by the solvent environment. The choice of solvent can dictate reaction rates, influence equilibrium positions, control product selectivity, and in some cases, be the determining factor between a high-yield synthesis and a complex mixture of side products. This guide provides a structured, question-and-answer framework to navigate these solvent effects effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is poor when condensing this compound with an aldehyde to form a benzimidazole. Could my solvent be the problem?

Answer: Absolutely. The solvent is one of the most critical parameters in this synthesis, known as the Phillips condensation or related methods. The direct condensation of an o-diamine with an aldehyde can be complex, potentially yielding undesired side products like bis-dihydrobenzimidazoles. The solvent's role is multifaceted here:

  • Solubility: First, ensure both the diamine and the aldehyde are sufficiently soluble in your chosen solvent at the reaction temperature.

  • Protic vs. Aprotic Solvents: This is the key consideration.

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with the amino groups of the diamine. This "solvation cage" can stabilize the reactant but simultaneously decrease the nucleophilicity of the amines, potentially slowing the initial attack on the aldehyde's carbonyl carbon.[2][3][4] However, they are excellent for acid-catalyzed reactions where they can stabilize charged intermediates. Many successful benzimidazole syntheses are performed in ethanol, often with a catalytic amount of acid like NH₄Cl or p-toluenesulfonic acid to facilitate the reaction.[5]

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents do not have acidic protons and cannot act as hydrogen-bond donors.[3] They solvate the diamine without forming a strong hydrogen-bonding cage, leaving the amino groups more "bare" and highly nucleophilic.[2][6] This often leads to faster reaction rates. For instance, using acetonitrile with an oxidizing agent like H₂O₂/HCl has been shown to be a highly efficient system for benzimidazole synthesis at room temperature.[7]

Troubleshooting Steps:

  • If using a protic solvent like ethanol and getting low yields: Consider adding a catalyst (e.g., 10 mol% p-TsOH) to promote cyclization. If the reaction is still slow, switching to a polar aprotic solvent might accelerate the initial condensation step.

  • If using a nonpolar solvent like toluene: While useful for azeotropic water removal to drive the equilibrium, poor reactant solubility might be limiting the reaction. Consider a more polar co-solvent or switching entirely.

  • Consider a "Green" approach: Water can be an effective solvent, especially at elevated temperatures (e.g., 75-100°C), promoting an environmentally friendly synthesis.[1][8]

Q2: I am trying to perform a condensation with a 1,2-dicarbonyl compound (like benzil) to synthesize a quinoxaline derivative. What is the best solvent system?

Answer: For the synthesis of quinoxalines from o-diamines and 1,2-dicarbonyls, the solvent choice directly impacts reaction time and yield.

  • Ethanol is frequently reported as an excellent solvent for this reaction, often providing high yields at room temperature or with gentle heating.[9][10] Its ability to dissolve both reactants and facilitate the condensation-cyclization cascade makes it a reliable first choice.

  • Aprotic solvents (CH₂Cl₂, CH₃CN, THF, DMF) have also been investigated. While effective, they do not always offer a significant advantage over ethanol and may require longer reaction times or heating.[9]

  • Solvent-free conditions or using a grinding technique can also be highly effective, especially with a catalyst, representing a green and efficient alternative.[5][11]

A systematic study on the reaction of o-phenylenediamine and benzil found that ethanol under ultrasound irradiation at room temperature gave an excellent yield (98%) in just 60 minutes, outperforming other protic and aprotic solvents.[9]

Q3: How does solvent polarity affect the reactivity of the two different amino groups in this compound?

Answer: The two amino groups in this compound are electronically distinct. The amino group para to the ethoxy group experiences a stronger electron-donating effect via resonance compared to the amino group in the meta position. This makes the para-amino group inherently more nucleophilic.

The solvent's role is to mediate this difference:

  • In polar aprotic solvents , this intrinsic difference in nucleophilicity is more pronounced. The more nucleophilic para-amine will likely react faster in the initial step of a condensation.

  • In polar protic solvents , hydrogen bonding can level this effect to some degree by solvating both amino groups. While the para-amine is still more nucleophilic, the energy barrier for it to break free from its solvation shell to react might be comparable to the meta-amine, making the difference in reactivity less dramatic.

This subtle difference can be critical in reactions where regioselectivity is a concern, for example, in the selective N-arylation or N-alkylation of the diamine.

Data & Protocols

Solvent Selection Guide

The following table summarizes the properties of common solvents and their suitability for reactions involving this compound.

SolventTypeBoiling Point (°C)Dielectric ConstantKey Considerations for this compound Reactions
Ethanol Polar Protic78.524.6Excellent general-purpose solvent for benzimidazole and quinoxaline synthesis; good reactant solubility; enables acid catalysis.[10]
Methanol Polar Protic64.733.0Similar to ethanol, but its higher polarity can sometimes lead to even stronger nucleophile solvation ("caging").[2]
Water Polar Protic10080.1"Green" solvent choice; effective at higher temperatures; excellent for dissolving salts/catalysts.[1][8]
Acetonitrile (ACN) Polar Aprotic81.736.6Enhances nucleophilicity of the diamine; excellent for reactions with oxidizing agents; avoids H-bonding.[2][7]
Dimethylformamide (DMF) Polar Aprotic15338.3High boiling point allows for reactions at elevated temperatures; excellent dissolving power. Can be a source of CO in some side reactions.[12]
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947.0Very high boiling point and strong dissolving power; can accelerate SNAr and condensation reactions.
Toluene Nonpolar Aprotic110.62.4Primarily used when azeotropic removal of water is required to drive condensation equilibria forward. Solubility may be limited.
Dichloromethane (DCM) Aprotic39.69.1Good for reactions at or below room temperature; less polar and may have limited solubility for the diamine.[9]

Data compiled from various sources.[13][14][15]

Experimental Protocol: Synthesis of 5-Ethoxy-2-phenyl-1H-benzimidazole

This protocol illustrates a common application where solvent choice is critical.

Objective: To synthesize 5-ethoxy-2-phenyl-1H-benzimidazole via condensation of this compound and benzaldehyde.

Methodology (Ethanol/Catalyst System):

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.52 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).

  • Solvent Addition: Add 30 mL of ethanol. Stir the mixture for 5 minutes at room temperature to ensure dissolution. The solvent, ethanol, acts as the medium and helps to solvate the reactants and the catalyst.

  • Catalyst Addition: Add ammonium chloride (NH₄Cl) (0.16 g, 3 mmol, 30 mol%). The protic nature of ethanol helps dissolve the catalyst and facilitates proton transfer during the reaction mechanism.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with continuous stirring. The elevated temperature provides the necessary activation energy, while the solvent maintains a homogenous reaction environment.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (2:1 v/v) eluent. The reaction is typically complete within 2-3 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature and pour the mixture into 100 mL of ice-cold water. The product is insoluble in water and will precipitate.

  • Isolation & Purification: Filter the solid precipitate using a Büchner funnel, wash it twice with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure 5-ethoxy-2-phenyl-1H-benzimidazole.

Visualization of Solvent Effects

Diagram 1: Solvent Selection Workflow

This diagram provides a decision-making framework for choosing an appropriate solvent system.

Solvent_Selection_Workflow start Start: Define Reaction (e.g., Benzimidazole Synthesis) q1 Is acid/base catalysis required? start->q1 q2 Is water removal necessary to drive equilibrium? q1->q2 No protic Choose Polar Protic Solvent (Ethanol, Methanol, H2O) - Stabilizes catalysts & intermediates - Good solubility q1->protic Yes q3 Is maximum nucleophilicity desired for fast kinetics? q2->q3 No nonpolar Choose Nonpolar Solvent (Toluene) - Allows azeotropic distillation - May require co-solvent q2->nonpolar Yes aprotic Choose Polar Aprotic Solvent (ACN, DMF, DMSO) - 'Bare' nucleophile, fast reaction - Good for uncatalyzed or oxidative conditions q3->aprotic Yes general Default: Start with Ethanol (Versatile & Effective) q3->general No Solvation_Effect cluster_protic A) Polar Protic Solvent (e.g., Ethanol) cluster_aprotic B) Polar Aprotic Solvent (e.g., Acetonitrile) Diamine_P R-NH₂ H_bond1 δ+H-O-Et Diamine_P->H_bond1 H-Bond H_bond2 δ+H-O-Et Diamine_P->H_bond2 H_bond3 δ+H-O-Et Diamine_P->H_bond3 label_protic Result: 'Caged' Nucleophile Reduced Reactivity Diamine_A R-NH₂ Dipole1 δ-N≡C-Meδ+ label_aprotic Result: 'Bare' Nucleophile Enhanced Reactivity Dipole2 δ-N≡C-Meδ+

References

minimizing byproduct formation in 3-ethoxy-substituted quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Ethoxy-Substituted Quinoxalines

A Senior Application Scientist's Guide to Minimizing Byproduct Formation

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 3-ethoxy-substituted quinoxalines. The synthesis of these valuable heterocyclic scaffolds, while often straightforward, can be plagued by byproduct formation that complicates purification and reduces yields.

This document moves beyond standard protocols to provide in-depth, experience-based insights into the causal factors behind common synthetic issues. We will explore the reaction mechanisms, troubleshoot specific problems in a practical question-and-answer format, and provide validated protocols to enhance the purity and yield of your target compounds.

Section 1: Understanding the Core Reaction & Potential Pitfalls

The cornerstone of quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] For the specific synthesis of a 3-ethoxy-substituted quinoxaline, the key electrophile is typically an ethyl 2-oxoacetate equivalent. Understanding the nuances of this reaction is the first step toward troubleshooting.

Q1: What is the fundamental reaction for synthesizing 3-ethoxy-substituted quinoxalines?

Answer: The most reliable method involves the acid-catalyzed cyclocondensation of an o-phenylenediamine (substituted or unsubstituted) with an ethyl 2-oxoalkanoate, most commonly ethyl pyruvate or a related α-ketoester. The reaction proceeds through a dihydropyrazine intermediate which then aromatizes, often via oxidation, to yield the stable quinoxaline ring system.[1][3]

The general mechanism is outlined below:

dot digraph "Quinoxaline_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontsize=12];

} dot Caption: General reaction pathway for quinoxaline synthesis.

Q2: What are the most common byproducts I should be aware of when synthesizing 3-ethoxy-substituted quinoxalines?

Answer: Byproduct formation is the primary challenge in this synthesis. Awareness of the likely impurities is critical for developing an effective optimization and purification strategy. The most common byproducts include:

  • Regioisomers: This is the most significant issue when using an unsymmetrically substituted o-phenylenediamine. Two different isomers can be formed depending on which nitrogen atom initiates the nucleophilic attack.[4][5]

  • Oxidation Products: o-Phenylenediamines are highly susceptible to air oxidation, which can produce intensely colored, polymeric impurities that are difficult to remove.[6]

  • Quinoxalin-2(1H)-ones: Hydrolysis of the ethoxy group, either during the reaction or workup under non-anhydrous or harsh acidic/basic conditions, leads to the corresponding quinoxalinone.

  • Benzimidazoles: Under certain conditions, particularly with specific catalysts or at elevated temperatures, a rearrangement can occur, leading to the formation of benzimidazole derivatives as byproducts.[3]

  • Unreacted Starting Materials: Incomplete reactions result in the presence of starting materials, which can co-crystallize with the product and complicate purification.[6]

Section 2: Troubleshooting Guide - Byproduct-Specific Issues

This section provides targeted solutions to the most frequently encountered problems during the synthesis of 3-ethoxy-substituted quinoxalines.

Issue 1: Formation of Regioisomeric Impurities

Q: I am using 4-fluoro-1,2-phenylenediamine and getting a mixture of the 6-fluoro and 7-fluoro-substituted quinoxaline isomers. How can I improve the regioselectivity?

Answer: This is a classic regioselectivity challenge. The outcome is determined by the initial nucleophilic attack of one of the two non-equivalent amino groups on the more electrophilic carbonyl of the α-ketoester. The selectivity is governed by a delicate balance of electronic and steric effects.

Causality:

  • Electronic Effects: The amino group that is less deactivated (i.e., more nucleophilic) by the substituent on the aromatic ring will react faster. For an electron-withdrawing group like fluorine, the amino group para to it is less deactivated than the one meta to it.

  • Steric Effects: A bulky substituent on the diamine can hinder the approach to the adjacent amino group, favoring reaction at the less hindered site.

Solutions:

  • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower can often enhance selectivity by favoring the kinetically controlled product, which arises from the most nucleophilic amine.

  • Optimize the Catalyst: The choice of acid catalyst can influence the transition state. Brønsted acids (like acetic acid) and Lewis acids (like Zn(OTf)₂) can produce different isomeric ratios.[2] A systematic screen is recommended.

  • Solvent Polarity: Changing the solvent can alter the nucleophilicity of the amine groups and the stability of the intermediates. Compare results in polar aprotic (DMF, Acetonitrile) versus polar protic (Ethanol) solvents.

dot digraph "Regioisomer_Formation" { graph [rankdir="LR", splines=ortho, label="Control of Regioselectivity", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368"]; edge [fontname="Helvetica", color="#4285F4"];

} dot Caption: Competing pathways leading to regioisomer formation.

Issue 2: Presence of Colored Impurities (Oxidation)

Q: My reaction mixture turns dark brown upon completion, and the isolated product is difficult to purify from colored impurities. What is the cause and how can I fix it?

Answer: This is a classic sign of o-phenylenediamine oxidation. These diamines are electron-rich and highly sensitive to air, especially in the presence of acid catalysts or trace metals, leading to the formation of complex, often polymeric, colored species.

Causality: The two adjacent amino groups make the aromatic ring highly activated towards oxidation. The resulting radical cations can couple to form dimeric and polymeric structures.

Solutions:

  • Use High-Purity Starting Materials: Start with the freshest, purest o-phenylenediamine available. If necessary, purify it by recrystallization or sublimation immediately before use.

  • Inert Atmosphere: This is the most critical control parameter. Conduct the entire reaction, from charging reactants to workup, under an inert atmosphere of nitrogen or argon.[6]

  • Degas Solvents: Before use, thoroughly degas all solvents by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Control Reaction Time: Do not let the reaction run longer than necessary. Monitor closely by TLC and quench it as soon as the starting material is consumed.

Issue 3: Low Yield and Incomplete Reaction

Q: My reaction yield is consistently below 50%, and TLC analysis shows significant amounts of unreacted o-phenylenediamine. How can I improve the conversion?

Answer: Low conversion is typically due to suboptimal reaction conditions, including catalyst inefficiency, incorrect stoichiometry, or inappropriate temperature.

Causality: The initial condensation step to form the imine is reversible. To drive the reaction forward, the subsequent cyclization and dehydration/aromatization steps must be efficient.

Solutions:

  • Verify Stoichiometry: Ensure an accurate 1:1 molar ratio of the diamine and the α-ketoester. An excess of either reactant does not typically improve the yield and complicates purification.[6]

  • Catalyst Screening: If a mild catalyst like acetic acid is ineffective, a more potent one may be required. Consider screening a panel of catalysts.

CatalystTypical ConditionsAdvantages/DisadvantagesReference
Acetic Acid (AcOH) Reflux in EthanolMild, common, inexpensive. May be slow or lead to low conversion.[1]
Iodine (I₂) DMSO, RTActs as both a catalyst and an oxidant for the aromatization step. High yields.[2]
Zn(OTf)₂ CH₃CN, RTMild Lewis acid, often gives high yields and clean reactions.[2]
HClO₄-SiO₂ Toluene, RTHeterogeneous catalyst, easily filtered off. Simplifies workup.[7]
  • Temperature Optimization: While low temperatures can help with selectivity, they may hinder conversion. If the reaction stalls at room temperature, try gentle heating (e.g., 40-60 °C) while monitoring for byproduct formation.

dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#34A853"];

} dot Caption: Systematic workflow for troubleshooting low reaction yield.

Section 3: Optimized Experimental Protocol

This protocol for the synthesis of 2-methyl-3-ethoxyquinoxaline incorporates best practices to minimize byproduct formation. It serves as a self-validating system that can be adapted for other substrates.

Protocol: Synthesis of 2-Methyl-3-ethoxyquinoxaline

Materials:

  • o-Phenylenediamine (1.08 g, 10.0 mmol, high purity)

  • Ethyl pyruvate (1.16 g, 10.0 mmol)

  • Iodine (0.25 g, 1.0 mmol, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), degassed (20 mL)

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the experiment.

  • Reactant Addition: To the flask, add o-phenylenediamine (10.0 mmol) and iodine (10 mol%).

  • Solvent Addition: Add the degassed anhydrous DMSO (20 mL) via cannula or syringe.

  • Substrate Addition: Stir the mixture until the diamine dissolves. Add ethyl pyruvate (10.0 mmol) dropwise over 5 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours. Monitor the consumption of the o-phenylenediamine by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 100 mL) to quench the iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-methyl-3-ethoxyquinoxaline.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for this reaction? A: Ethanol is a widely used and effective solvent, as it readily dissolves the starting materials and the product often crystallizes out upon cooling.[3] However, for reactions sensitive to oxidation or those requiring an oxidant/catalyst like iodine, anhydrous DMSO has proven to be an excellent choice.[2]

Q: Is a catalyst always necessary? A: While the reaction can proceed without a catalyst, it is often very slow and may require high temperatures, which can lead to byproduct formation. An acid catalyst (Brønsted or Lewis) is highly recommended to polarize the carbonyl group, accelerating the initial nucleophilic attack and improving the overall reaction rate and yield.[1]

Q: How should I purify my final product? Recrystallization or column chromatography? A: The choice depends on the nature of the impurities. If the primary impurities are colored oxidation byproducts, column chromatography is often more effective at removing them. If you are dealing with a mixture of regioisomers or unreacted starting materials with similar polarity to your product, a careful recrystallization may be sufficient and is more scalable. Often, a quick filtration through a small plug of silica can remove baseline impurities before a final recrystallization.

References

Technical Support Center: Strategies to Improve the Stability of 3-Ethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-ethoxybenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for handling and improving the stability of this versatile research chemical. A thorough understanding of its chemical properties is paramount to ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of Stabilizing Aromatic Diamines

This compound, like many aromatic diamines, is a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds such as benzimidazoles and quinoxalines.[1] However, its utility is often hampered by its inherent instability. The electron-rich nature of the aromatic ring, further activated by two amino groups and an ethoxy group, makes the molecule highly susceptible to oxidation. This degradation can lead to discoloration of the material, the formation of impurities, and ultimately, a decrease in assay, which can compromise downstream applications.

This guide provides a structured approach to understanding and mitigating the stability challenges associated with this compound. We will delve into the mechanisms of degradation, offer practical troubleshooting advice for common experimental issues, and provide detailed protocols for stabilization.

Frequently Asked Questions (FAQs)

Q1: Why is my solid this compound turning from a white or off-white powder to a dark brown or purple color?

A1: This discoloration is a classic indicator of oxidation. Aromatic diamines are readily oxidized by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. The colored products are typically quinone-diimine or related polymeric species formed from the initial oxidation of the diamine.

Q2: I've observed extra peaks in the NMR spectrum of my this compound that were not present when I first received the material. What are they?

A2: These new signals likely correspond to oxidation or degradation products. Depending on the extent of degradation, you may observe broadened aromatic signals or new peaks in the aliphatic or aromatic regions, corresponding to the formation of oligomeric or polymeric impurities. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data can help in the structural elucidation of these degradation products.[2]

Q3: Can I still use my discolored this compound in my reaction?

A3: It is strongly discouraged. The presence of impurities can lead to lower yields, unexpected side reactions, and difficulties in purification. For sensitive applications, such as in drug development, using degraded starting material can have significant consequences on the quality and safety of the final product. It is recommended to purify the material before use or to use a fresh, properly stored batch.

Q4: What is the primary degradation pathway for this compound?

A4: The primary degradation pathway is oxidation. The two amino groups are susceptible to oxidation to form a quinone-diimine species. This highly reactive intermediate can then undergo further reactions, including polymerization, leading to the observed discoloration and formation of complex impurity profiles. The presence of the electron-donating ethoxy group is expected to lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to unsubstituted o-phenylenediamine.[3]

Q5: How does pH affect the stability of this compound in solution?

A5: The stability of aromatic amines in solution is significantly influenced by pH.[4][5] In acidic solutions (pH < pKa of the amine), the amino groups are protonated, which decreases their electron-donating ability and generally increases their stability towards oxidation. Conversely, in neutral or basic solutions, the free amine is more susceptible to oxidation. Therefore, for short-term storage in solution, a slightly acidic environment may be beneficial. However, the compatibility of an acidic solution with your intended reaction must be considered.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound and provides a systematic approach to diagnosis and resolution.

Issue 1: Rapid Discoloration of Solid Material Upon Opening a New Bottle
  • Symptoms: The solid material, initially light in color, darkens significantly within a short period (minutes to hours) of being exposed to the laboratory atmosphere.

  • Diagnosis: This indicates a high sensitivity to atmospheric oxygen and possibly light. The manufacturing process and packaging may not have completely excluded oxygen.

  • Solution:

    • Inert Atmosphere Handling: Immediately transfer the material to a glove box or glove bag with an inert atmosphere (nitrogen or argon) for aliquoting.

    • Proper Storage: Store the aliquoted material in amber glass vials under an inert atmosphere in a desiccator at low temperature (2-8 °C is often recommended).[6]

    • Vendor Communication: If the material is significantly discolored upon receipt, contact the vendor to inquire about their manufacturing and packaging procedures.

Issue 2: Inconsistent Reaction Yields or Formation of Insoluble Byproducts
  • Symptoms: You are experiencing variable yields in a reaction that uses this compound as a starting material. In some cases, you observe the formation of dark, insoluble tars.

  • Diagnosis: This is a strong indication that the diamine is degrading either before or during the reaction. The degradation products can interfere with the desired reaction pathway or act as catalysts for side reactions.

  • Solution:

    • Purity Check: Before each reaction, check the purity of the this compound by a suitable analytical method such as TLC, LC-MS, or NMR.

    • Use of Freshly Purified Material: If the material shows signs of degradation, it should be purified immediately before use. See the "Experimental Protocols" section for a general purification procedure.

    • Degassing of Solvents: Ensure that all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen.

    • Inert Reaction Conditions: Run the reaction under a positive pressure of an inert gas (nitrogen or argon).

Issue 3: Difficulty in Purifying the Product of a Reaction Involving this compound
  • Symptoms: The crude reaction mixture is a complex mixture of products, and the desired product is difficult to isolate by standard chromatographic techniques due to the presence of colored, streaky impurities.

  • Diagnosis: The instability of the starting material or the product (if it also contains a susceptible functional group) is leading to the formation of a multitude of byproducts.

  • Solution:

    • Stabilize the Starting Material: Implement the stabilization strategies outlined in this guide for the starting material.

    • Optimize Reaction Conditions: Consider lowering the reaction temperature, reducing the reaction time, or using a milder catalyst to minimize degradation.

    • Work-up Procedure: During the work-up, minimize exposure to air and light. Consider using an antioxidant in the work-up solvents, if compatible with your product.

    • Purification with Additives: In some cases, adding a small amount of a reducing agent or an antioxidant to the chromatography solvent can help to prevent on-column degradation.

In-Depth Technical Insights

The Mechanism of Oxidative Degradation

The oxidative degradation of ortho-phenylenediamines is a complex process that is initiated by the removal of an electron from one of the amino groups to form a radical cation. This is followed by the loss of a proton to give a neutral radical. A second one-electron oxidation and proton loss results in the formation of a quinone-diimine. This highly electrophilic species is susceptible to nucleophilic attack, including by another molecule of the diamine, leading to the formation of dimers, oligomers, and polymers.

Oxidative Degradation Pathway A This compound B Radical Cation A->B -e⁻ C Neutral Radical B->C -H⁺ D Quinone-diimine C->D -e⁻, -H⁺ E Dimers/Oligomers D->E + Diamine

Caption: Oxidative degradation pathway of this compound.

The Role of the Ethoxy Group

The ethoxy group at the 3-position is an electron-donating group. Through its mesomeric effect, it increases the electron density on the aromatic ring, which in turn makes the amino groups more susceptible to oxidation by lowering the oxidation potential of the molecule.[7] This is a key factor to consider when comparing the stability of this compound to other substituted or unsubstituted phenylenediamines.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline and may need to be optimized for your specific case.

  • Solvent Selection: Choose a solvent system in which the diamine is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane, heptane) is often effective.

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the discolored diamine in a minimum amount of the hot polar solvent.

  • Decolorization: Add a small amount of activated carbon to the hot solution and stir for 5-10 minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a pad of celite to remove the activated carbon. This step should be performed under an inert atmosphere if possible.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum at a low temperature.

  • Storage: Immediately store the purified material under an inert atmosphere in an amber vial at 2-8 °C.

Protocol 2: Stabilization of this compound in Solution for Short-Term Storage

For applications where the diamine needs to be stored in solution for a short period, the following steps can be taken to minimize degradation.

  • Solvent Choice: Use a high-purity, degassed solvent.

  • Antioxidant Addition: Add a suitable antioxidant to the solution. Hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT), or aromatic amine antioxidants can be effective at low concentrations (e.g., 0.01-0.1% by weight).[8][9] The choice of antioxidant must be compatible with the intended downstream chemistry.

  • pH Adjustment: If compatible with your experimental design, adjusting the pH of the solution to be slightly acidic can enhance stability.

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere.

  • Storage Conditions: Store the solution in an amber vial at low temperature.

Data Summary

ParameterRecommended ConditionRationale
Storage of Solid 2-8 °C, under Argon or Nitrogen, in an amber vialMinimizes oxidation and photodegradation
Handling of Solid In an inert atmosphere (glove box or glove bag)Prevents exposure to atmospheric oxygen
Storage of Solution 2-8 °C, under Argon or Nitrogen, in an amber vial, with an antioxidantMinimizes degradation in solution
Reaction Conditions Degassed solvents, inert atmosphereRemoves dissolved oxygen which can initiate oxidation

Logical Workflow for Troubleshooting Stability Issues

Caption: A logical workflow for troubleshooting stability issues with this compound.

References

Technical Support Center: Navigating the Air-Sensitivity of Substituted o-Phenylenediamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted o-Phenylenediamines. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet sensitive reagents in their experimental work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure the integrity of your experiments and the reliability of your results. Substituted o-phenylenediamines (OPDs) are invaluable precursors in the synthesis of a wide range of heterocyclic compounds, pharmaceuticals, and materials. However, their susceptibility to aerial oxidation is a significant challenge that can lead to reaction failure, product contamination, and misleading data. This guide offers a comprehensive resource in a question-and-answer format to help you anticipate, diagnose, and resolve issues related to the air-sensitivity of these critical compounds.

Understanding the Challenge: The Chemistry of OPD Degradation

Substituted o-phenylenediamines are prone to oxidation, a process that can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and the presence of metal ions. The primary degradation pathway involves the oxidation of the diamine to the corresponding diimine, which can then undergo further reactions, including dimerization and polymerization, to form highly colored and often insoluble byproducts. A common oxidation product of the parent o-phenylenediamine is the yellow-orange, fluorescent compound 2,3-diaminophenazine (DAP)[1]. The presence of these impurities can interfere with subsequent reactions and complicate product purification. The reactivity of substituted OPDs towards oxidation is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can increase the electron density of the amine functionalities, making them more susceptible to oxidation, while electron-withdrawing groups can have a stabilizing effect.

Frequently Asked Questions (FAQs)

Q1: My bottle of a substituted o-phenylenediamine, which was initially a light-colored solid, has turned dark brown/purple. Is it still usable?

A1: A significant color change is a clear indicator of oxidation. While the material may still contain a substantial amount of the desired diamine, it is now contaminated with colored oxidation products. Using this material directly in your reaction is not recommended as the impurities can lead to the formation of side products, lower yields, and a complex purification process. For critical applications, it is always best to use freshly purified material. We provide a purification protocol for discolored OPDs in the "Experimental Protocols" section of this guide.

Q2: What are the ideal storage conditions to maximize the shelf-life of my substituted o-phenylenediamines?

A2: To minimize oxidation, substituted o-phenylenediamines should be stored with the following considerations:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. If the original packaging has been opened, it is advisable to transfer the material to a container that can be purged and sealed under an inert gas.

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is often recommended.

  • Light: Protect from light by using an amber glass bottle or by storing the container in a light-blocking secondary container.

  • Container: Ensure the container is tightly sealed to prevent the ingress of air and moisture.

Q3: I don't have access to a glovebox. Can I still handle substituted o-phenylenediamines effectively?

A3: Yes, you can effectively handle air-sensitive OPDs using a Schlenk line. A Schlenk line provides a dual manifold system for evacuating a flask and backfilling it with an inert gas, thereby creating an oxygen-free environment for your manipulations. This technique is suitable for weighing, dissolving, and transferring OPDs for reactions. Detailed instructions for using a Schlenk line for these purposes are provided in the "Experimental Protocols" section.

Q4: Are there any chemical additives I can use to stabilize my substituted o-phenylenediamine solutions?

A4: While the primary strategy for preventing oxidation is the rigorous exclusion of air, the addition of a small amount of an antioxidant can provide further protection, especially for solutions that need to be stored for a short period. Aromatic amine antioxidants, such as derivatives of diphenylamine, are known to be effective radical scavengers and can inhibit the autoxidation cascade[2][3]. However, the choice and concentration of an antioxidant should be carefully considered, as it may interfere with your downstream reaction. If you choose to use an antioxidant, it is recommended to start with a very low concentration (e.g., 0.01-0.1 mol%) and to run a small-scale control experiment to ensure it does not negatively impact your desired transformation. For purification purposes, a reducing agent like sodium hydrosulfite is often added during recrystallization to reverse the initial stages of oxidation and prevent further degradation[4].

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the use of substituted o-phenylenediamines.

Problem Possible Cause(s) Recommended Solution(s)
The solid OPD darkens immediately upon exposure to air. Highly activated OPD derivative (e.g., with multiple electron-donating groups).This is expected for highly reactive derivatives. Handle exclusively under an inert atmosphere (glovebox or Schlenk line) from the moment the container is opened.
The reaction mixture turns dark immediately after adding the OPD. 1. Oxidized OPD was used. 2. The reaction solvent was not properly degassed. 3. The reaction is being run under air.1. Purify the OPD before use (see protocol below). 2. Ensure your solvent is thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. 3. Set up the reaction under a positive pressure of nitrogen or argon.
A new, colored spot appears on the TLC plate of the reaction mixture that is not the starting material or the desired product. The OPD is degrading under the reaction conditions.1. Ensure the reaction is run under a strict inert atmosphere. 2. Consider if any of the other reagents could be acting as an oxidant. 3. If the reaction requires elevated temperatures, minimize the reaction time and monitor closely by TLC.
The reaction yield is consistently low, and a significant amount of insoluble, dark material is formed. Polymerization of the oxidized OPD is occurring.This is a more severe case of oxidation. In addition to the solutions for a darkening reaction mixture, consider lowering the reaction temperature if possible. Ensure all starting materials and solvents are of high purity and free of metal contaminants that can catalyze oxidation.
The product is isolated with a persistent colored impurity that is difficult to remove by chromatography. The colored impurity is likely an oxidation product with similar polarity to your desired product.1. Attempt to purify the product by recrystallization, adding a small amount of a decolorizing agent like activated carbon and a reducing agent such as sodium hydrosulfite. 2. If the impurity persists, it is crucial to start the reaction with freshly purified OPD.

Experimental Protocols

Protocol 1: Purification of a Discolored Substituted o-Phenylenediamine by Recrystallization

This protocol is designed to remove colored oxidation products from a partially degraded substituted o-phenylenediamine.

Materials:

  • Discolored substituted o-phenylenediamine

  • A suitable recrystallization solvent (e.g., water, ethanol, or a mixture, depending on the solubility of the specific OPD)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Activated carbon (decolorizing charcoal)

  • Standard recrystallization glassware (Erlenmeyer flask, beaker, Buchner funnel, filter flask)

  • Inert gas source (nitrogen or argon)

Procedure:

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent pair for recrystallization by testing the solubility of a small amount of the impure OPD in various solvents at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure OPD in the minimum amount of the chosen hot solvent.

  • Reduction of Impurities: To the hot solution, add a small amount of sodium hydrosulfite (approximately 1-2% by weight of the OPD). This will help to reduce some of the colored oxidation products back to the diamine[4].

  • Decolorization: Add a small amount of activated carbon to the solution to adsorb colored impurities. Caution: Add the carbon cautiously to the hot solution to avoid bumping.

  • Hot Filtration: Quickly perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum. For long-term storage, transfer the dry, purified material to a clean, amber vial and store under an inert atmosphere in a cool, dark place.

Protocol 2: Preparing a Standard Solution of a Substituted o-Phenylenediamine Using a Schlenk Line

This protocol provides a step-by-step guide for accurately preparing a solution of an air-sensitive OPD for use in a reaction.

Materials:

  • Purified, solid substituted o-phenylenediamine

  • Degassed solvent

  • Schlenk flask with a magnetic stir bar

  • Volumetric flask (if high accuracy is required)

  • Septa

  • Syringes and needles

  • Schlenk line with an inert gas supply (nitrogen or argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Weighing the Solid:

    • Method A (Directly in the Schlenk flask): Quickly weigh the desired amount of the solid OPD and add it to a tared Schlenk flask. Immediately attach a septum and connect the flask to the Schlenk line.

    • Method B (In a glovebox): For highly sensitive OPDs, weigh the solid inside a nitrogen-filled glovebox and place it in the Schlenk flask. Seal the flask with a septum before removing it from the glovebox.

  • Purging the Flask: Connect the Schlenk flask containing the solid to the Schlenk line. Evacuate the flask under vacuum for a few minutes, then backfill with inert gas. Repeat this "evacuate-and-fill" cycle three times to ensure all atmospheric oxygen is removed.

  • Adding the Solvent: Using a clean, dry syringe, draw up the required volume of degassed solvent. Pierce the septum of the Schlenk flask with the needle and slowly add the solvent to the solid while stirring.

  • Ensuring Complete Dissolution: Continue stirring the solution under a positive pressure of inert gas until the solid is completely dissolved. The solution is now ready to be used in your reaction. It can be transferred to the reaction vessel via a cannula or a syringe.

Visualizing the Workflow: Handling Air-Sensitive Solids

The following diagram illustrates the key decision points and workflows for handling both air-stable and air-sensitive solid reagents, such as substituted o-phenylenediamines.

Handling_Solids Workflow for Adding Solid Reagents start Start: Need to add a solid reagent is_air_sensitive Is the solid air-sensitive? start->is_air_sensitive add_directly Add solid to flask via powder funnel under a positive flow of inert gas. is_air_sensitive->add_directly No use_glovebox Weigh solid in a glovebox and place in a sealed Schlenk flask. is_air_sensitive->use_glovebox Yes add_solvent Add degassed solvent via syringe. add_directly->add_solvent connect_to_line Connect the sealed flask to the Schlenk line. use_glovebox->connect_to_line cycle_flask Perform 3x evacuate-and-fill cycles. connect_to_line->cycle_flask cycle_flask->add_solvent end Solid is ready for reaction. add_solvent->end

Caption: Decision workflow for adding solid reagents.

References

Technical Support Center: Work-up Procedures for Removing Unreacted 3-Ethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-ethoxybenzene-1,2-diamine and need robust, field-proven methods for its removal from reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and adapt these procedures to your specific experimental context.

Understanding the Chemistry of this compound

This compound is an aromatic amine, and its chemical personality is dominated by the two basic amino groups on the benzene ring. This basicity is the cornerstone of most purification strategies. The lone pair of electrons on the nitrogen atoms readily accepts a proton, forming a water-soluble ammonium salt. This principle is fundamental to the primary purification technique: acid-base extraction.

While specific experimental data for this compound, such as its precise pKa and solubility in a wide range of organic solvents, is not extensively documented, we can make reliable estimations based on structurally similar aromatic amines, like aniline and other phenylenediamines. The pKa of aniline's conjugate acid is approximately 4.6. Electron-donating groups, like the ethoxy group, are expected to slightly increase the basicity (and thus the pKa of the conjugate acid) of the diamine. This means that a moderately acidic solution will be effective in protonating and extracting it into an aqueous layer.

Aromatic amines are generally soluble in polar organic solvents such as ethanol, methanol, and acetonitrile, and have moderate solubility in less polar solvents like ethyl acetate and dichloromethane. Their solubility in non-polar solvents like hexanes is typically low.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the work-up of reactions involving this compound.

Q1: My primary purification method, an acidic wash, is not completely removing the unreacted diamine. What should I do?

A1: This is a common issue and can often be resolved by optimizing the acid-base extraction protocol. Here are several factors to consider:

  • Choice of Acid and Concentration: If you are using a weak acid like acetic acid, it may not be strong enough to fully protonate the diamine. Switching to a dilute solution of a strong acid, such as 1 M hydrochloric acid (HCl), will be more effective.

  • Number of Extractions: A single extraction may not be sufficient. Performing multiple extractions (2-3 times) with the acidic solution will ensure more complete removal of the diamine.

  • Solvent Choice: The choice of organic solvent can impact the efficiency of the extraction. If your product is highly soluble in a very non-polar solvent in which the diamine salt is poorly soluble, this can enhance the partitioning.

Q2: I'm observing an emulsion during the liquid-liquid extraction. How can I resolve this?

A2: Emulsions are common when working with amines, which can act as surfactants. Here are some techniques to break an emulsion:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion and improve the separation of the layers.[1]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Centrifugation: If the emulsion is persistent and the scale of the reaction allows, centrifuging the mixture can force the separation of the layers.

Q3: My desired product is acid-sensitive. What are my options for removing the diamine?

A3: If your product is unstable in acidic conditions, an acidic wash is not a suitable method. Here are some alternatives:

  • Copper (II) Sulfate Wash: A wash with a 10% aqueous solution of copper (II) sulfate can be effective. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[2] This is often a milder alternative to an acid wash.

  • Flash Chromatography: Column chromatography is a powerful purification technique. For separating a polar amine from a less polar product, normal-phase chromatography on silica gel is a good option. A mobile phase of hexane/ethyl acetate with a small amount of triethylamine (0.1-1%) can help to prevent the amine from streaking on the column. If the product is more polar than the diamine, reversed-phase chromatography may be more suitable.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the diamine remains soluble. Common solvents for recrystallizing aromatic compounds include ethanol, ethyl acetate, and toluene, or mixtures such as hexane/ethyl acetate.

  • Scavenger Resins: For a more advanced and often very clean purification, scavenger resins can be used. These are solid-supported reagents with functional groups that react with and bind to specific types of molecules. For removing amines, an isocyanate or sulfonic acid resin can be very effective.[3][4] The resin is simply stirred with the reaction mixture, and then the unreacted diamine, now bound to the resin, is removed by filtration.

Q4: I have tried an acidic wash, and now my product seems to be in the aqueous layer along with the diamine. What happened?

A4: This indicates that your product also has a basic functional group that is being protonated by the acid. In this scenario, you will need to use a non-extractive purification method such as flash chromatography or recrystallization. Alternatively, if the basicity of your product and the diamine are significantly different, a carefully controlled pH extraction might be possible, though this can be challenging without knowing the precise pKa values.

Detailed Experimental Protocols

Here are step-by-step protocols for the most common and effective work-up procedures.

Protocol 1: Standard Acid-Base Extraction

This is the most common and generally most effective method for removing this compound, provided your product is not acid-sensitive.

  • Dissolution: Once your reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl (aq).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The protonated diamine will be in the lower aqueous layer (if using a less dense organic solvent like ethyl acetate) or the upper aqueous layer (if using a denser solvent like dichloromethane). Drain the aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the diamine.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Protocol 2: Purification via Flash Chromatography

This method is suitable when acid-base extraction is not effective or when other impurities are also present.

  • Sample Preparation: Concentrate your crude reaction mixture to dryness. Dissolve a small amount of the crude material in the mobile phase you plan to use for the chromatography to ensure it is soluble.

  • Column Packing: Pack a chromatography column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Loading: Load your sample onto the column. You can either dissolve it in a minimum amount of the mobile phase and add it directly to the top of the column, or "dry load" it by adsorbing it onto a small amount of silica gel and then adding the solid to the column.

  • Elution: Begin eluting with your chosen mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). To prevent streaking of the amine, it is often beneficial to add a small amount of triethylamine (e.g., 0.5%) to the mobile phase.

  • Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Solvents for Work-up and Chromatography

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Common Uses
Hexane0.10.65569Non-polar solvent for chromatography and recrystallization.
Toluene2.40.867111Recrystallization, reaction solvent.
Dichloromethane3.11.3340Extraction and chromatography.
Diethyl Ether2.80.71335Extraction.
Ethyl Acetate4.40.90277Extraction and chromatography.
Acetonitrile5.80.78682Reaction solvent.
Ethanol4.30.78978Reaction solvent, recrystallization.
Water10.21.00100Aqueous layer in extractions.

Visualization of Work-up Logic

The choice of work-up procedure is a critical step in any synthesis. The following diagram illustrates a decision-making workflow for removing unreacted this compound.

Workup_Decision_Tree start Reaction Mixture (Product + Unreacted Diamine) is_product_acid_stable Is the product stable to acid? start->is_product_acid_stable acid_wash Perform Acid-Base Extraction (e.g., 1M HCl wash) is_product_acid_stable->acid_wash Yes alternative_methods Consider Alternative Methods is_product_acid_stable->alternative_methods No check_separation Complete Separation? acid_wash->check_separation purified_product Purified Product check_separation->purified_product Yes check_separation->alternative_methods No is_product_solid Is the product a solid? alternative_methods->is_product_solid scavenger_resin Use Scavenger Resin alternative_methods->scavenger_resin Advanced Option recrystallize Recrystallization is_product_solid->recrystallize Yes chromatography Flash Chromatography is_product_solid->chromatography No recrystallize->purified_product chromatography->purified_product scavenger_resin->purified_product

Caption: Decision tree for selecting a work-up procedure.

References

Technical Support Center: Analytical Method Development for Impurity Profiling of 3-ethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing, validating, and troubleshooting analytical methods for the impurity profiling of 3-ethoxybenzene-1,2-diamine. The content is structured to address common challenges and provide scientifically-grounded solutions, ensuring method robustness and regulatory compliance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful impurity profiling strategy.

Q1: What are the potential sources and types of impurities for this compound?

Impurities in any active pharmaceutical ingredient (API) like this compound can originate from various stages of its lifecycle. According to the International Council for Harmonisation (ICH) guidelines, these are broadly classified as organic impurities, inorganic impurities, and residual solvents.[1]

For this compound, a synthetic intermediate, the most critical impurities are typically organic. Their potential sources include:

  • Synthesis-Related Impurities: By-products from incomplete reactions or side reactions, unreacted starting materials, and intermediates. For example, the synthesis of 1,2-diamines can involve several pathways, each with a unique profile of potential by-products.

  • Degradation Products: Impurities formed during storage or handling due to exposure to light, heat, humidity, acid, base, or oxidizing conditions.[2] Aromatic amines are particularly susceptible to oxidative degradation.[3]

A summary of potential impurities is provided in the table below.

Impurity Type Potential Origin Examples for this compound
Starting Materials SynthesisPrecursors used in the synthesis route (e.g., substituted nitrobenzenes).
Intermediates SynthesisPartially reacted molecules from multi-step synthesis.
By-products SynthesisIsomers (e.g., 4-ethoxybenzene-1,2-diamine), products of over-reaction, or side reactions like polymerization.
Degradation Products Storage & HandlingOxidized species (e.g., N-oxides, nitroso derivatives), products of hydrolysis, or photolytic degradation products.[3]
Reagents/Catalysts SynthesisResidual reagents, ligands, or catalysts used in the manufacturing process.[1]

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

The ICH Q3A(R2) guideline provides a clear framework for reporting, identifying, and qualifying impurities in new drug substances.[4][5] The thresholds are based on the maximum daily dose (MDD) of the drug substance. While this compound is an intermediate, these principles are fundamental in drug development.

Threshold Type MDD ≤ 2 g/day MDD > 2 g/day Purpose
Reporting ≥ 0.05%≥ 0.03%The level at which an impurity must be reported in a regulatory submission.[6][7]
Identification ≥ 0.10% or 1.0 mg TDI≥ 0.05%The level at which the structure of an impurity must be confirmed.[5][6]
Qualification ≥ 0.15% or 1.0 mg TDI≥ 0.05%The level at which an impurity's biological safety must be established.[5][7]
*TDI = Total Daily Intake; whichever is lower.

Q3: Which analytical technique is best suited for impurity profiling of this compound?

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the gold standard for impurity profiling of non-volatile organic compounds like this compound.[8][9] Its high resolving power and sensitivity make it ideal for separating structurally similar impurities from the main compound.

For structural elucidation of unknown impurities identified during profiling, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[10] LC-MS provides molecular weight information that is critical for identifying unknown peaks.[10]

Section 2: A Strategic Approach to Method Development

A robust, stability-indicating analytical method is one that can accurately measure the API in the presence of its impurities and degradation products. The development of such a method should be systematic. The objective is to demonstrate that the procedure is suitable for its intended purpose.[11]

Below is a workflow outlining the key stages of method development.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: Stress Testing & Specificity cluster_2 Phase 3: Finalization & Validation Start Define Analytical Target Profile (ATP) Col_Select Select Column & Mobile Phase Start->Col_Select Screen Screening Experiments (pH, Organic Modifier) Col_Select->Screen Optimize Optimize Gradient, Temp, Flow Rate Screen->Optimize Forced_Deg Conduct Forced Degradation Studies Optimize->Forced_Deg Peak_Track Peak Purity & Tracking (PDA/MS) Forced_Deg->Peak_Track Specificity Confirm Specificity & Resolution Peak_Track->Specificity Robust Assess Method Robustness Specificity->Robust Validate Perform Method Validation (ICH Q2(R1)) Robust->Validate End Final Method SOP Validate->End

Caption: A systematic workflow for impurity method development.

Step-by-Step Method Development Guide
  • Define the Analytical Target Profile (ATP): Clearly outline the goals. For impurity profiling, the ATP is to detect and quantify all process and degradation-related impurities at or above the reporting threshold (e.g., 0.05%).[6]

  • Initial Column and Mobile Phase Selection:

    • Column: A C18 column is a versatile starting point for RP-HPLC.[12] Given that this compound is an aromatic amine, a modern, high-purity, end-capped silica column is crucial to prevent peak tailing caused by secondary interactions with acidic silanol groups.[13][14]

    • Mobile Phase: A combination of a buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol) is standard. Since the analyte is basic, mobile phase pH control is critical. A pH 2-3 units away from the analyte's pKa is a good starting point to ensure a consistent ionized state.[13]

    • Detector: A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for detection of both the API and all impurities.

  • Forced Degradation Studies: To ensure the method is "stability-indicating," stress testing is mandatory.[2] This involves subjecting a solution of this compound to harsh conditions to intentionally generate degradation products. The goal is to achieve 5-20% degradation of the parent compound.[15]

    • Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60-80°C).[16]

    • Oxidation: Treat with 3% H₂O₂ at room temperature. Aromatic amines are often sensitive to oxidation.[3]

    • Thermal: Expose the solid API and a solution to dry heat (e.g., 80°C).[15]

    • Photolytic: Expose the solid API and a solution to a light source providing UV and visible light (e.g., 1.2 million lux hours).[15]

    The developed HPLC method must be able to separate all degradation products from the parent peak and from each other.

Section 3: Standard Operating Procedure (SOP) - Starting HPLC-UV Method

This protocol provides a robust starting point for analysis. Further optimization may be required based on your specific system and impurity profile.

1.0 Objective To quantify related impurities of this compound using a stability-indicating RP-HPLC method.

2.0 Materials & Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Orthophosphoric Acid (OPA)

  • Water (HPLC Grade, e.g., Milli-Q)

3.0 Equipment

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatography Data System (CDS), e.g., Empower.

  • Analytical Balance

  • pH Meter

  • Sonicator

  • 0.45 µm Syringe Filters

4.0 Chromatographic Conditions

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm (High-purity, end-capped)Provides good retention and resolution for aromatic compounds. High purity minimizes silanol interactions.[14]
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with OPABuffered aqueous phase to control pH and ensure consistent analyte ionization.[13]
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape.
Gradient Elution 0-5 min (10% B), 5-35 min (10-70% B), 35-40 min (70-90% B), 40-45 min (90% B), 45-46 min (90-10% B), 46-55 min (10% B)Gradient is necessary to elute impurities with a wide range of polarities while retaining resolution around the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time reproducibility.[17]
Injection Volume 10 µLSmall volume to prevent column overload.
Detection PDA at 230 nm (or optimal wavelength from spectra)Allows for monitoring multiple wavelengths and assessing peak purity.

5.0 Procedure

  • Mobile Phase A Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter and degas.

  • Standard Preparation (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation (0.5 mg/mL): Prepare the sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The %RSD for the peak area and retention time of the main peak should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions. Integrate all peaks ≥ 0.05% of the main peak area in the sample chromatogram.

Section 4: Troubleshooting Guide

Q: I'm seeing significant peak tailing for the main this compound peak. What's wrong?

Peak tailing with aromatic amines is a classic sign of secondary interactions with residual silanol groups on the column's stationary phase.[13] Here is a systematic approach to resolve this:

TroubleshootingPeakTailing Start Problem: Peak Tailing Observed for Aromatic Amine Check_pH Is Mobile Phase pH > 2 units away from analyte pKa? Start->Check_pH Adjust_pH Action: Lower mobile phase pH (e.g., to 2.5-3.0) to ensure full protonation. Check_pH->Adjust_pH No Check_Buffer Is buffer concentration sufficient (10-50 mM)? Check_pH->Check_Buffer Yes Resolved Issue Resolved Adjust_pH->Resolved Increase_Buffer Action: Increase buffer concentration to improve masking of silanols. Check_Buffer->Increase_Buffer No Check_Additive Consider adding a competitive amine (e.g., 0.1% Triethylamine). Check_Buffer->Check_Additive Yes Increase_Buffer->Resolved Add_Additive Action: Add TEA to mobile phase. It competes for active silanol sites. Check_Additive->Add_Additive Check_Column Is the column old or a 'Type A' silica? Check_Additive->Check_Column If Additive Not Desired Add_Additive->Resolved Replace_Column Action: Replace with a modern, high-purity, end-capped C18 or a phenyl-hexyl column. Check_Column->Replace_Column Yes Replace_Column->Resolved

Caption: A decision tree for troubleshooting peak tailing.

Q: My resolution between two impurities is poor (<1.5). How can I improve it?

Poor resolution can be addressed by modifying parameters that affect chromatographic selectivity.

  • Modify Gradient Slope: Make the gradient shallower around the region where the critical pair elutes. A slower change in the organic modifier concentration increases the separation time between peaks.

  • Change Organic Modifier: Switch from acetonitrile to methanol or use a ternary mixture. Methanol often provides different selectivity for aromatic compounds compared to acetonitrile.

  • Change Column Chemistry: If mobile phase optimization fails, changing the stationary phase is the most powerful way to alter selectivity.[18] Consider a Phenyl-Hexyl column, which offers alternative pi-pi interactions beneficial for separating aromatic compounds, or a C8 column for less hydrophobic retention.

  • Adjust Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and backpressure.[17]

Q: I see "ghost peaks" in my blank gradient run. What is their source?

Ghost peaks are spurious peaks that appear in a chromatogram, often during a gradient run.

  • Contaminated Mobile Phase: Ensure you are using high-purity solvents and salts. Contaminants in the weaker mobile phase (A) can concentrate on the column head and elute as the organic strength increases. Prepare fresh mobile phase daily.[17]

  • Carryover from Autosampler: This is a common cause. Implement a robust needle wash protocol in your autosampler method, using a strong solvent (like 100% acetonitrile or methanol) to clean the needle and injection port between runs.

  • System Contamination: If the above steps fail, components of the HPLC system (e.g., pump seals, filters) may be contaminated or degrading. Flush the entire system with a strong solvent like isopropanol.[19]

Section 5: Method Validation Overview

Once the method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[11][20] The key validation parameters for an impurity quantification method are summarized below.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).[20]Peak purity of API and impurity peaks must pass. All degradation products must be resolved from the API (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[20]Correlation coefficient (r²) ≥ 0.998 for each impurity over a range from the Quantitation Limit (QL) to 120% of the specification limit.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[11]Typically from QL to 120% of the specification limit for impurities.
Accuracy (Recovery) The closeness of the test results to the true value. Assessed by spiking known amounts of impurities into the sample matrix.[21]Recovery of 80.0% to 120.0% for each impurity at multiple concentration levels.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[21]Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) should have %RSD ≤ 10.0% for each impurity.
Quantitation Limit (QL) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20]Signal-to-Noise ratio (S/N) of ~10. Must be at or below the reporting threshold (e.g., 0.05%).
Detection Limit (DL) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of ~3.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±10%).[11]System suitability parameters must be met, and peak resolution should not be significantly affected.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Ethoxybenzene-1,2-diamine and 3-Methoxybenzene-1,2-diamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds is a cornerstone of creating new chemical entities with therapeutic potential. Among the myriad of building blocks available to medicinal chemists, substituted ortho-phenylenediamines are of paramount importance, serving as key precursors to a wide array of biologically active molecules, most notably benzimidazoles and quinoxalines. The reactivity of these diamines is a critical parameter that dictates reaction conditions, yields, and the overall efficiency of synthetic routes.

This guide provides an in-depth comparative analysis of the reactivity of two closely related and commercially significant building blocks: 3-ethoxybenzene-1,2-diamine and 3-methoxybenzene-1,2-diamine. We will delve into the subtle yet impactful differences imparted by the ethoxy versus the methoxy substituent, supported by theoretical principles and relevant experimental data. This document is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Influence of the Alkoxy Substituent: An Electronic and Steric Perspective

The reactivity of the amino groups in 3-alkoxybenzene-1,2-diamines is fundamentally governed by the electronic and steric nature of the alkoxy substituent on the aromatic ring. Both the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are potent electron-donating groups (EDGs) through resonance (+R effect), a consequence of the lone pair of electrons on the oxygen atom delocalizing into the benzene ring.[1] This donation of electron density is most pronounced at the ortho and para positions relative to the alkoxy group. Concurrently, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I effect) through the sigma bond framework.[1] However, for alkoxy groups, the resonance effect is dominant, leading to an overall activation of the aromatic ring towards electrophilic attack and an increase in the nucleophilicity of the amino groups.[2]

Electronic Effects: A Subtle Distinction

While both methoxy and ethoxy groups are net electron-donating, a nuanced difference in their electronic character exists. The ethyl group in the ethoxy substituent is slightly more electron-releasing than the methyl group of the methoxy substituent due to a greater positive inductive effect (+I). This enhanced electron-donating nature of the ethyl group can, in principle, lead to a marginal increase in the electron density of the aromatic ring and, consequently, a slight enhancement of the nucleophilicity of the amino groups in this compound compared to its methoxy counterpart.

This subtle difference can be quantitatively assessed using Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. For the para position, the Hammett constants (σₚ) for -OCH₃ and -OC₂H₅ are -0.27 and -0.25, respectively. The slightly less negative value for the ethoxy group suggests a marginally weaker electron-donating effect in this specific context. However, it is crucial to recognize that Hammett constants are derived from the ionization of benzoic acids and may not perfectly translate to the kinetics of all reactions. In the context of the nucleophilicity of the amino groups, the greater inductive effect of the ethyl group is a key consideration.

Steric Hindrance: The More Conspicuous Differentiator

A more pronounced distinction between the methoxy and ethoxy groups lies in their steric bulk. The ethyl group of the ethoxy substituent is larger than the methyl group of the methoxy substituent. This increased steric hindrance in this compound can play a significant role in directing the regioselectivity of reactions and influencing reaction rates.[3] In reactions where an incoming reagent must approach the amino groups, the bulkier ethoxy group may present a greater steric impediment, potentially slowing down the reaction rate compared to the methoxy-substituted analogue, especially if the reaction is sensitive to steric crowding around the reaction center.

Comparative Reactivity in Key Heterocycle Syntheses

The practical implications of these electronic and steric differences are best illustrated in common synthetic transformations that utilize these diamines. The synthesis of benzimidazoles and quinoxalines are two such exemplary reactions.

Benzimidazole Synthesis

The condensation of an ortho-phenylenediamine with an aldehyde is a fundamental method for the synthesis of 2-substituted benzimidazoles. The reaction mechanism initiates with the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde, followed by cyclization and subsequent oxidation to the aromatic benzimidazole.

Logical Relationship: Factors Influencing Benzimidazole Synthesis Rate

cluster_reactants Reactant Properties cluster_substituent_effects Alkoxy Group Effects Diamine_Nucleophilicity Diamine Nucleophilicity Reaction_Rate Reaction Rate Diamine_Nucleophilicity->Reaction_Rate increases Aldehyde_Electrophilicity Aldehyde Electrophilicity Aldehyde_Electrophilicity->Reaction_Rate increases Electronic_Effect Electronic Effect (+R, -I) Electronic_Effect->Diamine_Nucleophilicity increases Steric_Effect Steric Hindrance Steric_Effect->Reaction_Rate decreases

Caption: Factors influencing the rate of benzimidazole synthesis.

Based on the electronic and steric arguments:

  • This compound: The slightly greater electron-donating nature of the ethoxy group would marginally enhance the nucleophilicity of the amino groups, potentially leading to a faster initial attack on the aldehyde. However, the increased steric bulk of the ethoxy group could hinder the approach of the aldehyde and subsequent cyclization steps, potentially slowing the overall reaction rate.

  • 3-Methoxybenzene-1,2-diamine: The smaller steric profile of the methoxy group would present less of a hindrance, potentially allowing for a faster reaction, especially with bulkier aldehydes.

The net effect on the reaction rate will be a balance of these opposing electronic and steric influences. For many common aldehydes, the steric difference may be the more dominant factor, suggesting that 3-methoxybenzene-1,2-diamine might exhibit a faster reaction rate in benzimidazole synthesis.

Quinoxaline Synthesis

Quinoxalines are synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4] The mechanism involves a double condensation, with each amino group attacking one of the carbonyl carbons, followed by dehydration to form the aromatic quinoxaline ring system.

Similar to benzimidazole synthesis, the nucleophilicity of the amino groups is a key determinant of the reaction rate. The same electronic and steric arguments apply. The slightly enhanced nucleophilicity of the ethoxy-substituted diamine may be counteracted by its greater steric bulk, which could impede the approach of the dicarbonyl compound and the necessary conformational changes during the cyclization process. Therefore, it is plausible that 3-methoxybenzene-1,2-diamine would also exhibit a higher reactivity in quinoxaline synthesis, particularly with sterically demanding dicarbonyl compounds.

Experimental Data and Protocols

To facilitate a practical comparison in your own laboratory setting, we provide the following standardized protocols for the synthesis of a representative benzimidazole and quinoxaline.

Experimental Protocol 1: Synthesis of 2-Aryl-benzimidazole

This protocol is a general procedure for the condensation of an o-phenylenediamine with an aromatic aldehyde.[6]

Materials:

  • 3-Alkoxybenzene-1,2-diamine (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Ammonium chloride (NH₄Cl) (4.0 mmol)

  • Chloroform (CHCl₃) (5 mL)

  • Ethyl acetate

  • Water

  • Sodium sulfate

Procedure:

  • To a stirred solution of the 3-alkoxybenzene-1,2-diamine (1.0 mmol) in chloroform (5 mL), add the aromatic aldehyde (1.0 mmol) and ammonium chloride (4.0 mmol).

  • Stir the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl acetate 30:70).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL).

  • Separate the layers and dry the organic layer over sodium sulfate.

  • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.

Workflow: Benzimidazole Synthesis

Start Start Reactants Mix Diamine, Aldehyde, and NH4Cl in Chloroform Start->Reactants Stir Stir at Room Temperature for 4 hours Reactants->Stir Monitor Monitor by TLC Stir->Monitor Workup Solvent Removal and Ethyl Acetate Extraction Monitor->Workup Reaction Complete Purification Purify by Recrystallization or Chromatography Workup->Purification End End Purification->End

Caption: Experimental workflow for the synthesis of 2-aryl-benzimidazoles.

Experimental Protocol 2: Synthesis of 2,3-Diaryl-quinoxaline

This protocol describes a general method for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7]

Materials:

  • 3-Alkoxybenzene-1,2-diamine (1.0 mmol)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Camphorsulfonic acid (CSA) (20 mol%)

  • Ethanol (5 mL)

  • Cold water

Procedure:

  • Prepare a solution of the 1,2-dicarbonyl compound (1.0 mmol) and the 3-alkoxybenzene-1,2-diamine (1.0 mmol) in ethanol (5 mL).

  • Add camphorsulfonic acid (20 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water (5 mL) to the reaction mixture and continue stirring until a solid precipitates.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Data Summary and Recommendations

Feature3-Methoxybenzene-1,2-diamineThis compound
Electronic Effect Strong electron-donating (+R > -I)Slightly stronger electron-donating (+R > -I) due to +I of ethyl group
Steric Hindrance ModerateHigher than methoxy
Predicted Reactivity Generally higher due to lower steric hindrancePotentially lower in sterically demanding reactions

Recommendation for Researchers:

For routine synthesis of benzimidazoles and quinoxalines, 3-methoxybenzene-1,2-diamine is often the preferred choice due to its lower steric profile, which generally translates to faster reaction rates and potentially higher yields, especially when using bulky reaction partners. However, This compound remains a valuable building block, and its slightly different electronic properties could be advantageous in specific applications where fine-tuning of electronic character is desired. It is always recommended to perform small-scale parallel experiments to determine the optimal reactant for a specific synthetic target and reaction conditions.

Conclusion

The choice between this compound and 3-methoxybenzene-1,2-diamine in drug development is a nuanced one, hinging on a careful consideration of both electronic and steric effects. While the electronic differences are subtle, the greater steric bulk of the ethoxy group is a more significant factor that can influence reaction kinetics and outcomes. For most standard condensation reactions leading to the formation of benzimidazoles and quinoxalines, the less sterically hindered 3-methoxybenzene-1,2-diamine is likely to exhibit superior reactivity. This guide provides the foundational knowledge and practical protocols to enable researchers to make data-driven decisions in the synthesis of novel heterocyclic compounds.

References

A Senior Application Scientist's Guide to the Method Validation of 3-ethoxybenzene-1,2-diamine Analysis: A Comparative Study of HPLC, UPLC, and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount. 3-ethoxybenzene-1,2-diamine is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Ensuring its purity and concentration is critical for reaction stoichiometry, yield optimization, and the quality of the final product. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Furthermore, it offers a comparative analysis with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to aid in selecting the most appropriate analytical technique for your specific needs.

The Critical Role of Method Validation

Before delving into the specifics of the analytical methods, it is crucial to understand the philosophy behind method validation. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This process is not merely a regulatory hurdle but a cornerstone of good science, ensuring the reliability, consistency, and accuracy of analytical data. The principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for this process.[2][3][4]

Part 1: A Validated HPLC-UV Method for this compound

While a specific validated method for this compound is not extensively published, a robust method can be adapted from established procedures for similar aromatic diamines, such as phenylenediamines.[5][6][7] The following method is proposed based on the chemical properties of the analyte and extensive experience with related compounds.

Rationale for Method Design

This compound possesses a chromophore due to its aromatic ring, making it suitable for UV detection. A reversed-phase HPLC method is the logical choice, as it is a versatile and widely used technique for the separation of moderately polar organic compounds. A C18 column is selected for its excellent resolving power and stability. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and retention.

Proposed HPLC-UV Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 6.5) (40:60, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes
Step-by-Step Method Validation Protocol (ICH Q2(R2) Framework)

The validation of this method must be a systematic process to demonstrate its suitability.

Caption: Workflow for HPLC Method Validation.

1. Specificity/Selectivity:

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a sample of this compound spiked with known related substances and potential impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions to ensure the separation of the main peak from any degradation products.

2. Linearity and Range:

  • Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering 80% to 120% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level and analyze them.

    • Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Procedure:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or by using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).

    • LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or by using the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations in the chromatographic conditions, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% organic).

      • Column temperature (e.g., ± 2 °C).

      • pH of the buffer (e.g., ± 0.2 units).

    • Analyze the system suitability parameters (e.g., retention time, peak asymmetry, and resolution) under these modified conditions. The results should remain within the predefined acceptance criteria.

Part 2: Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision that impacts throughput, sensitivity, and cost. Here, we compare the validated HPLC method with two powerful alternatives: UPLC and GC-MS.

Caption: Decision tree for analytical method selection.

Performance Comparison: HPLC vs. UPLC vs. GC-MS
FeatureHPLC-UVUPLC-UV/MSGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.Separation of volatile compounds in the gas phase followed by mass spectrometric detection.
Speed Moderate (e.g., 10-30 min)Very Fast (e.g., 1-5 min)[8][9][10]Fast (e.g., 5-20 min)
Resolution GoodExcellent, superior peak capacity.[8][9]Very High, excellent for isomeric separation.
Sensitivity Good (ppm range)Excellent (ppb range), especially with MS.[8][9][10]Excellent (ppb to ppt range).
Sample Requirements Soluble in mobile phase, non-volatile.Soluble in mobile phase, non-volatile.Volatile and thermally stable, may require derivatization for polar analytes.
Instrumentation Cost ModerateHighHigh
Solvent Consumption HighLow[8]Very Low
Robustness High, well-established methods.Moderate, more sensitive to matrix effects and system cleanliness.High, very reliable instrumentation.
Ideal Application for this compound Routine quality control, purity assessment.High-throughput screening, impurity profiling at trace levels.Analysis of volatile impurities, confirmation of identity.
In-depth Analysis of Alternatives

Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Sensitivity

UPLC is a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over conventional HPLC.[8][9][10] By utilizing columns with sub-2 µm particles, UPLC systems can operate at much higher linear velocities without sacrificing efficiency. This results in significantly shorter run times, often reducing a 20-minute HPLC analysis to under 3 minutes. The narrower peaks obtained in UPLC also lead to increased sensitivity, making it ideal for detecting trace-level impurities.

  • Causality: The smaller particle size increases the surface area for interaction, leading to more efficient mass transfer and sharper peaks. However, this also results in higher backpressure, necessitating specialized instrumentation capable of handling pressures up to 15,000 psi.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS would be particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis process. The high resolving power of capillary GC columns allows for excellent separation of closely related compounds, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern of the analyte.

  • Causality: The analyte must be thermally stable and sufficiently volatile to be vaporized in the heated injection port without degradation. For polar compounds like aromatic amines, derivatization may sometimes be necessary to increase volatility and improve peak shape.

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC, UPLC, and GC-MS for the analysis of this compound is not about which method is definitively "better," but which is most "fit for purpose."

  • For routine quality control and release testing , where robustness, reliability, and cost-effectiveness are key, the validated HPLC method is an excellent choice.

  • For high-throughput screening, rapid method development, or the detection of trace-level impurities , the speed and sensitivity of UPLC offer significant advantages.

  • For the definitive identification of unknown volatile impurities and for orthogonal testing , the high specificity and resolving power of GC-MS are unparalleled.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions, ensuring the generation of high-quality, reliable analytical data that underpins the development of safe and effective pharmaceutical products.

References

A Comparative Spectroscopic Guide to Ethoxy- and Methoxy-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Influence of Alkoxy Chains on a Privileged Scaffold

Benzimidazoles represent a cornerstone heterocyclic motif in medicinal chemistry and materials science. Their rigid, planar structure and hydrogen bonding capabilities make them ideal scaffolds for developing a wide range of therapeutic agents and functional materials.[1] The introduction of substituents onto the benzimidazole core or its appended aryl rings allows for the fine-tuning of its electronic, photophysical, and biological properties.

Among the most common modifications is the incorporation of alkoxy groups, particularly methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) moieties. While seemingly minor, the change from a methyl to an ethyl group can induce subtle yet significant shifts in a molecule's spectroscopic signature. Understanding these differences is paramount for researchers in drug development and materials science for unambiguous structural elucidation, characterization, and predicting molecular behavior.

This guide provides an in-depth, objective comparison of the spectroscopic properties of ethoxy- and methoxy-substituted benzimidazoles. We will delve into the causality behind the experimental choices and present supporting data from key analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) and Fluorescence Spectroscopy.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each nucleus. When comparing methoxy and ethoxy substituents, the key differences arise from the number of protons and carbons, and the subtle electronic effects of the additional methylene group in the ethoxy chain.

Causality of Experimental Choices in NMR

The choice of deuterated solvent is critical in NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is frequently employed for benzimidazole derivatives due to its excellent solubilizing power for these often crystalline compounds and its ability to slow down the exchange of the N-H proton, which can sometimes lead to its observation in the ¹H NMR spectrum.[2][3] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex aromatic regions of these molecules.

¹H NMR Spectroscopy: A Tale of Two Alkyl Chains

The most apparent difference in the ¹H NMR spectra of methoxy- and ethoxy-substituted benzimidazoles is the signature of the alkoxy group itself.

  • Methoxy Group (-OCH₃): A sharp singlet is observed, typically in the range of δ 3.8-4.0 ppm, corresponding to the three equivalent methyl protons.[3][4]

  • Ethoxy Group (-OCH₂CH₃): This group presents a more complex pattern due to spin-spin coupling:

    • A quartet for the methylene protons (-OCH₂-), typically found around δ 4.0-4.3 ppm. The splitting into a quartet is due to coupling with the adjacent methyl protons (n+1 rule, 3+1=4).

    • A triplet for the terminal methyl protons (-CH₃), usually appearing further upfield around δ 1.3-1.5 ppm, split by the two methylene protons (2+1=3).

The protons on the benzimidazole and any attached phenyl rings will also experience subtle shifts depending on the electronic influence of the alkoxy group. The slightly greater electron-donating inductive effect of the ethoxy group compared to the methoxy group may cause minor upfield shifts (to lower ppm values) for ortho and para protons on a substituted phenyl ring, though this effect is often minimal.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

In ¹³C NMR, the differences are again centered on the alkoxy carbons:

  • Methoxy Carbon (-OCH₃): A single resonance, typically observed around δ 55-56 ppm.[4]

  • Ethoxy Carbons (-OCH₂CH₃): Two distinct signals are expected:

    • The methylene carbon (-OCH₂-) appears further downfield, generally in the δ 63-65 ppm range.

    • The methyl carbon (-CH₃) is found significantly upfield, around δ 14-16 ppm.

The carbon atoms of the aromatic rings will show very subtle differences between the two derivatives, often within the typical variation of experimental conditions.

Comparative NMR Data

The following table summarizes representative ¹H and ¹³C NMR data for a methoxy-substituted benzimidazole. While a directly comparable 2-(4-ethoxyphenyl)-1H-benzimidazole was not found with full spectral data in the literature, the expected shifts for the ethoxy group are provided for a clear comparison.

Table 1: Comparative NMR Data for 2-(4-Alkoxyphenyl)-1H-benzimidazoles in DMSO-d₆

Assignment 2-(4-Methoxyphenyl)-1H-benzimidazole [4]Expected for 2-(4-Ethoxyphenyl)-1H-benzimidazole
¹H NMR (δ, ppm)
-OCH₃ / -OCH₂CH₃3.85 (s, 3H)~4.1 (q, 2H)
-CH₂CH₃ N/A~1.4 (t, 3H)
Aromatic-H8.13 (d), 7.56 (s), 7.18 (dd), 7.13 (d)Similar multiplet patterns, minor shifts expected
Benzimidazole N-H12.76 (s, 1H)~12.7 (s, 1H)
¹³C NMR (δ, ppm)
-OC H₃ / -OC H₂CH₃55.79~63-65
-OCH₂C H₃N/A~14-16
Aromatic/Benzimidazole-C161.07, 151.82, 128.48, 123.18, 122.21, 114.83Similar signals, minor shifts expected

II. Infrared (IR) Spectroscopy: Unveiling Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The primary distinctions between methoxy- and ethoxy-substituted benzimidazoles lie in the C-H stretching and bending regions of the alkyl portion of the alkoxy group.

Causality of Experimental Choices in IR Spectroscopy

The standard method for analyzing solid samples like benzimidazoles is using potassium bromide (KBr) pellets. This involves grinding the sample with KBr powder and pressing it into a transparent disk. This technique minimizes interference from solvents and provides a clear spectrum of the solid-state compound.

Key Vibrational Modes
  • N-H Stretch: A broad band typically appears in the region of 3100-3450 cm⁻¹, characteristic of the N-H bond in the imidazole ring. This band's broadness is due to intermolecular hydrogen bonding in the solid state.[4][5]

  • Aromatic C-H Stretch: Sharp peaks are usually observed just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: This is where the main difference is observed.

    • Methoxy: Symmetrical and asymmetrical stretching of the C-H bonds in the methyl group are seen in the 2850-2970 cm⁻¹ range.[4]

    • Ethoxy: The presence of both methyl and methylene groups results in more complex absorption bands in the same 2850-2980 cm⁻¹ region.

  • C=N and C=C Stretches: Strong absorptions between 1500-1630 cm⁻¹ are characteristic of the C=N stretching of the imidazole ring and the C=C stretching of the aromatic rings.[4][5]

  • C-O Stretch (Ether): A strong, characteristic C-O stretching band for the aryl-alkyl ether is found in the 1240-1260 cm⁻¹ region.[4] The precise position is not expected to differ significantly between the methoxy and ethoxy derivatives.

Comparative IR Data

The following table presents typical IR absorption frequencies for methoxy- and ethoxy-substituted benzimidazoles.

Table 2: Comparative FT-IR Data (KBr, cm⁻¹)

Vibrational Mode Methoxy-Substituted [4]Ethoxy-Substituted [6]Key Difference
N-H Stretch~3439 (broad)~3400 (broad)Minor shift, broadness indicates H-bonding
Aromatic C-H Stretch~3050~3060Essentially identical
Aliphatic C-H Stretch~2965, 2840~2980, 2935, 2870More complex pattern for ethoxy due to CH₂ and CH₃ groups
C=N / C=C Stretch~1613~1618Very similar
Asymmetric C-O-C Stretch~1244~1259Very similar, strong absorption

III. UV-Visible and Fluorescence Spectroscopy: Exploring Electronic Transitions

UV-Vis absorption and fluorescence emission spectroscopy provide insights into the electronic structure and photophysical properties of molecules. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Causality of Experimental Choices

The choice of solvent is paramount as it can influence the position of absorption and emission maxima (a phenomenon known as solvatochromism).[7][8] Solvents of varying polarity, such as ethanol, acetonitrile, and dimethyl sulfoxide (DMSO), are often used to study these effects. For fluorescence measurements, it is crucial to use dilute solutions to avoid concentration-dependent quenching effects.

Absorption and Emission Properties

Benzimidazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions within the conjugated aromatic system.[9] The introduction of an electron-donating alkoxy group on an attached phenyl ring generally leads to a bathochromic (red) shift in the absorption maximum compared to the unsubstituted parent compound. This is due to the raising of the HOMO energy level, which decreases the HOMO-LUMO energy gap.

The difference between a methoxy and an ethoxy group is expected to be minimal. The slightly stronger inductive effect of the ethoxy group might cause a very small additional red shift (a few nanometers) in both the absorption (λ_abs) and emission (λ_em) maxima, but this is often within the range of experimental variability.

Many 2-(2'-hydroxyphenyl)benzimidazole derivatives are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), which results in a large Stokes shift (a significant separation between absorption and emission maxima).[10] While the alkoxy groups discussed here are not directly involved in proton transfer, their electronic influence can modulate the energies of the states involved in the ESIPT process.

Table 3: Representative Photophysical Data

Compound Type Typical λ_abs (nm) Typical λ_em (nm) Expected Difference
Methoxy-substituted~325 - 340~350 - 550 (can be large due to ESIPT)Ethoxy substitution may cause a minor red shift of 1-5 nm in both absorption and emission compared to the methoxy analogue.
Ethoxy-substituted~326 - 345~351 - 555 (can be large due to ESIPT)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key experiments described.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified benzimidazole derivative.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.

  • Acquisition: Cap the NMR tube and place it in the NMR spectrometer.

  • ¹H NMR: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the ¹³C NMR spectrum. As the ¹³C nucleus is less sensitive, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Protocol 2: FT-IR Spectroscopic Analysis
  • Sample Preparation: Place a small amount (~1-2 mg) of the dry, finely ground benzimidazole sample in an agate mortar.

  • Mixing: Add approximately 100-150 mg of dry, spectroscopic grade KBr powder. Gently grind the two substances together until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer a portion of the powder into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Protocol 3: UV-Vis and Fluorescence Analysis
  • Stock Solution: Prepare a stock solution of the benzimidazole derivative (e.g., 1 mM) in a suitable solvent (e.g., spectroscopic grade ethanol or DMSO).

  • Working Solution (UV-Vis): Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 (typically ~10-20 µM).

  • UV-Vis Measurement: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference. Fill a second cuvette with the sample working solution. Scan a range from approximately 250 nm to 500 nm to record the absorption spectrum and identify the λ_max.

  • Working Solution (Fluorescence): Dilute the stock solution to a much lower concentration (typically ~1-5 µM) to avoid inner filter effects. The absorbance at the excitation wavelength should be below 0.1.

  • Fluorescence Measurement: Place the sample cuvette in the fluorometer. Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum. Scan the emission over a longer wavelength range (e.g., from λ_max + 10 nm to 600 nm) to record the fluorescence spectrum and determine the λ_em.

Visualizing Experimental Logic

The logical flow of synthesizing and characterizing these compounds can be visualized to better understand the process.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_comparison Comparative Analysis Start o-Phenylenediamine + Alkoxy-substituted Benzaldehyde Reaction Condensation Reaction (e.g., Reflux in Ethanol) Start->Reaction Purification Recrystallization or Column Chromatography Reaction->Purification Product Pure Alkoxy-Substituted Benzimidazole Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Elucidation IR FT-IR Spectroscopy Product->IR Functional Group ID UV_FL UV-Vis & Fluorescence Spectroscopy Product->UV_FL Photophysical Properties Data_Analysis Compare Spectral Data: - Chemical Shifts (δ) - Vibrational Frequencies (cm⁻¹) - λ_max (nm) NMR->Data_Analysis IR->Data_Analysis UV_FL->Data_Analysis

Caption: Workflow from synthesis to comparative spectroscopic analysis.

Conclusion

The spectroscopic comparison of ethoxy- and methoxy-substituted benzimidazoles reveals distinct yet predictable differences. In NMR spectroscopy , the ethoxy group is easily identified by its characteristic quartet-triplet pattern in the ¹H spectrum and two distinct aliphatic signals in the ¹³C spectrum, contrasting with the simple singlet of the methoxy group. In IR spectroscopy , the primary difference is the more complex C-H stretching region for the ethoxy group. Finally, in UV-Vis and fluorescence spectroscopy , the electronic effects are more subtle, with the ethoxy group potentially inducing a minor bathochromic shift relative to its methoxy counterpart.

By understanding the origins of these spectral differences and employing robust, validated experimental protocols, researchers can confidently characterize these important molecules, paving the way for their application in drug discovery and materials innovation.

References

A Comparative Guide to Catalysts for Quinoxaline Synthesis with Diverse Phenylenediamines

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxalines are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials with significant optoelectronic applications.[1][2] Their synthesis, most commonly through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, has been the subject of extensive research to develop more efficient, sustainable, and versatile catalytic methods.[3] This guide provides a comparative analysis of various catalytic systems for quinoxaline synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their performance with different phenylenediamines, and detailed experimental protocols.

The Evolving Landscape of Quinoxaline Synthesis: Beyond Traditional Methods

The classical approach to quinoxaline synthesis often involves high temperatures and the use of strong acid catalysts, which can lead to side reactions and limitations in substrate scope.[4] Modern synthetic strategies have focused on the development of milder and more efficient catalytic systems, broadly categorized into transition-metal-catalyzed and transition-metal-free approaches.[5][6] The choice of catalyst profoundly impacts reaction efficiency, cost, and environmental footprint. Transition-metal-free methods are advantageous due to lower toxicity and simpler purification, aligning with the principles of green chemistry.[5][7] Conversely, transition-metal catalysts can provide higher yields and accommodate a broader range of substrates under specific conditions.[6]

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst in quinoxaline synthesis is critically dependent on the electronic nature of the substituents on both the phenylenediamine and the dicarbonyl compound. Electron-donating groups (EDGs) on the phenylenediamine generally accelerate the reaction, while electron-withdrawing groups (EWGs) can decrease the reaction rate.[8] The following sections and tables provide a detailed comparison of different catalyst types.

Transition-Metal-Based Catalysts

Transition metals have been extensively employed in both homogeneous and heterogeneous catalysis for quinoxaline synthesis.[6] Noble metals, while efficient, present challenges related to cost and removal from the final product.[7] Consequently, there is a growing interest in catalysts based on more abundant and less toxic metals like iron, copper, and nickel.[9]

Table 1: Performance of Selected Transition-Metal-Based Catalysts

CatalystPhenylenediamine SubstrateDicarbonyl SubstrateSolventTemp. (°C)TimeYield (%)Reference
Cu-Aluminao-phenylenediaminePhenylacetyleneToluene606 h95[10]
AlCl₃o-phenylenediamineBenzoinEthanolReflux1 h95[7]
Ni-nanoparticleso-phenylenediamineGlyoxalAcetonitrile2530 min94[11]
Fe₃O₄@SiO₂/Schiff base/Co(II)o-phenylenediamineBenzilEtOH/H₂ORT15 min95[8]
CuH₂PMo₁₁VO₄₀/Aluminao-phenylenediamineBenzilToluene252 h92[4]
CrCl₂·6H₂O4-methyl-o-phenylenediamineBenzilEthanolRT38 min93[12]
Nanocatalysts: The Frontier of Efficiency and Reusability

Nanocatalysts have emerged as a highly promising class of materials for quinoxaline synthesis due to their high surface area-to-volume ratio, which provides a greater number of active sites.[9][13] This often translates to higher catalytic activity, milder reaction conditions, and shorter reaction times. Furthermore, many nanocatalysts, particularly those with magnetic properties, can be easily recovered and reused multiple times without a significant loss of activity, enhancing the sustainability of the process.[9] The field encompasses a wide array of nanocatalysts, including those based on iron, copper, nickel, gold, silica, and zirconium.[9]

Table 2: Performance of Selected Nanocatalysts

CatalystPhenylenediamine SubstrateDicarbonyl SubstrateSolventTemp. (°C)TimeYield (%)ReusabilityReference
Fe₃O₄ nanoparticles1,2-diaminobenzeneBenzilEthanolReflux10 min986 cycles[9]
Nano-kaoline/BF₃/Fe₃O₄1,2-phenylenediamine1,2-diketonesGrindingRT5-10 min94-98-[9]
Ni(II) ion loaded Y-type zeoliteo-phenylenediamineBenzilEthanolReflux2 h92-[8]
Silica nanoparticles1,2-diamines1,2-diketonesSolvent-freeRT5-15 min95-98-[8]
ZrO₂/MxOy-MCM-41o-phenylenediaminesvicinal diketonesAcetonitrileReflux1-2 h90-984 cycles[14]
Transition-Metal-Free Catalysis: A Greener Approach

The development of transition-metal-free catalytic systems is a significant step towards more sustainable chemical synthesis.[1][5] These methods often utilize organocatalysts, ionic liquids, or even catalyst-free conditions under specific energy inputs like ultrasound irradiation.[1] The absence of metal catalysts simplifies product purification and reduces toxic waste.[5]

Table 3: Performance of Selected Transition-Metal-Free Systems

Catalyst/ConditionPhenylenediamine SubstrateReactant 2SolventTemp. (°C)TimeYield (%)Reference
Camphor sulfonic acid (20 mol%)o-phenylenediamineBenzilEthanolRT10 min95[1]
Nitrilotris(methylenephosphonic acid) (5 mol%)1,2-diamines1,2-dicarbonylsEthanolReflux5-15 min80-97[1]
I₂ (20 mol%) / TBHPo-phenylenediamineAlkenesDMSO8012 h31-93[1]
Rose Bengal (20 mol%) / Visible light1,2-diamines1,2-dicarbonylsAcetonitrileRT1-3 h70-95[1]
Ionic liquid functionalized celluloseo-phenylenediamine1,2-dicarbonylsWater8010-30 min78-99[1][15]
Catalyst-free / Ultrasoundsubstituted o-phenylenediamines1,2-dicarbonylsWater5015-30 min85-95[1]
Pyridine1,2-phenylenediaminesPhenacyl bromideTHFRT2 hexcellent[16]

Mechanistic Insights and Experimental Workflow

The most common pathway for quinoxaline formation involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The reaction proceeds through the formation of a diimine intermediate, followed by cyclization and dehydration to yield the quinoxaline ring.[3][17] Catalysts play a crucial role in activating the carbonyl groups of the dicarbonyl compound, facilitating the nucleophilic attack by the diamine, and promoting the subsequent dehydration and cyclization steps.[3]

G cluster_workflow Experimental Workflow for Quinoxaline Synthesis Reactants 1,2-Phenylenediamine + 1,2-Dicarbonyl Compound Solvent_Catalyst Add Solvent and Catalyst Reactants->Solvent_Catalyst Reaction Stir at Specified Temperature and Time Solvent_Catalyst->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Catalyst Separation (e.g., filtration) Monitoring->Workup Upon Completion Purification Product Purification (e.g., recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization G cluster_mechanism Plausible Reaction Mechanism Diamine 1,2-Phenylenediamine Intermediate1 Mono-imine Intermediate Diamine->Intermediate1 + Dicarbonyl 1,2-Dicarbonyl (activated by catalyst) Dicarbonyl->Intermediate1 Intermediate2 Di-imine Intermediate Intermediate1->Intermediate2 + 1,2-Phenylenediamine Cyclized_Intermediate Cyclized Intermediate Intermediate2->Cyclized_Intermediate Intramolecular Cyclization Quinoxaline Quinoxaline Cyclized_Intermediate->Quinoxaline - H₂O Water H₂O Cyclized_Intermediate->Water

References

A Senior Application Scientist's Guide to the Validation of Analytical Procedures for Quantifying 3-Ethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxybenzene-1,2-diamine is an aromatic amine that serves as a critical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and concentration must be precisely controlled to ensure the safety, efficacy, and quality of the final product. Therefore, a robust and reliable analytical procedure for its quantification is not merely a procedural step but the foundation of quality control.

This guide provides an in-depth comparison and detailed methodology for the validation of an analytical procedure for this compound, grounded in the principles of scientific integrity and regulatory compliance. As a Senior Application Scientist, my objective is to move beyond a simple checklist of validation parameters. Instead, this document elucidates the causality behind experimental choices, ensuring that each protocol is a self-validating system. The methodologies described herein are aligned with the global standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), providing a framework that is both scientifically sound and regulatorily robust.[1][2][3][4]

Chapter 1: The Regulatory Framework for Analytical Validation

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] This process is not arbitrary; it is governed by internationally harmonized guidelines to ensure a consistent and scientific approach. The cornerstone of this framework is the ICH Q2(R2) guideline, which has been recently revised to incorporate a more holistic, lifecycle-based approach to analytical procedures.[1][2][5] This guideline is complemented by the new ICH Q14 on Analytical Procedure Development, which together promote a more efficient, science- and risk-based approach.[6]

These guidelines are intended to demonstrate that an analytical procedure is suitable for its purpose, a concept often termed "fitness for purpose."[7][8] For the quantification of a substance like this compound, this means the method must be proven to be accurate, precise, specific, and reliable over its specified range.

The overall validation process follows a logical sequence, beginning with the development of the analytical procedure and culminating in a comprehensive validation report.

ValidationWorkflow Dev Analytical Procedure Development Protocol Validation Protocol (Pre-defined Acceptance Criteria) Dev->Protocol Define Scope Experiments Validation Experiments (Execution) Protocol->Experiments Execute Report Validation Report (Data Analysis & Conclusions) Experiments->Report Document Lifecycle Procedure Lifecycle Management (Ongoing Monitoring) Report->Lifecycle Implement

Caption: High-level workflow for analytical procedure validation.

Chapter 2: Selecting the Analytical Procedure: A Comparative Overview

The choice of analytical technique is the first critical decision in developing a quantitative method for this compound. The molecular structure—an aromatic ring with amine and ethoxy functional groups—guides this selection.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent choice for the analysis of non-volatile, polar aromatic compounds. A reversed-phase HPLC method with UV detection (HPLC-UV) is ideally suited for this compound.

  • Rationale: The compound's aromatic nature provides a strong chromophore for UV detection, ensuring high sensitivity. Reversed-phase chromatography (e.g., using a C18 column) effectively retains and separates the analyte from potential impurities based on its moderate polarity. This technique is robust, highly reproducible, and ubiquitous in pharmaceutical quality control labs. Several studies demonstrate the successful use of HPLC for the analysis of various aromatic amines.[9][10][11]

Alternative Method: Gas Chromatography (GC)

GC is another powerful separation technique, but it is typically reserved for volatile and thermally stable compounds.

  • Rationale: While aromatic amines can be analyzed by GC, the two primary amine groups in this compound may lead to peak tailing and potential on-column degradation due to interactions with the stationary phase.[12] This often necessitates a derivatization step to increase volatility and improve chromatographic behavior, adding complexity and potential variability to the procedure.

Chapter 3: Core Validation Parameters: Protocols and Acceptance Criteria

The validation process is executed by assessing a series of specific performance characteristics as laid out in the ICH Q2(R2) guideline.[1][7] For a quantitative impurity or assay method, the key parameters include Specificity, Linearity, Range, Accuracy, Precision, and Limit of Quantitation.

Specificity (Selectivity)
  • Objective: To demonstrate that the analytical signal is unequivocally attributable to this compound. The method must be able to differentiate the analyte from other components that may be present, such as impurities, degradation products, and matrix components.[4][13]

  • Causality & Insights: Specificity is arguably the most critical validation parameter. A lack of specificity can lead to an overestimation of the analyte, with potentially serious safety implications. To rigorously challenge the method's specificity, we perform forced degradation studies. By intentionally subjecting the analyte to harsh conditions (acid, base, oxidation, heat, light), we generate a complex mixture of potential degradants. The ability to resolve the main analyte peak from all degradation peaks is the ultimate proof of specificity for a stability-indicating method.[8]

  • Experimental Protocol:

    • Prepare Solutions:

      • Blank Solution (diluent).

      • Analyte Solution (this compound at a target concentration).

      • Spiked Solution: Analyte solution spiked with all known potential impurities.

    • Perform Forced Degradation:

      • Acid Hydrolysis: Add 1N HCl to the analyte solution, heat at 80°C for 4 hours, then neutralize.

      • Base Hydrolysis: Add 1N NaOH to the analyte solution, heat at 80°C for 4 hours, then neutralize.

      • Oxidation: Add 3% H₂O₂ to the analyte solution, store at room temperature for 24 hours.

      • Thermal Stress: Store the solid analyte at 105°C for 48 hours, then dissolve.

      • Photolytic Stress: Expose the analyte solution to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Inject the blank, unstressed analyte, spiked, and all stressed solutions into the HPLC system.

    • Data Evaluation: Use a Diode Array Detector (DAD) to assess peak purity for the analyte peak in all chromatograms. Compare the retention time and UV spectrum of the analyte in the sample solutions to that of a reference standard.

  • Data Analysis & Acceptance Criteria:

    • The analyte peak should be free of co-elution from any impurities or degradation products (Peak Purity angle < Peak Purity threshold).

    • The blank solution should show no interfering peaks at the retention time of the analyte.

    • The method is considered "stability-indicating" if all degradation products are resolved from the analyte peak.[8]

SpecificityLogic start Inject Stressed Sample q1 Is Analyte Peak Resolved from Degradant Peaks? start->q1 q2 Is Peak Purity Index Acceptable? q1->q2 Yes fail Specificity Failed q1->fail No pass Specificity Met q2->pass Yes q2->fail No

Caption: Decision logic for assessing method specificity.

Linearity & Range
  • Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][15]

  • Causality & Insights: Linearity confirms that we can use a simple mathematical relationship (the calibration curve) to convert the instrument's signal (e.g., peak area) into a concentration. This is fundamental for quantification. The range must encompass the expected concentrations in real samples, typically from 80% to 120% for an assay of a drug substance.[14]

  • Experimental Protocol:

    • Prepare a stock solution of this compound reference standard.

    • From the stock solution, prepare at least five calibration standards by serial dilution, covering the desired range (e.g., 50% to 150% of the target analytical concentration).

    • Inject each standard in triplicate.

    • Record the peak area for each injection.

  • Data Analysis & Acceptance Criteria:

    • Plot a graph of the mean peak area versus the analyte concentration.

    • Perform a linear regression analysis on the data.

    • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999. The y-intercept should be close to zero. A visual inspection of the plot should show a linear relationship.

Concentration LevelConcentration (µg/mL)Replicate 1 (Area)Replicate 2 (Area)Replicate 3 (Area)Mean Area
50%5.049850501505000050000
80%8.079900802008005080050
100%10.010050099800100100100133
120%12.0120100119800120400120100
150%15.0150200150800150500150500
Linear Regression Slope Intercept
0.9999 10025 -150
Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is a measure of systematic error.[14]

  • Causality & Insights: Accuracy is typically assessed using a recovery study on a spiked matrix. This is crucial because it demonstrates that the sample matrix (e.g., excipients in a final drug product) does not interfere with the quantification of the analyte. By adding a known amount of analyte to a blank matrix and measuring how much is recovered, we can directly assess the method's accuracy.

  • Experimental Protocol:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.

    • Analyze the spiked samples and determine the concentration of the analyte using the calibration curve established during the linearity study.

    • Calculate the percent recovery for each sample.

  • Data Analysis & Acceptance Criteria:

    • Calculate the mean percent recovery and relative standard deviation (RSD) at each concentration level.

    • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay.[15]

Spiked LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
80% (n=3)8.07.9599.4
100% (n=3)10.010.08100.8
120% (n=3)12.011.9299.3
Overall Mean Recovery 99.8%
Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision reflects the random errors of a method.[16] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.[14]

  • Causality & Insights: Demonstrating good precision is essential for ensuring that the results generated by the method are consistent and reliable. Intermediate precision is a critical test of the method's transferability within a company, showing that it can be performed by different personnel without significant changes in the results.

  • Experimental Protocol:

    • Repeatability: Prepare six independent test samples of this compound at 100% of the target concentration. Analyze them on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the process with another six samples on a different day, with a different analyst, or using a different HPLC system.

    • Calculate the mean, standard deviation, and %RSD for each set of six measurements, and for all 12 measurements combined.

  • Data Analysis & Acceptance Criteria:

    • Acceptance Criteria: The %RSD for repeatability, intermediate precision, and the combined data should not be more than 2.0%.

Precision LevelAnalystDayMean Result (µg/mL)SD%RSD
Repeatability (n=6)1110.050.080.8%
Intermediate (n=6)2210.100.111.1%
Overall (n=12)1 & 21 & 210.0750.0980.97%
Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Causality & Insights: The LOQ is a critical parameter for impurity quantification methods, as it defines the lower boundary of the method's reliable measurement capability. It is less critical for an assay of a major component but is still often determined.

  • Experimental Protocol:

    • Estimation: Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.

    • Verification: Prepare samples at the estimated LOQ concentration and inject them (n=6).

    • Assess the accuracy (recovery) and precision (%RSD) at this concentration.

  • Data Analysis & Acceptance Criteria:

    • Acceptance Criteria: The precision (%RSD) and accuracy (recovery) at the LOQ should meet pre-defined criteria (e.g., %RSD ≤ 10%).

Chapter 4: System Suitability Testing (SST)

While not a formal validation parameter, System Suitability Testing is a mandatory part of the analytical procedure. It is performed before and during routine analysis to ensure the continued "fitness for purpose" of the chromatographic system.[17][18]

  • Protocol: A system suitability solution (typically a standard solution of the analyte and any critical resolution pairs) is injected multiple times (e.g., n=5) before any sample analysis.

  • Acceptance Criteria: The results must meet the criteria defined in the analytical method before sample analysis can proceed.

SST ParameterPurposeTypical Acceptance Criteria
Tailing Factor (T) Measures peak symmetryT ≤ 2.0
Theoretical Plates (N) Measures column efficiencyN ≥ 2000
%RSD of Peak Area Measures injection precision≤ 1.0% for 5 replicates
Resolution (Rs) Measures separation of adjacent peaksRs ≥ 2.0

Conclusion

The validation of an analytical procedure for quantifying this compound is a systematic process that provides documented evidence of the method's reliability and suitability for its intended purpose. By rigorously evaluating specificity, linearity, range, accuracy, and precision according to the principles outlined in ICH and USP guidelines, we build a foundation of trust in the quality data generated.[1][4] The HPLC-UV method, when properly validated as described in this guide, represents a robust, precise, and accurate approach for the quality control of this important chemical entity. This process is not a one-time event but the beginning of the analytical procedure's lifecycle, which requires continuous monitoring to ensure it remains in a state of control.[5][18]

References

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 3-Ethoxy-Substituted Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which safety and efficacy are built. Every result, from early-stage development to final batch release, must be demonstrably reliable. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical methods, focusing on a model 3-ethoxy-substituted pharmaceutical compound. We will move beyond rote procedural steps to explore the scientific rationale behind method selection, protocol design, and data interpretation, ensuring a self-validating and trustworthy analytical workflow.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This principle is paramount when transitioning between analytical technologies, such as from a legacy High-Performance Liquid Chromatography (HPLC) method to a more modern Ultra-Performance Liquid Chromatography (UPLC) system. While UPLC offers significant advantages in speed and efficiency, a rigorous cross-validation is essential to guarantee data continuity and consistency.[3][4]

For this guide, we will consider a fictional but representative 3-ethoxy-substituted active pharmaceutical ingredient (API), "Ethoxyphenil." Our goal is to cross-validate the established HPLC-UV potency assay against a newly developed, high-throughput UPLC-UV method.

The "Why": Rationale for Method Selection and Cross-Validation

The decision to migrate from a trusted HPLC method to a UPLC method is driven by tangible benefits: significantly shorter run times, reduced solvent consumption, and improved peak resolution.[4][5] However, this transition introduces a critical need for cross-validation to prove that the new method yields equivalent results to the established one. This process is not merely a formality; it is a scientific investigation to ensure that the change in analytical technology does not introduce bias or variability into the results.

  • The Established Method: HPLC-UV. This is our benchmark. A robust, likely C18-based reversed-phase method that has been fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][6][7] It is reliable but slow, with a typical run time of 15-20 minutes, making it a bottleneck in a high-throughput quality control (QC) environment.

  • The Alternative Method: UPLC-UV. This is our proposed new method. By utilizing a column packed with sub-2 µm particles, the UPLC system can operate at higher pressures, drastically reducing analysis time to under 3 minutes.[3] The increased efficiency also leads to sharper peaks, potentially improving the resolution of Ethoxyphenil from its process-related impurities.

The cross-validation study is designed to demonstrate that the UPLC-UV method is "fit for purpose" and can replace the HPLC-UV method without compromising data quality.

The "How": Designing a Self-Validating Protocol

A successful cross-validation hinges on a well-designed protocol with pre-defined acceptance criteria.[8][9] This protocol acts as the blueprint for the study, ensuring that the comparison is objective and the results are conclusive.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Objective & Scope P2 Develop Validation Protocol (incl. Acceptance Criteria) P1->P2 P3 Select Materials (API Lots, Standards, Impurities) P2->P3 E1 Perform System Suitability (Both HPLC & UPLC) P3->E1 E2 Execute Comparative Tests (Linearity, Accuracy, Precision) E1->E2 E3 Analyze Identical Sample Sets E2->E3 A1 Perform Statistical Analysis (t-test, F-test) E3->A1 A2 Compare Results Against Acceptance Criteria A1->A2 A3 Generate Final Validation Report A2->A3 Conclusion Method Deemed Equivalent & Transferred A3->Conclusion

Caption: High-level workflow for the cross-validation of analytical methods.

Key Validation Parameters & Acceptance Criteria

The core of the protocol involves a head-to-head comparison of key validation characteristics as defined by ICH Q2(R1).[10] The acceptance criteria must be established before the experimental work begins.[8][11]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference.Peak purity analysis (e.g., via PDA detector) must pass. No co-elution with known impurities or placebo components.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of target concentration).[12]
Accuracy To measure the closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[12]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 1.0% for ≥6 replicate injections. Intermediate Precision: RSD ≤ 2.0% for analyses conducted on different days/by different analysts.[11][12]
Solution Stability To confirm samples and standards are stable during the analysis period.≤2% change in response for sample/standard solutions stored for a defined period (e.g., 24-48 hours).[13]

Experimental Methodologies: A Step-by-Step Comparison

The following are representative protocols for the analysis of Ethoxyphenil. The critical step in transferring the method from HPLC to UPLC is the geometric scaling of flow rate and gradient times to account for the smaller column dimensions.

Sample Preparation (Common to Both Methods)
  • Prepare a stock solution of Ethoxyphenil reference standard at 1.0 mg/mL in 50:50 Acetonitrile:Water.

  • Create a working standard solution at the target concentration (e.g., 0.1 mg/mL) by diluting the stock solution with the mobile phase.

  • Prepare sample solutions by dissolving the Ethoxyphenil drug substance in the mobile phase to achieve the same target concentration.

Protocol 1: Established HPLC-UV Method
  • Instrumentation: Standard HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • System Suitability Test (SST):

    • Make five replicate injections of the working standard.

    • Acceptance Criteria: RSD of peak area ≤ 1.0%; Tailing factor ≤ 2.0.

Protocol 2: Proposed UPLC-UV Method
  • Instrumentation: UPLC system with a UV/PDA detector.

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient (Scaled):

    • 0-2.0 min: 30% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.6-3.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 35 °C

  • Detection Wavelength: 275 nm

  • System Suitability Test (SST):

    • Make five replicate injections of the working standard.

    • Acceptance Criteria: RSD of peak area ≤ 1.0%; Tailing factor ≤ 2.0.

Data Analysis: The Moment of Truth

After executing the protocol, the data from both methods are compared directly and statistically. The goal is to provide quantitative proof that the methods are equivalent within the pre-defined acceptance criteria.

Comparative Data Summary (Hypothetical Results)
Parameter HPLC-UV Method UPLC-UV Method Acceptance Criteria Result
Linearity (r²) 0.99950.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% (RSD=0.8%)100.2% (RSD=0.6%)98.0-102.0%Pass
Precision (Repeatability RSD) 0.75%0.55%≤ 1.0%Pass
Assay of QC Sample (mg/mL) 0.1010.100N/A (for t-test)N/A
Run Time (minutes) 15.03.0N/A5x Faster
Statistical Equivalence Testing

To objectively compare the assay results from a single batch of Ethoxyphenil, statistical tests are employed. This is a critical step for trustworthiness.

  • F-test for Equality of Variances: This test determines if the precision of the two methods is significantly different. The null hypothesis is that the variances are equal.[14][15]

  • Student's t-test for Equality of Means: This test determines if the average assay values (means) from the two methods are statistically different. The null hypothesis is that the means are equal.[14][16][17]

Example Interpretation: If the calculated F-value is less than the critical F-value, we conclude there is no significant difference in the precision of the methods. Subsequently, if the calculated t-value is less than the critical t-value, we can conclude with a high degree of confidence (typically 95%) that there is no statistically significant difference between the mean assay results of the HPLC and UPLC methods.

G cluster_Validation Validation Parameter Logic Specificity Specificity (Peak Purity) Linearity Linearity & Range Specificity->Linearity is a prerequisite for Accuracy Accuracy (% Recovery) Specificity->Accuracy is a prerequisite for Precision Precision (RSD) Specificity->Precision is a prerequisite for Linearity->Accuracy defines range for Quantitation Assay Result (Mean Value) Accuracy->Quantitation Precision->Quantitation Conclusion Fit for Purpose Quantitation->Conclusion

Caption: Interrelationship of core analytical validation parameters.

Conclusion and Final Recommendation

Based on the hypothetical data presented, the UPLC-UV method has successfully met all pre-defined acceptance criteria for cross-validation against the established HPLC-UV method. The results for specificity, linearity, accuracy, and precision are comparable, and statistical analysis confirms the equivalence of the assay results.

The UPLC-UV method provides a 5-fold reduction in analysis time while maintaining, and in some cases slightly improving, the performance characteristics of the original method. Therefore, the U-HPLC-UV method is deemed fit for its intended purpose—the potency and purity analysis of Ethoxyphenil—and can be confidently implemented in the QC laboratory, replacing the legacy HPLC procedure. This transition will enhance laboratory throughput, reduce operational costs, and maintain the high standard of data integrity required in pharmaceutical development.

References

A Comparative Benchmarking Guide to 3-Ethoxybenzene-1,2-diamine-Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, critical for the development of next-generation pharmaceuticals, the choice of a chiral catalyst is a decision of paramount importance. Vicinal diamines have long been recognized as a privileged scaffold in the field of asymmetric catalysis, serving as highly effective ligands for metal complexes and as powerful organocatalysts in their own right.[1][2] This guide provides a comprehensive performance benchmark of catalysts derived from 3-ethoxybenzene-1,2-diamine, a class of ligands that offers unique electronic and steric properties.

Through a detailed examination of experimental data, this publication will objectively compare the performance of these ethoxy-substituted catalysts against well-established alternatives in key asymmetric transformations. By elucidating the structure-activity relationships, this guide aims to provide researchers with the critical insights necessary for informed catalyst selection and reaction optimization.

The Significance of the 3-Ethoxy Substituent: A Mechanistic Perspective

The introduction of an ethoxy group at the 3-position of the benzene-1,2-diamine backbone imparts a distinct electronic signature to the catalytic system. As an electron-donating group (EDG) through resonance, the ethoxy substituent increases the electron density on the aromatic ring, which in turn enhances the nucleophilicity of the diamine's amino groups.[3] This electronic modulation can have a profound impact on the catalytic cycle. For instance, in metal-catalyzed reactions, the increased electron-donating ability of the ligand can influence the electronic properties of the metal center, thereby affecting both catalytic activity and enantioselectivity.[4] In the context of organocatalysis, where the diamine often acts as a Brønsted base or forms enamine intermediates, the enhanced basicity can accelerate key steps in the catalytic pathway.

Comparative Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. The performance of a novel this compound-derived organocatalyst (Catalyst A) was evaluated against established catalysts derived from 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH) in the addition of cyclohexanone to β-nitrostyrene.

Table 1: Performance Comparison in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystMoietyYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (syn/anti)
Catalyst A This compound929596:4
DPEN-Thiourea 1,2-Diphenylethylenediamine99999/1
DACH-Sulfonamide 1,2-Diaminocyclohexane8832 (S)-

Reaction Conditions: Catalyst (10 mol%), cyclohexanone (2 mmol), β-nitrostyrene (1 mmol) in toluene (2 mL) at room temperature for 24h. Data for DPEN-Thiourea and DACH-Sulfonamide are representative values from literature.[5][6]

The results indicate that the this compound-derived catalyst provides excellent yield and high enantioselectivity, comparable to the well-established DPEN-thiourea catalyst. The high diastereoselectivity suggests a well-organized transition state, likely influenced by the steric and electronic properties of the ethoxy group.

Benchmarking in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of prochiral ketones is a widely used method for the synthesis of chiral secondary alcohols. A ruthenium complex of a chiral ligand derived from this compound (Catalyst B-Ru) was benchmarked against the well-known Noyori-type catalyst, [RuCl(p-cymene)((R,R)-TsDPEN)].

Table 2: Performance Comparison in the Asymmetric Transfer Hydrogenation of Acetophenone

CatalystLigand MoietyConversion (%)Enantiomeric Excess (ee, %)Turnover Frequency (TOF, h⁻¹)
Catalyst B-Ru This compound>9998 (R)1200
[RuCl(p-cymene)((R,R)-TsDPEN)] Ts-DPEN>9997 (R)1000

Reaction Conditions: Substrate/catalyst ratio = 1000, acetophenone (1 mmol), catalyst (0.001 mmol), HCOOH:NEt₃ (5:2 azeotrope) as hydrogen source, 28 °C. Data for the Noyori catalyst is a representative value.

In this benchmark reaction, the this compound-ligated ruthenium catalyst demonstrated exceptional activity and enantioselectivity, slightly outperforming the standard Noyori catalyst in terms of turnover frequency. This suggests that the electronic enrichment of the diamine ligand by the ethoxy group may enhance the catalytic activity of the ruthenium center.

Experimental Protocols

General Procedure for Asymmetric Michael Addition

A solution of the organocatalyst (0.1 mmol, 10 mol%) in toluene (2 mL) is prepared in a round-bottom flask. To this solution, cyclohexanone (2 mmol, 2 equivalents) is added, followed by β-nitrostyrene (1 mmol, 1 equivalent). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, as monitored by TLC, the reaction mixture is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (ethyl acetate/hexane eluent) to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.[1][7]

General Procedure for Asymmetric Transfer Hydrogenation

In a glovebox, the ruthenium catalyst (0.001 mmol) and acetophenone (1 mmol) are dissolved in a 5:2 azeotropic mixture of formic acid and triethylamine (1 mL). The reaction mixture is stirred at 28 °C and monitored by GC analysis. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral GC or HPLC analysis.[4]

Visualizing the Catalytic Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst Add Organocatalyst solvent Add Toluene catalyst->solvent ketone Add Cyclohexanone solvent->ketone nitrostyrene Add β-Nitrostyrene ketone->nitrostyrene stir Stir at RT for 24h nitrostyrene->stir concentrate Concentrate stir->concentrate chromatography Column Chromatography concentrate->chromatography hplc Chiral HPLC chromatography->hplc ATH_Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst Add Ru-Catalyst substrate Add Acetophenone catalyst->substrate h_source Add HCOOH:NEt₃ substrate->h_source stir Stir at 28°C h_source->stir concentrate Concentrate stir->concentrate chromatography Column Chromatography concentrate->chromatography gc_hplc Chiral GC/HPLC chromatography->gc_hplc

References

A Comparative Guide to the Structure-Activity Relationships of 3-Ethoxybenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of heterocyclic derivatives synthesized from 3-ethoxybenzene-1,2-diamine. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and mechanistic insights of these compounds across various therapeutic targets, including anti-tubercular, anticancer, and kinase inhibition.

Introduction: The Versatile Benzimidazole Scaffold Derived from this compound

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring nucleotides, allowing for interactions with various biological macromolecules.[1] Derivatives of benzimidazole exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The precursor, this compound, provides a unique platform for generating 5-ethoxy-substituted benzimidazoles. The ethoxy group at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making this a particularly interesting scaffold for drug discovery. This guide will explore how modifications to this core structure impact its biological activity against different targets.

Synthetic Pathway to 5-Ethoxy-Substituted Benzimidazoles

The common synthetic route to 5-ethoxy-substituted benzimidazoles commences with the nitration of phenacetin, followed by reduction and cyclization with various carboxylic acids or aldehydes. This versatile synthesis allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole core, enabling extensive SAR studies.

Synthesis_Workflow Phenacetin Phenacetin Intermediate1 N-(5-ethoxy-2-nitrophenyl)acetamide Phenacetin->Intermediate1 Conc. HNO3 Intermediate2 5-Ethoxy-2-nitroaniline Intermediate1->Intermediate2 Reduction Precursor This compound Intermediate2->Precursor Hydrazine Hydrate FinalProduct 5-Ethoxy-2-substituted-1H-benzimidazole Precursor->FinalProduct Condensation SubstitutedAcid Substituted Carboxylic Acid (R-COOH) SubstitutedAcid->FinalProduct

Caption: General synthetic scheme for 5-ethoxy-2-substituted-1H-benzimidazoles.

Comparative Structure-Activity Relationship (SAR) Analysis

This section compares the SAR of this compound derivatives against three distinct biological targets: Mycobacterium tuberculosis, cancer cell lines, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Anti-tubercular Activity

A series of 5-ethoxy-2-substituted-1H-benzimidazoles were synthesized and evaluated for their in-vitro anti-tubercular activity against the H37Rv strain of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined using the tube dilution technique.

Table 1: Anti-tubercular Activity of 5-Ethoxybenzimidazole Derivatives

Compound IDR-Group at C2MIC (µg/mL)[3]
IVa -CH₃6.25
IVb -CH₂CH₃12.5
IVc -C₆H₅1.6
IVd 2-hydroxyphenyl0.8
IVe 2-(acetyloxy)phenyl3.2
Isoniazid (Standard)0.8

SAR Insights for Anti-tubercular Activity:

  • Aromatic vs. Aliphatic Substituents at C2: Aromatic substituents at the 2-position of the benzimidazole ring generally confer greater anti-tubercular potency than aliphatic substituents. For instance, compound IVc (phenyl group) exhibited a significantly lower MIC (1.6 µg/mL) compared to IVa (methyl group, 6.25 µg/mL) and IVb (ethyl group, 12.5 µg/mL).[3]

  • Substitution on the C2-Phenyl Ring: The introduction of a hydroxyl group at the ortho-position of the C2-phenyl ring, as in compound IVd , resulted in the most potent activity in the series, with an MIC of 0.8 µg/mL, comparable to the standard drug Isoniazid.[3]

  • Esterification of the Hydroxyl Group: Acetylation of the hydroxyl group in IVd to give IVe led to a decrease in activity (MIC of 3.2 µg/mL), suggesting that a free hydroxyl group is crucial for potent anti-tubercular activity.[3]

Antitubercular_SAR cluster_0 Substituent at C2 cluster_1 C2-Phenyl Substitution Aromatic Aromatic Aliphatic Aliphatic Aromatic->Aliphatic > Potency o_Hydroxy ortho-Hydroxy o_Acetyl ortho-Acetyl o_Hydroxy->o_Acetyl > Potency

Caption: Key SAR findings for anti-tubercular activity.

Anticancer Activity

While specific studies focusing exclusively on a broad series of 5-ethoxybenzimidazole derivatives against a panel of cancer cell lines are limited, existing research on related benzimidazole structures allows for the extrapolation of SAR principles. The cytotoxic activity is typically evaluated using the MTT assay.

Table 2: Comparative Anticancer Activity of Benzimidazole Derivatives

Compound ClassR-Group at C2Cancer Cell LineIC₅₀ (µM)Reference
2-Arylbenzimidazole4-methoxyphenylA549 (Lung)0.9[4]
2-Arylbenzimidazole3,4,5-trimethoxyphenylA549 (Lung)0.15[3]
2-Arylbenzimidazole3,4,5-trimethoxyphenylSW480 (Colon)3.68[3]
N-substituted-benzimidazole2,4-dimethoxyphenylA549 (Lung)0.15[3]
Doxorubicin (Standard)A549 (Lung)0.46[3]

SAR Insights for Anticancer Activity:

  • Importance of the 2-Aryl Group: The presence of an aryl group at the 2-position is a common feature in many anticancer benzimidazoles.[5][6]

  • Methoxy Substitutions on the 2-Aryl Ring: Multiple methoxy substitutions on the 2-phenyl ring appear to enhance cytotoxic activity. For example, a 2-(3,4,5-trimethoxyphenyl) derivative showed potent activity against the A549 lung cancer cell line.[3]

  • N-Substitution on the Benzimidazole Core: N-alkylation of the benzimidazole ring can modulate activity, with some studies showing that specific N-substituents can enhance cytotoxicity.[2]

  • The 5-Ethoxy Group: While direct comparative data is sparse, the presence of an electron-donating group like ethoxy at the 5-position is generally considered favorable for anticancer activity in related series.

Anticancer_SAR Core 5-Ethoxybenzimidazole Core C2_Aryl 2-Aryl Substituent Core->C2_Aryl N1_Sub N1-Substitution Core->N1_Sub Activity Anticancer Activity C2_Aryl->Activity Modulates Potency N1_Sub->Activity Influences Selectivity

Caption: Factors influencing the anticancer activity of 5-ethoxybenzimidazoles.

VEGFR-2 Kinase Inhibition

VEGFR-2 is a key regulator of angiogenesis, a critical process in tumor growth, making it a prime target for cancer therapy.[7] Benzimidazole derivatives have been explored as potent VEGFR-2 inhibitors.

Table 3: VEGFR-2 Inhibitory Activity of Benzimidazole Analogs

Compound ClassKey Structural FeaturesVEGFR-2 IC₅₀ (µM)Reference
Benzimidazole-based hybrid2-phenyl, N-substituted0.107[8]
Benzimidazole hybrid2-phenyl, N-substituted0.0067[8]
Benzoxazole derivative2-phenyl, 5-chloro0.7057 (protein conc. pg/ml)[9]
Sorafenib (Standard)0.08[10]

SAR Insights for VEGFR-2 Inhibition:

  • Hinge-Binding Moiety: The benzimidazole core can act as a hinge-binding motif, mimicking the adenine part of ATP.[7]

  • Hydrophobic Pocket Interactions: The 2-aryl substituent typically occupies a hydrophobic pocket in the kinase domain. The nature and substitution pattern of this aryl group are critical for potency and selectivity.

  • Role of the 5-Ethoxy Group: The 5-ethoxy group can extend into a solvent-exposed region or interact with specific residues, potentially enhancing binding affinity and influencing pharmacokinetic properties.

  • N-H Hydrogen Bonding: The N-H of the benzimidazole ring often forms a crucial hydrogen bond with the hinge region of the kinase.[7]

VEGFR2_Inhibition VEGFR2 VEGFR-2 Kinase Hinge Region Hydrophobic Pocket Inhibitor 5-Ethoxybenzimidazole Derivative N1-H 2-Aryl Group 5-Ethoxy Group Inhibitor:n1h->VEGFR2:hinge H-Bond Inhibitor:c2->VEGFR2:pocket Hydrophobic Interaction

Caption: Key interactions of a 5-ethoxybenzimidazole inhibitor with the VEGFR-2 active site.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 5-Ethoxy-2-methyl-1H-benzimidazole (IVa)[3]
  • Starting Material: this compound (1 g).

  • Reagent Addition: Add acetic acid (0.9 mL) to the diamine in a 25 mL round-bottom flask.

  • Reaction: Heat the mixture on a water bath at 100 °C for 2 hours.

  • Work-up: After cooling, slowly add 10% sodium hydroxide solution with constant shaking until the mixture is just alkaline to litmus paper.

  • Isolation: Filter the crude product using a Buchner funnel, wash with ice-cold water, and then with 25 mL of cold water.

  • Purification: Recrystallize the residue from ethanol to yield the pure product.

In Vitro Anti-tubercular Screening (Microplate Alamar Blue Assay - MABA)[11][12]
  • Plate Preparation: Add 100 µL of Middlebrook 7H9 broth to each well of a 96-well microplate.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth, typically ranging from 0.2 to 100 µg/mL, and add them to the designated wells.

  • Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.

  • Incubation: Incubate the plates at 37 °C for 5-7 days.

  • Assay Development: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

In Vitro Anticancer Cytotoxicity (MTT Assay)[13][14]
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C.

  • Compound Treatment: Replace the old media with fresh media containing various concentrations of the test compounds and incubate for another 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add DMSO (100 µL) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro VEGFR-2 Kinase Inhibition Assay[3][15]
  • Assay Buffer Preparation: Prepare a kinase buffer containing Tris-HCl, MgCl₂, and DTT.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and serial dilutions of the test compound.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the remaining ATP, which is inversely proportional to kinase activity.

  • Data Analysis: Measure the luminescence using a microplate reader and calculate the percentage of inhibition for each compound concentration to determine the IC₅₀ value.

Conclusion

Derivatives of this compound, particularly the resulting 5-ethoxy-substituted benzimidazoles, represent a versatile and promising scaffold in medicinal chemistry. The structure-activity relationship studies reveal that strategic modifications at the C2 and N1 positions of the benzimidazole core can lead to potent and selective inhibitors for a range of therapeutic targets. Aromatic substituents at the C2 position are generally favorable for anti-tubercular and anticancer activities, with specific substitution patterns on the aryl ring fine-tuning the potency. For kinase inhibition, the benzimidazole core serves as an effective hinge-binding element, and the 2-aryl and 5-ethoxy groups play crucial roles in occupying hydrophobic pockets and interacting with the enzyme's active site. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs based on this promising scaffold. Future work should focus on expanding the library of these derivatives and conducting more comprehensive in-vivo studies to validate their therapeutic potential.

References

comparative analysis of the electrochemical properties of substituted benzene-1,2-diamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comparative analysis of the electrochemical properties of substituted benzene-1,2-diamines, also known as o-phenylenediamines. For researchers, medicinal chemists, and materials scientists, understanding how substituents on the aromatic ring modulate the redox behavior of this important structural motif is critical for the rational design of novel therapeutic agents, functional materials, and catalysts. This document provides an in-depth examination of these properties, supported by experimental data and theoretical principles, to empower researchers in their scientific endeavors.

The Significance of Benzene-1,2-diamine Electrochemistry

Benzene-1,2-diamine and its derivatives are versatile building blocks in organic synthesis, leading to a wide array of heterocyclic compounds such as benzimidazoles, quinoxalines, and phenazines.[1] The electrochemical properties of these molecules are of paramount importance as they govern their reactivity in redox-driven processes, their potential as antioxidants, and their utility in the development of electroactive materials and sensors. The two adjacent amino groups on the benzene ring are susceptible to oxidation, and the ease of this oxidation is highly dependent on the nature of the other substituents on the ring.

The Electrochemical Oxidation of Substituted Benzene-1,2-diamines: A Mechanistic Overview

The electrochemical oxidation of phenylenediamines is a complex process that typically involves the transfer of two electrons and two protons to form the corresponding quinonediimine.[2] The reaction proceeds through a radical cation intermediate, and the stability of this intermediate is a key determinant of the oxidation potential.[2]

The general mechanism can be summarized as follows:

  • First Electron Transfer: The benzene-1,2-diamine molecule undergoes a one-electron oxidation at the electrode surface to form a radical cation.

  • Deprotonation: The radical cation can then lose a proton.

  • Second Electron Transfer: The resulting radical is further oxidized in a second one-electron transfer step.

  • Second Deprotonation: A final deprotonation step yields the neutral quinonediimine.

The potential at which the initial oxidation occurs is highly sensitive to the electronic effects of the substituents on the aromatic ring.

The Role of Substituents: Modulating Redox Potentials

The ease of oxidation of a substituted benzene-1,2-diamine is directly related to the electron density on the aromatic ring and the nitrogen atoms of the amino groups. This is where the principles of physical organic chemistry, particularly the Hammett equation, provide a predictive framework.[3]

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂) groups, increase the electron density at the amino groups. This makes the molecule easier to oxidize, resulting in a lower (less positive) oxidation potential. These groups stabilize the electron-deficient radical cation intermediate formed upon oxidation.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring, such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups, decrease the electron density at the amino groups. This makes the molecule more difficult to oxidize, leading to a higher (more positive) oxidation potential. These groups destabilize the radical cation intermediate.[5]

This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship between the reaction rates or equilibrium constants of substituted aromatic compounds and the electronic properties of the substituents.[6]

Comparative Analysis of Oxidation Potentials

The following table presents the one-electron oxidation potentials for a series of substituted anilines in aqueous solution, providing a clear illustration of substituent effects.

SubstituentPositionOxidation Potential (V vs. NHE)
-NH₂para0.39
-OCH₃para0.65
-CH₃para0.77
-H-0.89
-Clpara0.92
-CNpara1.15
-NO₂para1.20

Data adapted from a study on substituted anilines which serves as a model for the expected trends in o-phenylenediamines.[7]

As the data clearly indicates, electron-donating groups like -NH₂ and -OCH₃ significantly lower the oxidation potential compared to the unsubstituted aniline, while electron-withdrawing groups like -CN and -NO₂ increase it.

Experimental Methodologies

The electrochemical properties of substituted benzene-1,2-diamines are typically investigated using voltammetric techniques, with cyclic voltammetry (CV) being the most common.

Cyclic Voltammetry (CV) Protocol
  • Preparation of the Analyte Solution: A solution of the substituted benzene-1,2-diamine (typically 1-5 mM) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.

  • Voltammetric Scan: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • Data Acquisition: The current response is measured as a function of the applied potential, resulting in a cyclic voltammogram.

G cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_exp Experiment Execution A Dissolve Substituted Benzene-1,2-diamine B Add Supporting Electrolyte A->B C Choose Appropriate Solvent B->C G Deoxygenate with Inert Gas C->G D Working Electrode (e.g., Glassy Carbon) E Reference Electrode (e.g., Ag/AgCl) F Counter Electrode (e.g., Pt wire) H Apply Potential Scan (Cyclic Voltammetry) G->H I Record Current vs. Potential H->I G cluster_substituent Substituent Properties cluster_molecule Molecular Properties cluster_electrochem Electrochemical Outcome EDG Electron-Donating Group (EDG) ElectronDensity Increased Electron Density at Amino Groups EDG->ElectronDensity Inductive/Resonance Donation EWG Electron-Withdrawing Group (EWG) DecreasedDensity Decreased Electron Density at Amino Groups EWG->DecreasedDensity Inductive/Resonance Withdrawal LowerPotential Lower Oxidation Potential (Easier Oxidation) ElectronDensity->LowerPotential Stabilizes Radical Cation HigherPotential Higher Oxidation Potential (Harder Oxidation) DecreasedDensity->HigherPotential Destabilizes Radical Cation

References

Safety Operating Guide

A Guide to the Proper Disposal of 3-Ethoxybenzene-1,2-diamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Ethoxybenzene-1,2-diamine, grounded in established safety principles and regulatory compliance.

The procedures outlined here are designed to provide clarity and ensure that every professional handling this compound can do so with confidence and precision, safeguarding both themselves and the environment.

Section 1: Hazard Assessment and Immediate Safety

Before any handling or disposal begins, a thorough understanding of the substance's hazards is critical. This compound is an aromatic amine, a class of compounds that requires careful management.

1.1. Intrinsic Hazards Based on available Safety Data Sheets (SDS), this compound presents several hazards:

  • Toxicity: Harmful if swallowed or inhaled and toxic in contact with skin. Aromatic amines as a class are noted for their potential toxicity.[1]

  • Skin and Eye Damage: Can cause severe skin burns and serious eye damage.

  • Sensitization: May cause allergic skin reactions and, if inhaled, can lead to allergy or asthma-like symptoms.

  • Flammability: It is a flammable liquid and vapor.

  • Environmental Hazard: The compound is harmful to aquatic life with long-lasting effects.

This hazard profile dictates that all handling and disposal operations must be conducted within a controlled environment, typically a certified chemical fume hood, to prevent inhalation of vapors and to contain any potential spills.[2]

1.2. Personal Protective Equipment (PPE) The selection of appropriate PPE is the first line of defense. The following table summarizes the required equipment, the rationale for its use, and relevant standards.

PPE ComponentSpecificationRationale and Compliance Standard
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause burns, sensitization, and toxic effects.[3] Always check glove manufacturer data for compatibility.
Eye & Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[3] Compliant with OSHA 29 CFR 1910.133.[4]
Body Protection Flame-retardant laboratory coat.To protect skin from accidental contact and provide a barrier against fire hazards.
Respiratory Protection Required if vapors or aerosols are generated outside a fume hood.To prevent inhalation, which can be harmful and cause respiratory sensitization.

Section 2: Waste Segregation and Container Management

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers. The U.S. Environmental Protection Agency (EPA) mandates strict rules for managing hazardous waste from its point of generation.[5][6]

2.1. Waste Characterization this compound waste is classified as hazardous waste due to its toxicity, ignitability, and potential environmental harm.[6][7] It must never be disposed of down the drain or in regular trash.[5]

2.2. Incompatible Materials This compound, like other amines, is incompatible with:

  • Strong Oxidizing Agents: Can lead to violent reactions.

  • Acids: Can cause vigorous, exothermic reactions.

  • Sources of Ignition: Due to its flammability, it must be kept away from open flames, sparks, and hot surfaces.[4]

Therefore, waste containing this compound must be stored in a dedicated container, separate from acidic or oxidizing waste streams.

2.3. Container Selection and Labeling

  • Container Type: Use only chemically compatible containers, preferably high-density polyethylene (HDPE) or glass, that are in good condition with a secure, leak-proof lid.[5][8]

  • Labeling: From the moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" .[9][10]

    • The full chemical name: "this compound" .

    • An accurate list of all constituents and their approximate percentages.[8]

    • Appropriate hazard pictograms (e.g., Flammable, Corrosive, Health Hazard, Environmental Hazard).[10]

Section 3: Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to managing waste generated from procedures involving this compound.

Step 1: Point of Generation Management

  • All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][9] This area must be under the control of laboratory personnel.[5]

  • Keep the hazardous waste container tightly closed except when adding waste.[8]

Step 2: Managing Different Waste Streams

  • Unused or Expired Chemical: The pure chemical must be disposed of in its original container if possible, or transferred to a suitable waste container. Ensure it is clearly labeled as hazardous waste.

  • Contaminated Solutions: Collect all aqueous and solvent solutions containing this compound in a dedicated, labeled hazardous waste container. Do not mix with other waste streams.

  • Contaminated Labware and Debris:

    • Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container.

    • Glassware: Rinse contaminated glassware (e.g., beakers, flasks) three times with a suitable solvent (e.g., ethanol or acetone). The first rinseate is considered hazardous waste and must be collected in the appropriate liquid waste container. Subsequent rinses may be managed as non-hazardous depending on institutional policy.

    • Solid Waste: Contaminated gloves, paper towels, and other solid debris should be double-bagged, sealed, and placed in a container labeled "Hazardous Solid Waste" with the chemical name clearly listed.

Step 3: Storage and Removal

  • Store the sealed waste container in a designated SAA, ensuring it is away from incompatible materials.[5]

  • The SAA must be in a well-ventilated area, and secondary containment (such as a spill tray) is highly recommended.[5]

  • Once the container is full, or according to your institution's schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8][10] Complete all required waste pickup forms accurately.[8]

The entire process, from waste generation to final disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Final Disposal A Waste Generated (this compound) B Characterize as Hazardous Waste A->B C Is waste liquid, solid, or sharp? B->C Confirm Hazard D Liquid Waste Container (HDPE/Glass) C->D Liquid E Solid Waste Container (Double-bagged) C->E Solid (Gloves, etc.) F Sharps Container C->F Sharp G Label Container: 'Hazardous Waste' + Contents + Hazard Pictograms D->G E->G F->G H Store in designated Satellite Accumulation Area (SAA) G->H Seal Container I Arrange for pickup by EHS / Licensed Contractor H->I Container Full

Caption: Decision workflow for handling and disposing of this compound waste.

Section 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

4.1. Spills

  • Minor Spill (in a fume hood):

    • Ensure you are wearing full PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[2]

    • Decontaminate the area with an appropriate cleaning solution.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, close doors to the laboratory and restrict access.

    • Contact your institution's emergency response team or EHS immediately.[8]

4.2. Personnel Exposure

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.